Product packaging for 6-Chloro-2-methoxypyridine-3-boronic acid(Cat. No.:CAS No. 1072946-50-9)

6-Chloro-2-methoxypyridine-3-boronic acid

Cat. No.: B1487527
CAS No.: 1072946-50-9
M. Wt: 187.39 g/mol
InChI Key: QMTFZVCHSRMZJW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

6-Chloro-2-methoxypyridine-3-boronic acid is a useful research compound. Its molecular formula is C6H7BClNO3 and its molecular weight is 187.39 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H7BClNO3 B1487527 6-Chloro-2-methoxypyridine-3-boronic acid CAS No. 1072946-50-9

Properties

IUPAC Name

(6-chloro-2-methoxypyridin-3-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7BClNO3/c1-12-6-4(7(10)11)2-3-5(8)9-6/h2-3,10-11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMTFZVCHSRMZJW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(N=C(C=C1)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7BClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90674572
Record name (6-Chloro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

187.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072946-50-9
Record name B-(6-Chloro-2-methoxy-3-pyridinyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1072946-50-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (6-Chloro-2-methoxypyridin-3-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90674572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Structural Analysis of 6-Chloro-2-methoxypyridine-3-boronic acid (CAS No. 1072946-50-9)

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a comprehensive framework for the structural elucidation and characterization of 6-Chloro-2-methoxypyridine-3-boronic acid. Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of data. It offers a deep dive into the causality behind experimental choices, outlines self-validating analytical workflows, and is grounded in established scientific principles. While specific experimental data for this compound is not widely published, this guide synthesizes information from analogous structures and foundational analytical techniques to provide a robust predictive analysis.

Introduction and Molecular Overview

This compound is a substituted pyridinylboronic acid, a class of compounds of significant interest in medicinal chemistry and organic synthesis.[1] Boronic acids are versatile building blocks, most notably in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.[1] Their ability to form reversible covalent bonds with diols also makes them valuable as sensors and in drug delivery. The structural features of this particular molecule—a pyridine ring, a chloro substituent, a methoxy group, and the boronic acid moiety—each contribute to its unique chemical properties and reactivity.

A thorough structural analysis is paramount to confirm its identity, assess purity, and understand its conformational and electronic characteristics, which are critical for its application in further research and development.

PropertyValueSource
CAS Number 1072946-50-9[2][3][4][5][6][7]
Molecular Formula C₆H₇BClNO₃[2][3][7]
Molecular Weight 187.39 g/mol [2][5]
Synonyms (6-Chloro-2-methoxypyridin-3-yl)boronic acid[3][6][8]
Physical Form Solid[2]

Core Analytical Workflow: A Multi-Technique Approach

A definitive structural characterization of a novel or commercially sourced small molecule like this compound relies on a synergistic combination of spectroscopic and spectrometric techniques. Each method provides a unique piece of the structural puzzle. The workflow outlined below ensures a self-validating system, where data from one technique corroborates and refines the interpretation of another.

G cluster_synthesis Compound Acquisition cluster_analysis Structural Analysis Core cluster_confirmation Confirmation & Purity Synthesis Synthesis or Commercial Purchase NMR NMR Spectroscopy (¹H, ¹³C, DEPT, 2D) Synthesis->NMR Primary structure, connectivity MS Mass Spectrometry (LC-MS, HRMS) Synthesis->MS Molecular weight, formula NMR->MS Cross-validation Structure Final Structure Confirmation NMR->Structure Detailed connectivity, isomerism MS->Structure Elemental composition Xray X-ray Crystallography (If single crystal) Xray->Structure Absolute 3D structure, packing

Caption: A logical workflow for the structural elucidation of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the cornerstone for determining the precise connectivity of atoms in an organic molecule.[8][9][10][11][12] For this compound, a suite of 1D and 2D NMR experiments is essential for an unambiguous assignment of all proton and carbon signals.

Predicted ¹H NMR Analysis

The proton NMR spectrum will provide information on the number of distinct proton environments, their electronic surroundings (chemical shift), and their proximity to other protons (spin-spin coupling).

  • Expected Chemical Shifts (δ) and Multiplicities:

    • Pyridine Protons (2H): The two aromatic protons on the pyridine ring are expected to appear as doublets due to coupling with each other. Based on the electronic effects of the substituents (electron-withdrawing Cl and B(OH)₂, electron-donating OCH₃), their chemical shifts will be in the aromatic region, likely between 7.0 and 8.5 ppm.

    • Methoxy Protons (3H): The methyl group of the methoxy substituent will appear as a sharp singlet, typically in the range of 3.8-4.2 ppm.

    • Boronic Acid Protons (2H): The hydroxyl protons of the boronic acid group are often broad and may exchange with trace water in the solvent. Their chemical shift is highly variable (can range from 4-12 ppm) and they may not always be observed.

Predicted ¹³C NMR and DEPT Analysis

The ¹³C NMR spectrum reveals the number of unique carbon environments. A DEPT-135 experiment further distinguishes between CH/CH₃ (positive signals) and CH₂ (negative signals) carbons, while quaternary carbons are absent.

  • Expected Carbon Signals:

    • Pyridine Carbons (5C): Five distinct signals are expected for the pyridine ring carbons. The carbon bearing the boronic acid group (C3) and the carbon attached to the methoxy group (C2) will be significantly influenced by these substituents. The carbon attached to the chlorine (C6) will also show a characteristic shift.

    • Methoxy Carbon (1C): A single signal for the methoxy carbon is expected in the range of 50-60 ppm.

Predicted ¹H AssignmentPredicted δ (ppm)MultiplicityIntegration
H-4 or H-5~7.5 - 8.5Doublet (d)1H
H-5 or H-4~7.0 - 8.0Doublet (d)1H
-OCH₃~3.9 - 4.1Singlet (s)3H
-B(OH)₂Variable (Broad)Singlet (s)2H
Predicted ¹³C AssignmentPredicted δ (ppm)DEPT-135
C-Aromatic (CH)~120 - 150Positive
C-Aromatic (CH)~120 - 150Positive
C-Cl~145 - 155Null
C-B~125 - 135Null
C-O~160 - 170Null
C-OCH₃~50 - 60Positive
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, as boronic acids are often soluble in it and the acidic protons are more likely to be observed).[9][11]

  • 1D ¹H NMR Acquisition: Acquire a standard proton spectrum to observe chemical shifts, integration, and coupling constants.

  • 1D ¹³C and DEPT Acquisition: Acquire a proton-decoupled ¹³C spectrum and DEPT-135 spectrum to identify all carbon signals and their multiplicities.

  • 2D NMR (COSY & HSQC/HMBC):

    • COSY (Correlation Spectroscopy): To establish proton-proton coupling networks, confirming the connectivity of the two pyridine protons.

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

    • HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range (2-3 bond) correlations between protons and carbons, which is crucial for assigning quaternary carbons and piecing the entire structure together.

G cluster_1d 1D NMR cluster_2d 2D NMR cluster_info Derived Information H1 ¹H NMR ProtonInfo Proton Environments & Coupling H1->ProtonInfo C13 ¹³C NMR CarbonInfo Carbon Environments & Types (CH, CH₃, etc.) C13->CarbonInfo DEPT DEPT-135 DEPT->CarbonInfo COSY COSY Connectivity Full H-C Connectivity Map COSY->Connectivity HSQC HSQC HSQC->Connectivity HMBC HMBC HMBC->Connectivity ProtonInfo->COSY ¹H-¹H Bonds ProtonInfo->HSQC ¹J C-H ProtonInfo->HMBC ²⁻³J C-H CarbonInfo->HSQC CarbonInfo->HMBC

Caption: Workflow illustrating the synergy between 1D and 2D NMR experiments for structural elucidation.

Mass Spectrometry (MS): Confirming Mass and Formula

Mass spectrometry is a powerful technique for determining the molecular weight of a compound and confirming its elemental composition with high accuracy.[6][13][14][15] For a boronic acid, which can be prone to dehydration, specific analytical conditions are required.

Predicted Mass Spectrum

Using a high-resolution mass spectrometer (HRMS) with electrospray ionization (ESI), we can predict the exact mass of the molecular ion.

  • Monoisotopic Mass: 187.02075 Da.[16]

  • Expected Adducts: In ESI, molecules are often observed as adducts with protons ([M+H]⁺), sodium ([M+Na]⁺), or other ions.[16] In negative ion mode, the deprotonated molecule ([M-H]⁻) is expected.

  • Isotopic Pattern: The presence of chlorine (³⁵Cl and ³⁷Cl in an ~3:1 ratio) will result in a characteristic M and M+2 isotopic pattern for all chlorine-containing fragments, which is a key validation point. Boron also has two main isotopes (¹⁰B and ¹¹B), which will contribute to the isotopic distribution.

AdductIonization ModePredicted m/z
[M+H]⁺Positive188.02803
[M+Na]⁺Positive210.00997
[M-H]⁻Negative186.01347

Table data based on predicted values from PubChem.[16]

Experimental Protocol: LC-MS

A liquid chromatography-mass spectrometry (LC-MS) method is ideal for analyzing boronic acids, as it separates the analyte from impurities prior to detection and can be optimized to prevent on-column or in-source degradation.[17][18]

  • Chromatography:

    • Column: A reverse-phase C18 column (e.g., Acquity BEH C18).[17]

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing a modifier like 0.1% formic acid (for positive mode) or ammonium acetate (for both modes) to improve ionization.[17]

  • Mass Spectrometry:

    • Ionization: Electrospray Ionization (ESI), run in both positive and negative modes to capture all relevant ionic species.

    • Analysis: A high-resolution analyzer (e.g., Orbitrap or TOF) is used to obtain accurate mass measurements to four or five decimal places, allowing for the confident determination of the elemental formula.

    • Fragmentation (MS/MS): Tandem mass spectrometry can be performed on the parent ion to generate a fragmentation pattern, providing further structural confirmation.

X-ray Crystallography: The Definitive 3D Structure

Should a high-quality single crystal of the compound be obtained, X-ray crystallography provides the unambiguous, three-dimensional structure of the molecule in the solid state.[2][3][19]

Predicted Structural Features

Based on studies of similar arylboronic acids, several solid-state features can be anticipated:[5][19]

  • Dimerization: Phenylboronic acids commonly form hydrogen-bonded dimers in the solid state, where two boronic acid groups associate via a pair of O-H···O hydrogen bonds.[5] It is highly probable that this compound will exhibit a similar dimeric structure.

  • Planarity: The boronic acid group (-B(OH)₂) is expected to be nearly coplanar with the pyridine ring to maximize electronic conjugation.

  • Intermolecular Interactions: Beyond dimerization, other interactions like π-π stacking of the pyridine rings may influence the crystal packing.

A crystal structure of the related compound, (2-Methoxy-3-pyridyl)boronic acid, has been reported, showing the expected dimeric association.[20] This serves as an excellent model for predicting the crystal packing of the title compound.

Experimental Protocol: Single-Crystal X-ray Diffraction
  • Crystallization: Grow single crystals of the compound. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion).

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data by irradiating it with monochromatic X-rays.

  • Structure Solution and Refinement: Process the diffraction data to solve the phase problem and generate an initial electron density map. Refine the atomic positions and thermal parameters to generate the final, high-resolution molecular structure.

Conclusion

The structural analysis of this compound is a multi-faceted process that requires a logical and synergistic application of modern analytical techniques. While a lack of published spectra for this specific compound necessitates a predictive approach, this guide provides a robust framework based on established chemical principles and data from analogous structures. By following the detailed NMR, MS, and crystallographic protocols herein, researchers can confidently verify the identity, purity, and detailed structural features of this valuable chemical building block, ensuring the integrity and success of their downstream applications.

References

molecular weight and formula of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxypyridine-3-boronic acid: Properties, Applications, and Experimental Protocols

Authored by: A Senior Application Scientist

This guide serves as a comprehensive technical resource for researchers, chemists, and drug development professionals on the synthesis, characterization, and application of this compound. We will delve into its fundamental properties, its critical role as a building block in modern medicinal chemistry, and provide detailed, field-proven protocols for its use in pivotal synthetic transformations.

Core Compound Specifications

This compound is a substituted pyridinylboronic acid, a class of reagents that has become indispensable in synthetic chemistry.[1] Its unique trifunctional nature—featuring a boronic acid, a chloro-substituent, and a methoxy group on a pyridine scaffold—offers a versatile platform for molecular elaboration. The boronic acid moiety is primed for palladium-catalyzed cross-coupling reactions, the chloride can be a secondary coupling site or influence the electronic properties of the ring, and the methoxy group modulates reactivity and provides a potential point for demethylation if desired.

Below is a summary of its key physicochemical properties.

PropertyValueSource(s)
Molecular Formula C₆H₇BClNO₃[2][3][4]
Molecular Weight 187.39 g/mol [5]
CAS Number 1072946-50-9[2][5]
Appearance White to off-white solid/powder[2]
Boiling Point 354.5 ± 42.0 °C (Predicted)[5]
Density 1.40 ± 0.1 g/cm³ (Predicted)[5]
Solubility Slightly soluble in DMSO and Methanol[5]
Storage Conditions Store under inert gas (Nitrogen or Argon) at 2-8°C[5]

Strategic Importance in Medicinal Chemistry

Heterocyclic boronic acids are paramount building blocks for the rapid exploration of chemical space in drug discovery.[6] Their utility is most pronounced in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for constructing carbon-carbon bonds, particularly for biaryl and heteroaryl structures prevalent in biologically active molecules.[7][8]

The 6-chloro-2-methoxypyridine core of this reagent is of particular interest. Pyridine derivatives are a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs.[9] The specific substitution pattern of this reagent allows for the strategic introduction of this motif into a target molecule. It serves as a robust coupling partner for creating complex molecular architectures, often leading to compounds with potential therapeutic value as kinase inhibitors or other targeted agents.[10]

The Suzuki-Miyaura Cross-Coupling: Mechanism and Application

The primary application for this compound is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[8] This reaction forms a new C-C bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide (or triflate).

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states. The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the coupling partner (R¹-X), forming a Pd(II) complex.

  • Transmetalation: The organic group from the boronic acid (R²) is transferred to the palladium center. This step requires activation of the boronic acid by a base to form a more nucleophilic boronate species.

  • Reductive Elimination: The two coupled organic fragments (R¹-R²) are expelled from the palladium center, forming the final product and regenerating the active Pd(0) catalyst to continue the cycle.[7]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl-Palladium Complex) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation PdII_Biaryl R¹-Pd(II)L₂-R² (Di-organopalladium Complex) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Halide) ArylHalide->OxAdd Boronate [R²-B(OH)₃]⁻ (Activated Boronate) Boronate->Transmetalation Base Base (e.g., K₂CO₃) + R²-B(OH)₂ Base->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Self-Validating Experimental Protocol

This protocol provides a robust and reproducible method for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. The causality for each step is explained to ensure scientific integrity and adaptability.

Materials:

  • This compound (1.2 equiv.)

  • Aryl bromide (1.0 equiv.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv.)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 equiv.)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

Workflow Diagram:

Suzuki_Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification A 1. Add solids: Aryl-Br, Boronic Acid, K₂CO₃, Pd(PPh₃)₄ to flask B 2. Evacuate & backfill with N₂/Ar (3x) A->B C 3. Add degassed solvents (Dioxane/H₂O) B->C D 4. Heat mixture to 80-100 °C with stirring C->D E 5. Monitor by TLC/LC-MS until starting material is consumed D->E F 6. Cool to RT, dilute with Ethyl Acetate E->F G 7. Wash with H₂O & Brine F->G H 8. Dry organic layer (Na₂SO₄), filter, concentrate G->H I 9. Purify via column chromatography H->I

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

Step-by-Step Procedure:

  • Vessel Preparation: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv.), this compound (1.2 equiv.), anhydrous potassium carbonate (2.5 equiv.), and Pd(PPh₃)₄ (0.03 equiv.).

    • Causality: Using an oven-dried flask and anhydrous base minimizes water, which can otherwise lead to competitive protodeboronation (hydrolysis of the boronic acid). The excess boronic acid ensures complete consumption of the potentially more valuable aryl halide.

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with an inert gas (e.g., Nitrogen or Argon). Repeat this cycle three times.

    • Causality: The Pd(0) catalyst is sensitive to oxygen and can be oxidized to an inactive state. An inert atmosphere is critical for catalytic turnover and reaction efficiency.[11]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water (typically a 4:1 to 10:1 ratio by volume) via syringe.

    • Causality: Dioxane is an excellent solvent for the organic reagents. The addition of water is crucial; it helps dissolve the inorganic base (K₂CO₃) and facilitates the formation of the active boronate complex required for the transmetalation step.[12] Degassing the solvents removes dissolved oxygen.

  • Reaction Execution: Immerse the flask in a preheated oil bath at 80-100 °C and stir vigorously.

    • Causality: Heating provides the necessary activation energy for the reaction, particularly the initial oxidative addition step. Vigorous stirring ensures proper mixing of the heterogeneous mixture.

  • Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the aryl bromide is fully consumed (typically 4-18 hours).

    • Causality: This is a self-validating step. Monitoring prevents unnecessary heating that could lead to side product formation and confirms the reaction endpoint.

  • Work-up: Once complete, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction & Washing: Wash the organic layer sequentially with water and then brine.

    • Causality: Washing removes the inorganic base and salts. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., hexanes/ethyl acetate) to yield the pure product.

Analytical Characterization Profile

Accurate spectroscopic characterization is essential to confirm the identity and purity of the final product. The following data are predicted for a successfully synthesized biaryl product derived from this compound.

TechniqueExpected Observations
¹H NMR Expect to see signals corresponding to both the newly coupled aryl group and the pyridinyl moiety. The two protons on the pyridine ring will appear as doublets in the aromatic region (typically δ 7.5-8.5 ppm). The methoxy group will present as a sharp singlet around δ 3.9-4.1 ppm.
¹³C NMR The spectrum will show signals for all carbon atoms. Key signals include the carbon attached to the methoxy group (~160-165 ppm) and the carbon attached to the chlorine (~150-155 ppm).[13]
Mass Spec (MS) Using electrospray ionization (ESI), expect to see a prominent [M+H]⁺ ion. The isotopic pattern for the presence of one chlorine atom (³⁵Cl/³⁷Cl in an ~3:1 ratio) will be a key diagnostic feature, showing two peaks separated by 2 Da.

Safety, Handling, and Storage

Proper handling and storage are crucial for maintaining the integrity of the reagent and ensuring laboratory safety.

  • Safety: this compound is classified as harmful if swallowed (H302). It may cause skin and eye irritation. Standard personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.

  • Handling: As a solid, it can be a powder. Avoid creating and inhaling dust.[2]

  • Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) in a cool, dry place (2-8°C is recommended for short-term storage).[5] For long-term storage, temperatures of -20°C are advised to prevent degradation.[2] Boronic acids can be susceptible to dehydration to form boroxines or degradation via protodeboronation, making proper storage essential.

References

The Synthetic Versatility of 6-Chloro-2-methoxypyridine-3-boronic Acid: A Technical Guide for Early-Stage Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the Substituted Pyridine Scaffold

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are privileged structures, with the pyridine ring being a cornerstone in the design of novel therapeutics.[1][2] Its unique electronic properties and ability to engage in hydrogen bonding have cemented its role in a multitude of FDA-approved drugs.[2] The strategic functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement.

This guide focuses on a particularly valuable, yet underexplored, building block: 6-Chloro-2-methoxypyridine-3-boronic acid . This molecule is a trifunctional reagent, presenting medicinal chemists with a versatile platform for generating diverse compound libraries. The interplay of its three key features—the nucleophilic 2-methoxy group, the reactive 6-chloro position, and the synthetically powerful 3-boronic acid—opens a gateway to complex molecular architectures. The chloro and methoxy groups themselves are known to significantly influence protein-ligand interactions and can lead to substantial improvements in potency.[3] This guide provides an in-depth look at the synthesis, characterization, and strategic application of this scaffold, offering field-proven insights for researchers in drug development.

Core Concepts: Stability and Handling of Pyridinylboronic Acids

Boronic acids are indispensable reagents in modern organic synthesis, primarily due to their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[4] However, their utility is often tempered by concerns about stability. Boronic acids are susceptible to degradation pathways such as protodeboronation and oxidation, particularly under non-neutral pH conditions or upon prolonged exposure to air.[5]

For pyridinylboronic acids, the pyridine nitrogen can introduce additional complexities, potentially leading to catalyst inhibition in palladium-catalyzed reactions.[2][6] Therefore, meticulous handling and storage are paramount.

Key Stability and Handling Recommendations:

ParameterRecommendationRationale
Storage Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) at refrigerated temperatures (2-8°C).[7]Minimizes oxidation and hydrolysis from atmospheric moisture.
pH Maintain neutral pH during storage and workup where possible.Both acidic and basic conditions can accelerate protodeboronation.[5]
Incompatibilities Avoid strong oxidizing agents.The boron center is susceptible to oxidation.[5]
Handling Use in a well-ventilated area or fume hood. Avoid generating dust.The compound is classified as a skin and eye irritant.[8]

To circumvent stability issues, especially in multi-step syntheses, boronic acids can be converted to more robust boronate esters, such as pinacol esters. These derivatives are often crystalline, easier to purify, and exhibit enhanced stability, releasing the active boronic acid in situ under reaction conditions.[9]

Synthesis and Purification: A Detailed Protocol

The synthesis of this compound is not widely documented in commercial literature. However, a reliable synthetic route can be extrapolated from established procedures for analogous 2-halopyridine boronic acids.[4][10][11] The most common and effective method involves a halogen-metal exchange followed by borylation.

The logical starting material for this synthesis is 3-bromo-6-chloro-2-methoxypyridine. The synthesis would proceed via a regioselective lithium-halogen exchange at the more reactive 3-bromo position, followed by quenching with a borate ester.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established methods for the synthesis of substituted pyridinylboronic acids.[10][12]

Materials:

  • 3-Bromo-6-chloro-2-methoxypyridine

  • Anhydrous Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) in hexanes

  • Triisopropyl borate

  • 2 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine (saturated aq. NaCl)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Acetonitrile

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask under an argon atmosphere, dissolve 3-bromo-6-chloro-2-methoxypyridine (1.0 equiv) and triisopropyl borate (1.2 equiv) in anhydrous THF.

  • Lithiation: Cool the solution to -78 °C using a dry ice/acetone bath. Slowly add n-BuLi (1.1 equiv) dropwise via a syringe pump, maintaining the internal temperature below -70 °C. The rationale for adding the lithiating agent to a mixture of the halide and borate is that the lithium-halogen exchange is significantly faster than the reaction between n-BuLi and the borate ester. This in situ quench minimizes the lifetime of the potentially unstable 3-lithiopyridine intermediate.[4]

  • Borylation: Stir the reaction mixture at -78 °C for 1 hour after the addition is complete.

  • Warm-up: Allow the reaction to slowly warm to room temperature and stir overnight.

  • Quench and Work-up: Cool the mixture to 0 °C and carefully quench the reaction by the slow addition of 2 M HCl. Stir for 30 minutes. Transfer the mixture to a separatory funnel and separate the layers.

  • pH Adjustment and Extraction: Adjust the pH of the aqueous layer to ~7.5 with a saturated sodium bicarbonate solution. A white precipitate of the boronic acid should form. Saturate the aqueous layer with solid NaCl and extract with ethyl acetate (3x).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as acetonitrile/water, to yield the final product.[13]

Synthesis_Workflow start 3-Bromo-6-chloro- 2-methoxypyridine step1 1. Anhydrous THF, -78°C 2. n-BuLi (1.1 eq) 3. Triisopropyl borate start->step1 Halogen-Metal Exchange intermediate Boronate Ester Intermediate step1->intermediate Borylation step2 Aqueous HCl Quench & pH Adjustment intermediate->step2 Hydrolysis product 6-Chloro-2-methoxypyridine- 3-boronic acid step2->product Suzuki_Cycle cluster_transmetalation Transmetalation Pd0 Pd(0)L_n PdII_halide R-Pd(II)L_n-X Pd0->PdII_halide Oxidative Addition PdII_aryl R-Pd(II)L_n-Ar PdII_halide->PdII_aryl PdII_aryl->Pd0 Reductive Elimination Product R-Ar PdII_aryl->Product ArBOH2 Ar-B(OH)₂ Boronate Ar-B(OH)₃⁻ ArBOH2->Boronate Base Base Base->Boronate Boronate->PdII_aryl RX R-X (Aryl Halide) RX->PdII_halide

References

solubility profile of 6-Chloro-2-methoxypyridine-3-boronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Solubility Profile of 6-Chloro-2-methoxypyridine-3-boronic Acid in Organic Solvents

Abstract: This technical guide provides a detailed examination of the solubility characteristics of this compound, a pivotal building block in contemporary organic synthesis. Tailored for researchers, chemists, and professionals in drug development, this document synthesizes theoretical principles with practical, field-proven methodologies. We will explore the physicochemical properties governing solubility, present a validated protocol for its experimental determination, offer a comprehensive solubility profile in common organic solvents, and discuss the strategic selection of solvents for synthetic applications, particularly the Suzuki-Miyaura cross-coupling reaction.

Introduction: The Strategic Importance of Solvent Selection

This compound is a highly valuable heterocyclic building block, frequently employed in palladium-catalyzed cross-coupling reactions to forge new carbon-carbon bonds.[1] Its utility in constructing complex molecular architectures for pharmaceuticals and functional materials is well-established. The success of these synthetic endeavors, however, is fundamentally tethered to the principles of solubility. A reaction's kinetics, yield, and ultimate purity are profoundly influenced by the solvent's ability to create a homogeneous environment for all components—substrates, reagents, and catalysts. An incomplete understanding of a key reagent's solubility can lead to failed reactions, arduous purifications, and misleading results. This guide provides the foundational knowledge required to navigate these challenges effectively.

Guiding Principles: Physicochemical Properties and Solubility

The solubility of a compound is not arbitrary; it is dictated by its molecular structure. A close look at this compound reveals the key features governing its behavior in organic solvents.

  • The Boronic Acid Moiety (-B(OH)₂): This is the most influential functional group determining the compound's solubility profile. The two hydroxyl groups are potent hydrogen bond donors, and the oxygen atoms act as hydrogen bond acceptors.[2] This dual capability allows for strong interactions with polar protic solvents (like methanol) and polar aprotic solvents (like DMSO). Boronic acids are known to form strong, stable hydrogen-bonded dimers and other supramolecular structures.[3][4][5]

  • The Heterocyclic Core: The 6-chloro-2-methoxypyridine ring contributes to the molecule's overall polarity. The electronegative nitrogen and chlorine atoms, along with the oxygen of the methoxy group, create a dipole moment that favors interaction with polar solvents.

  • Potential for Dehydration: A critical characteristic of boronic acids is their propensity to undergo dehydration to form cyclic trimeric anhydrides known as boroxines.[6] This equilibrium process can be influenced by the solvent and temperature, which in turn affects the observed solubility.

A Validated Framework for Solubility Determination: The Dynamic Method

While qualitative data is useful, precise and reproducible quantitative data is the gold standard. The dynamic (or synthetic) method is a robust technique for determining the solubility of crystalline compounds like boronic acids.[7][8][9] It relies on accurately identifying the temperature at which a solid-liquid mixture of known composition becomes a single homogeneous phase upon controlled heating.

Experimental Protocol: Dynamic Solubility Measurement
  • Sample Preparation: A precise mass of this compound and a precise mass of the chosen organic solvent are added to a jacketed glass vessel equipped with a magnetic stirrer and a temperature probe.

  • Controlled Heating: The mixture is heated at a slow, constant rate (e.g., 0.2–0.5 °C/min) under vigorous stirring to maintain thermal equilibrium.

  • Turbidity Monitoring: A laser beam is passed through the sample, and the intensity of the transmitted light is monitored by a photodetector. While the solid is present, the light is scattered, and the measured intensity is low.

  • Equilibrium Point Determination: The temperature at which the last solid crystals dissolve is marked by a sharp increase in the intensity of transmitted light as the solution becomes clear. This temperature is recorded as the equilibrium solubility temperature for that specific composition.

  • Solubility Curve Construction: The procedure is repeated for several different compositions of solute and solvent to generate a comprehensive solubility curve (solubility vs. temperature).

Caption: Workflow for the Dynamic Method of Solubility Determination.

Solubility Profile in Common Organic Solvents

The following profile is based on available supplier data and established principles for boronic acids. For critical process development, experimental verification using the protocol above is strongly recommended.

Solvent CategorySolventQualitative SolubilityRationale for Interaction
Polar Protic Methanol (MeOH)Slightly Soluble[10]Strong hydrogen bonding between the solvent's -OH group and the boronic acid's -B(OH)₂ moiety.
Ethanol (EtOH)Likely SolubleSimilar to methanol, capable of strong hydrogen bonding interactions.
Polar Aprotic Dimethyl Sulfoxide (DMSO)Slightly Soluble[10]Strong dipole-dipole interactions; DMSO is a potent hydrogen bond acceptor.
Dimethylformamide (DMF)Likely SolubleStrong dipole-dipole interactions; DMF is also a strong hydrogen bond acceptor.
Tetrahydrofuran (THF)Likely SolubleEthers are generally good solvents for boronic acids due to their ability to act as hydrogen bond acceptors.[11]
Acetonitrile (ACN)Likely Sparingly SolubleModerate polarity may allow for some dissolution, but likely less effective than other polar aprotic solvents.
Nonpolar TolueneLikely Very Slightly SolubleDominated by weak van der Waals forces; significant polarity mismatch.
Hexanes / HeptaneLikely InsolubleLarge polarity mismatch makes dissolution unfavorable. Hydrocarbons are often used to precipitate boronic acids.[11]
Chlorinated Dichloromethane (DCM)Likely Slightly SolubleModerate polarity allows for some interaction, but limited hydrogen bonding capability.
ChloroformLikely SolublePhenylboronic acid shows moderate to high solubility in chloroform.[8][11]

Application in Synthesis: Solvent Selection for Suzuki-Miyaura Coupling

The primary application for this compound is the Suzuki-Miyaura reaction, a cornerstone of modern synthetic chemistry used to form C-C bonds.[12] The choice of solvent is critical and must accommodate not only the boronic acid but also the aryl halide, the palladium catalyst, and the base.

A wide array of solvents can be used, including ethers (dioxane, THF), aromatic hydrocarbons (toluene), and amides (DMF).[13][14] Often, a biphasic system containing an organic solvent and water is employed.[12][14] This approach is highly effective because it can dissolve the organic-soluble components (boronic acid, aryl halide, catalyst) in the organic phase and the inorganic base (e.g., K₂CO₃, K₃PO₄) in the aqueous phase, facilitating the reaction at the interface.

G cluster_inputs Reaction Components cluster_solvent Optimal Solvent System BoronicAcid This compound (Polar) SolventSystem Organic Solvent (e.g., THF, Toluene) Aqueous Phase (Water) BoronicAcid->SolventSystem:org ArylHalide Aryl Halide (Often Nonpolar) ArylHalide->SolventSystem:org Base Inorganic Base (e.g., K₂CO₃) (Water Soluble) Base->SolventSystem:aq Catalyst Palladium Catalyst (Organic Soluble) Catalyst->SolventSystem:org

Caption: Solvent system design for a biphasic Suzuki-Miyaura reaction.

Recommended Solvents for Suzuki Coupling:

  • Tetrahydrofuran (THF) / Water: A versatile and common choice. THF effectively solubilizes the boronic acid and most organic partners, while water dissolves the base.

  • Toluene / Water: Ideal for higher temperature reactions. Toluene is less polar and may require a phase-transfer catalyst to enhance reaction rates.

  • N,N-Dimethylformamide (DMF): A good choice for challenging or sterically hindered couplings due to its high polarity and boiling point. It can often dissolve all components, leading to a homogeneous reaction.

Conclusion

The solubility of this compound is dictated by the strong hydrogen-bonding capabilities of its boronic acid moiety and the overall polarity of its heterocyclic structure. It exhibits preferential solubility in polar organic solvents such as alcohols, DMSO, and ethers, while showing poor solubility in nonpolar hydrocarbons. For its principal application in Suzuki-Miyaura cross-coupling, biphasic solvent systems like THF/water or single-phase polar aprotic solvents like DMF provide the optimal environment to ensure all reaction components are sufficiently solvated for efficient transformation. This guide provides the technical rationale and practical protocols to empower scientists to make informed solvent choices, thereby enhancing experimental success and reproducibility.

References

literature review of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 6-Chloro-2-methoxypyridine-3-boronic acid: Synthesis, Reactivity, and Application in Suzuki-Miyaura Cross-Coupling

Introduction

This compound is a versatile heterocyclic building block of significant interest to researchers in medicinal chemistry and materials science.[1] Its strategic placement of a chloro, a methoxy, and a boronic acid group on a pyridine ring offers multiple reaction handles for constructing complex molecular architectures. The boronic acid moiety makes it an ideal substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, one of the most powerful and widely used methods for forming carbon-carbon bonds.[2]

The pyridine core is a privileged scaffold in drug discovery, and the specific substitution pattern of this reagent allows for the targeted synthesis of novel compounds with potential therapeutic activity.[3][4] The chloro- and methoxy- groups can be used to modulate the electronic properties and steric profile of the molecule or can serve as sites for further functionalization. This guide provides a senior application scientist's perspective on the synthesis, handling, and application of this key intermediate, with a focus on delivering robust, field-proven insights for its effective use in the laboratory.

Physicochemical Properties and Handling

Accurate characterization and proper handling are foundational to the successful application of any chemical reagent. The key properties of this compound are summarized below.

PropertyValueReference
CAS Number 1072946-50-9[5]
Molecular Formula C₆H₇BClNO₃[5]
Molecular Weight 187.39 g/mol [5]
Appearance Solid[5]
SMILES COc1nc(Cl)ccc1B(O)O[5]
InChI Key QMTFZVCHSRMZJW-UHFFFAOYSA-N[5]

Stability and Storage: Boronic acids can be susceptible to dehydration to form boroxines and to protodeboronation under certain conditions.[6] For optimal stability, this compound should be stored under an inert atmosphere (nitrogen or argon) in a cool, dry place, typically at 2-8°C.[7][8] Keep containers tightly closed to prevent moisture absorption.

Safety Precautions: This compound is classified as harmful if swallowed (Acute Toxicity 4, Oral).[5] Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn during handling.[9] Work in a well-ventilated area or a chemical fume hood.[8] Avoid creating dust. In case of contact with eyes or skin, rinse immediately and thoroughly with water.[9]

Proposed Synthesis Pathway

While commercially available from various suppliers, understanding the synthesis of this compound is crucial for purity assessment and troubleshooting. A common and effective method for preparing aryl and heteroaryl boronic acids is through a lithium-halogen exchange reaction at low temperatures, followed by quenching the resulting organolithium species with a borate ester.[10] The most logical precursor for this synthesis is 3-bromo-6-chloro-2-methoxypyridine.

G cluster_main Proposed Synthesis of this compound Start 3-Bromo-6-chloro- 2-methoxypyridine Reagent1 1) n-BuLi, THF/Toluene, -78 °C 2) B(O-iPr)₃ Start->Reagent1 Intermediate Lithium Triisopropyl boronate ester (in situ) Reagent1->Intermediate Lithium-Halogen Exchange & Borylation Reagent2 Aqueous HCl (workup) Intermediate->Reagent2 Product 6-Chloro-2-methoxypyridine- 3-boronic acid Reagent2->Product Hydrolysis

Caption: Proposed synthetic route via lithium-halogen exchange.

Detailed Synthesis Protocol (Hypothetical)

This protocol is based on established procedures for analogous pyridyl boronic acids.[10]

  • Reactor Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel, add 3-bromo-6-chloro-2-methoxypyridine (1.0 equiv) and triisopropyl borate (1.2 equiv).

  • Solvent Addition: Add anhydrous tetrahydrofuran (THF) and toluene (e.g., a 1:1 mixture) via cannula to dissolve the starting materials. The use of a co-solvent like toluene can improve solubility and temperature control.

  • Cooling: Cool the reaction mixture to -78 °C using a dry ice/acetone bath. Causality: This low temperature is critical to ensure the lithium-halogen exchange is much faster than any potential side reactions, such as n-BuLi reacting with the borate ester or the solvent.[10]

  • Lithiation: Slowly add n-butyllithium (1.1 equiv, 2.5 M in hexanes) dropwise via the dropping funnel over 1 hour, ensuring the internal temperature does not rise above -70 °C.

  • Reaction: Stir the mixture for an additional 30-60 minutes at -78 °C. The formation of the lithiated intermediate is typically rapid at this temperature.

  • Quenching & Workup: Remove the cooling bath and allow the mixture to warm to approximately -20 °C. Slowly add 2N aqueous HCl to quench the reaction.

  • Isolation: Transfer the mixture to a separatory funnel. Separate the aqueous layer and adjust its pH to ~7.5 with 5N NaOH. The product should precipitate as a white solid.[10]

  • Purification: Collect the solid by filtration, wash with cold water, and dry under vacuum. If necessary, the product can be further purified by recrystallization from a suitable solvent like acetonitrile/water.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary utility of this compound lies in its role as a nucleophilic partner in Suzuki-Miyaura cross-coupling reactions.[1][4] This palladium-catalyzed reaction forms a C(sp²)-C(sp²) bond between the boronic acid's pyridine ring and an aryl or heteroaryl halide/triflate.

Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium(0) active species.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd R¹-Pd(II)L₂(X) Pd0->OxAdd Oxidative Addition (R¹-X) Transmetal R¹-Pd(II)L₂(R²) OxAdd->Transmetal Transmetalation (R²-B(OH)₂ + Base) Transmetal->Pd0 Reductive Elimination RedElim R¹-R² Transmetal->RedElim center R1X Ar-X R2B 6-Cl-2-MeO-Py-B(OH)₂

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

The key steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (R¹-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid (R²-B(OH)₂), activated by a base, transfers its organic group (the 6-chloro-2-methoxypyridinyl moiety) to the palladium center, displacing the halide.[2]

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the Pd(0) catalyst.[1]

Strategic Considerations for Coupling
  • Substrate Reactivity: While aryl chlorides are often more challenging substrates than bromides or iodides, modern catalyst systems have made their use routine.[6][11] The electron-rich nature of the 2-methoxypyridine ring can influence the rate of transmetalation.

  • Catalyst and Ligand Choice: The selection of the phosphine ligand is paramount. Bulky, electron-rich ligands are often required to promote the oxidative addition of aryl chlorides and facilitate the reductive elimination step.[3] Ligands like SPhos, RuPhos, or dicyclohexylphosphino-ferrocene (FcPPh₂) have shown efficacy in similar challenging couplings.[3][12] A common precatalyst is Pd₂(dba)₃ or a Pd(II) source like Pd(OAc)₂ that is reduced in situ.[2]

  • Base and Solvent: A base is required to activate the boronic acid, forming a more nucleophilic boronate species that facilitates transmetalation.[2] Common choices include K₃PO₄, K₂CO₃, or Cs₂CO₃. The solvent system often consists of an organic solvent like 1,4-dioxane or toluene with water to aid in dissolving the base and boronic acid.[3][12]

Detailed Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for coupling this compound with a generic aryl bromide.

Workflow Setup 1. Setup & Inerting - Add solids to flask - Evacuate & backfill with N₂/Ar Solvents 2. Add Solvents - Degassed dioxane & water Setup->Solvents Degas Heating 3. Reaction - Heat to 80-100 °C - Monitor by TLC/LC-MS Solvents->Heating Heat Workup 4. Workup - Cool, dilute with EtOAc - Wash with water & brine Heating->Workup Cool Purify 5. Purification - Dry over Na₂SO₄ - Concentrate - Column chromatography Workup->Purify Product 6. Final Product - Characterize (NMR, MS) Purify->Product

Caption: Experimental workflow for a Suzuki-Miyaura coupling reaction.

Materials:

  • This compound (1.2 equiv)

  • Aryl bromide (1.0 equiv)

  • Pd₂(dba)₃ (1-2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (2-4 mol%)

  • Potassium phosphate (K₃PO₄), finely powdered (3.0 equiv)

  • 1,4-Dioxane and Water (e.g., 4:1 v/v), degassed

  • Nitrogen or Argon gas

Procedure:

  • Reagent Preparation: To an oven-dried Schlenk flask, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), K₃PO₄ (3.0 equiv), Pd₂(dba)₃ (0.01 equiv), and SPhos (0.02 equiv). Expert Insight: Using a slight excess of the boronic acid helps drive the reaction to completion. The catalyst and ligand are added last to minimize air exposure.

  • Inerting: Seal the flask with a septum, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent Addition: Add the degassed dioxane/water mixture via syringe. The final concentration is typically around 0.1 M with respect to the limiting aryl bromide.

  • Reaction: Place the flask in a preheated oil bath at 80-100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the aryl bromide is consumed (typically 4-24 hours).

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate and water. Transfer to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with ethyl acetate (2x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired biaryl product.

Spectroscopic Characterization (Predicted)

Verifying the structure and purity of the final product is essential. The following data are predicted based on the structure and analysis of similar compounds.[13]

Analysis Predicted Data
¹H NMR (400 MHz, DMSO-d₆)δ 8.20-8.00 (br s, 2H, B(OH)₂), 7.95 (d, J=7.5 Hz, 1H, H-4), 7.05 (d, J=7.5 Hz, 1H, H-5), 3.90 (s, 3H, OCH₃). Rationale: The B(OH)₂ protons are broad and exchangeable. The pyridine protons H-4 and H-5 will appear as doublets, with H-4 being more downfield due to its proximity to the electron-withdrawing boronic acid group.
¹³C NMR (101 MHz, DMSO-d₆)δ 164.0 (C-2), 158.0 (C-6), 142.0 (C-4), 115.0 (C-5), 110.0 (C-3, C-B bond, often broad or unobserved), 54.0 (OCH₃). Rationale: C-2 and C-6, attached to heteroatoms, will be the most downfield. The carbon bearing the boron atom (C-3) can be difficult to observe due to quadrupolar relaxation.[13]
Mass Spec (ESI+) [M+H]⁺ = 188.0. Rationale: Electrospray ionization should readily protonate the molecule. The isotopic pattern for one chlorine atom (³⁵Cl/³⁷Cl in a ~3:1 ratio) will be observable at M and M+2.

Conclusion

This compound is a high-value, versatile reagent for synthetic chemists. Its utility is primarily demonstrated in the robust and reliable Suzuki-Miyaura cross-coupling reaction, enabling the construction of complex biaryl and hetero-biaryl systems that are central to modern drug discovery and materials science. A thorough understanding of its properties, a logical synthetic approach, and carefully optimized reaction protocols, as detailed in this guide, are essential for leveraging its full synthetic potential. By applying sound mechanistic principles and field-tested methodologies, researchers can confidently and efficiently incorporate this building block into their synthetic strategies.

References

Methodological & Application

Technical Guide: Suzuki-Miyaura Coupling Protocol Utilizing 6-Chloro-2-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, prized for its ability to form carbon-carbon bonds with high efficiency and functional group tolerance.[1][2] Its application is particularly vital in the pharmaceutical industry for the synthesis of complex biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs).[3][4][5][6] This guide provides an in-depth protocol and technical insights for the use of 6-Chloro-2-methoxypyridine-3-boronic acid, a valuable heteroaromatic building block, in Suzuki-Miyaura coupling reactions. We will delve into the reaction mechanism, provide a detailed experimental workflow, discuss key parameter optimization, and offer troubleshooting strategies to empower researchers in drug discovery and development.

Core Principles: The Suzuki-Miyaura Catalytic Cycle

A comprehensive understanding of the reaction mechanism is paramount for successful protocol development and optimization. The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds via a catalytic cycle involving a palladium catalyst, which cycles between Pd(0) and Pd(II) oxidation states.[1][7] The cycle comprises three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[8][9]

  • Oxidative Addition : The cycle begins with the insertion of a coordinatively unsaturated Pd(0) complex into the carbon-halogen bond of the organic halide (Ar¹-X). This step, which is often rate-determining, oxidizes the palladium to a Pd(II) species.[1][7][8]

  • Transmetalation : This is the key bond-forming step where the organic moiety from the organoboron reagent (Ar²-B(OH)₂) is transferred to the palladium(II) center. This process is critically facilitated by a base. The base activates the boronic acid, forming a more nucleophilic boronate species (e.g., [Ar²-B(OH)₃]⁻), which then readily exchanges its organic group with the halide on the palladium complex.[10][11][12]

  • Reductive Elimination : The final step involves the formation of the new carbon-carbon bond between the two organic partners (Ar¹-Ar²), as they are eliminated from the palladium center. This step regenerates the active Pd(0) catalyst, allowing it to re-enter the catalytic cycle.[8][10]

Suzuki_Catalytic_Cycle Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L₂ (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition pd_complex Ar¹-Pd(II)L₂-X (Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation diaryl_pd_complex Ar¹-Pd(II)L₂-Ar² (Di-organic Complex) transmetalation->diaryl_pd_complex sub3 [X]⁻ transmetalation->sub3 sub4 B(OH)₃ transmetalation->sub4 reductive_elimination Reductive Elimination diaryl_pd_complex->reductive_elimination reductive_elimination->pd0 product Ar¹-Ar² (Coupled Product) reductive_elimination->product sub1 Ar¹-X sub1->oxidative_addition sub2 Ar²-B(OH)₂ + Base sub2->transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Protocol Focus: Coupling with this compound

Heterocyclic boronic acids, especially those containing nitrogen like pyridyl derivatives, can present unique challenges. These include a tendency for protodeboronation (the undesired cleavage of the C-B bond by a proton source) and potentially slower rates of transmetalation.[7][13][14] Therefore, the careful selection of the catalyst, ligand, base, and solvent system is crucial for achieving high yields. The following protocol is a robust starting point for the coupling of this compound with a variety of aryl or heteroaryl halides.

Materials and Reagents
Reagent/MaterialPurposeTypical Grade / PuritySupplier Example
This compound Nucleophilic Partner≥95%Sigma-Aldrich[15]
Aryl/Heteroaryl Halide (e.g., Bromide)Electrophilic Partner≥97%Varies
Palladium Catalyst (e.g., Pd(dppf)Cl₂)Catalyst≥98%Varies
Base (e.g., K₂CO₃ or K₃PO₄)Boronic Acid ActivatorAnhydrous, ≥99%Varies
Solvent (e.g., 1,4-Dioxane / Water)Reaction MediumAnhydrous / DegassedVaries
Anhydrous Na₂SO₄ or MgSO₄Drying AgentReagent GradeVaries
Silica GelStationary Phase230-400 meshVaries
Inert Gas (Argon or Nitrogen)Inert AtmosphereHigh PurityVaries
Step-by-Step Experimental Protocol

This procedure is based on a 1.0 mmol scale of the limiting reagent (typically the aryl halide).

  • Reaction Setup : Place an appropriately sized oven-dried reaction vessel (e.g., a Schlenk flask or microwave vial) containing a magnetic stir bar under an inert atmosphere.

  • Reagent Addition : To the vessel, add the aryl halide (1.0 mmol, 1.0 equiv), this compound (1.2-1.5 mmol, 1.2-1.5 equiv), the base (e.g., K₂CO₃, 2.0-3.0 mmol, 2.0-3.0 equiv), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03-0.05 mmol, 3-5 mol%).

  • Inert Atmosphere Purge : Seal the vessel and evacuate the atmosphere, then backfill with inert gas (argon or nitrogen). Repeat this cycle three times to ensure the rigorous exclusion of oxygen.[16]

  • Solvent Addition : Prepare a degassed solvent mixture (e.g., 1,4-Dioxane and water, typically in a 4:1 to 10:1 ratio, 5 mL). Add the solvent to the reaction vessel via syringe under a positive pressure of inert gas.

  • Reaction Execution : Place the vessel in a preheated oil bath or heating block (typically 80-100 °C). Stir the mixture vigorously for the required time (e.g., 4-24 hours).

  • Monitoring : Monitor the reaction's progress periodically using an appropriate analytical technique such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up : Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate, 20 mL) and water (20 mL). Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with the organic solvent.

  • Purification : Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄. Filter the mixture and concentrate the solvent under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[8][17]

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Work-up & Purification setup 1. Oven-dry glassware and add stir bar add_solids 2. Add Halide, Boronic Acid, Base, and Pd Catalyst setup->add_solids purge 3. Evacuate and backfill with inert gas (3x) add_solids->purge add_solvent 4. Add degassed solvent purge->add_solvent heat 5. Heat and stir (e.g., 80-100 °C) add_solvent->heat monitor 6. Monitor progress (TLC, LC-MS) heat->monitor workup 7. Cool, dilute, and extract monitor->workup purify 8. Dry, concentrate, and purify via chromatography workup->purify product Isolated Product purify->product

Caption: General experimental workflow for Suzuki-Miyaura coupling.

Optimization and Troubleshooting

Achieving optimal results often requires fine-tuning the reaction parameters. The interplay between the catalyst, ligand, base, and solvent is critical.

Key Parameter Selection
ParameterRole & Common ChoicesRationale for Heteroaryl Couplings
Palladium Source Provides the active Pd(0) catalyst. Common precatalysts include Pd(PPh₃)₄, Pd₂(dba)₃, Pd(OAc)₂, and palladacycles.[2][7][11]Pd(dppf)Cl₂ and other palladacycles are often preferred for their air stability and high activity, which is beneficial for less reactive aryl chlorides or challenging heteroaryl substrates.[18]
Ligand Stabilizes the Pd center, influences reactivity and selectivity. Common ligands are phosphines (e.g., PPh₃, P(t-Bu)₃) and N-Heterocyclic Carbenes (NHCs).[11]Electron-rich, bulky phosphine ligands (e.g., Buchwald-type ligands like SPhos, XPhos) or NHCs are often necessary to promote the oxidative addition of aryl chlorides and facilitate reductive elimination.[11][19][20]
Base Activates the boronic acid for transmetalation. Choices include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and fluorides (KF, CsF).[10][12]A stronger base like K₃PO₄ or Cs₂CO₃ can accelerate slow transmetalation steps common with pyridyl boronic acids.[21] However, milder bases like KF may be required to prevent decomposition of sensitive substrates or protodeboronation.[11][16]
Solvent Solubilizes reagents and stabilizes intermediates. Common systems are Dioxane/H₂O, Toluene/H₂O, THF, or DMF.[7]A polar, aprotic solvent like dioxane or THF, often with a small amount of water, is standard. The water aids in dissolving the base and facilitating the formation of the active boronate species.[22]
Troubleshooting Common Issues
IssuePotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst (oxidized Pd or ligand).2. Insufficiently inert atmosphere.3. Poor solubility of reagents.1. Use a fresh catalyst and ligand; consider a more robust precatalyst.2. Ensure the reaction setup is rigorously purged of oxygen.[16]3. Screen different solvent systems (e.g., DMF, Toluene/EtOH).
Protodeboronation 1. Boronic acid instability.2. Base is too strong or reaction time is too long.3. Presence of excess water or protic sources.1. Use the boronic acid as soon as possible after purchase/synthesis.2. Switch to a milder base (e.g., KF, K₂CO₃).[16]3. Consider using a boronate ester (e.g., pinacol ester) which is often more stable.
Homocoupling of Boronic Acid Presence of oxygen, leading to oxidative coupling.Improve the degassing procedure for solvents and ensure a robust inert atmosphere throughout the reaction.[7]
Dehalogenation of Aryl Halide A side reaction where the halide is replaced by hydrogen.Optimize the base and solvent. This can sometimes occur with very electron-rich ligands or certain bases/solvents.[7]

Safety and Handling

Proper laboratory safety protocols must be followed at all times.

  • Reagent Handling : this compound may cause skin, eye, and respiratory irritation.[23] Handle in a well-ventilated fume hood while wearing appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.[24]

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care.

  • Solvents : Organic solvents like 1,4-dioxane and toluene are flammable and have associated health risks. Use in a fume hood and away from ignition sources.

  • Inert Atmosphere : Reactions are typically performed under an inert atmosphere of argon or nitrogen, which requires appropriate training and equipment.

Conclusion

The Suzuki-Miyaura coupling of this compound is a powerful method for synthesizing highly functionalized pyridyl-containing compounds essential for drug discovery. Success hinges on a rational approach to the selection of reaction parameters. By understanding the catalytic cycle and the specific challenges posed by heteroaromatic substrates, researchers can effectively troubleshoot and optimize conditions. This guide provides a validated starting protocol and a framework for systematic optimization, enabling the reliable and efficient synthesis of novel molecular entities.

References

Application Notes: 6-Chloro-2-methoxypyridine-3-boronic acid as a Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the application of 6-Chloro-2-methoxypyridine-3-boronic acid. It serves as a critical building block for the synthesis of complex heterocyclic molecules, particularly through the Suzuki-Miyaura cross-coupling reaction. This guide covers the compound's physicochemical properties, safety protocols, detailed reaction methodologies, and a practical case study in the synthesis of a kinase inhibitor scaffold, underscoring its significance in modern drug discovery programs.

Introduction: The Strategic Value of Substituted Pyridines

Substituted pyridine rings are privileged scaffolds in medicinal chemistry, appearing in numerous FDA-approved drugs. Their unique electronic properties, ability to act as hydrogen bond acceptors, and capacity for diverse functionalization make them ideal for modulating the pharmacokinetic and pharmacodynamic properties of drug candidates. This compound is a particularly valuable reagent that provides a direct route to 2,3,6-trisubstituted pyridine derivatives. The boronic acid moiety at the 3-position is primed for carbon-carbon bond formation via palladium-catalyzed cross-coupling, while the chloro and methoxy groups at the 6- and 2-positions, respectively, offer orthogonal sites for subsequent chemical modifications or for direct interaction with biological targets.[1][2]

This building block is instrumental in the construction of biaryl and heteroaryl structures, which are core components of many targeted therapies, including kinase inhibitors.[1][3][4]

Compound Properties and Safe Handling

Before utilization, a thorough understanding of the reagent's properties and safety requirements is paramount.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 1072946-50-9[5][6][7][8][9]
Molecular Formula C₆H₇BClNO₃[6][8]
Molecular Weight 187.40 g/mol [6]
Appearance White to off-white solid/powder[5]
Storage Store refrigerated (-20°C to 4°C), under an inert atmosphere, and away from moisture and oxidizing agents.[5][10]

Safety & Handling: this compound is classified as an irritant.[8] It may cause skin, eye, and respiratory irritation.[8][10][11] Adherence to the following safety protocols is mandatory:

  • Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves.[10][11]

  • Engineering Controls: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust.[10][11] Eyewash stations and safety showers must be readily accessible.[10]

  • Stability: The compound is generally stable under normal conditions but is incompatible with strong oxidizing agents and strong acids.[11] Boronic acids can be susceptible to decomposition (protodeboronation), especially under non-anhydrous conditions or at elevated temperatures.[12]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.[10][11]

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the cornerstone application for this building block, enabling the formation of a C-C bond between the pyridine core (nucleophile) and an aryl or heteroaryl halide/triflate (electrophile).[13][14]

Mechanistic Overview

The reaction proceeds via a catalytic cycle involving a palladium complex. Understanding this mechanism is key to troubleshooting and optimizing reaction conditions.[13][14] The generally accepted steps are:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide (Ar-X) bond, forming a Pd(II) complex.

  • Transmetalation: The boronic acid, activated by a base, transfers its organic group to the palladium center, displacing the halide. This is often the rate-determining step.

  • Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the active Pd(0) catalyst.[14]

Suzuki_Miyaura_Cycle pd0 Pd(0)Ln oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-X pdi_complex L | Ar-Pd(II)-X | L oxidative_addition->pdi_complex transmetalation Transmetalation pdi_complex->transmetalation pdi_ar_complex L | Ar-Pd(II)-Ar' | L transmetalation->pdi_ar_complex ar_b_oh2 Ar'-B(OH)₂ + Base ar_b_oh2->transmetalation reductive_elimination Reductive Elimination pdi_ar_complex->reductive_elimination reductive_elimination->pd0 Regenerated Catalyst product Ar-Ar' reductive_elimination->product

General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Detailed Experimental Protocol

This protocol provides a robust starting point for coupling this compound with a generic aryl bromide.

Materials:

  • This compound

  • Aryl Bromide (Ar-Br)

  • Palladium Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or Pd₂(dba)₃ with a ligand like SPhos.[1][15]

  • Base: K₃PO₄ (Potassium Phosphate) or Cs₂CO₃ (Cesium Carbonate)

  • Solvent: 1,4-Dioxane and Water (degassed, typically in a 4:1 to 10:1 ratio)

  • Inert Gas: Argon or Nitrogen

Experimental_Workflow cluster_setup Reaction Setup (Inert Atmosphere) cluster_reagents Reagent Addition cluster_reaction Reaction cluster_workup Workup & Purification setup_glassware 1. Dry glassware under vacuum or in oven assemble 2. Assemble under Ar/N₂ setup_glassware->assemble add_solids 3. Add boronic acid (1.2 eq), Ar-Br (1.0 eq), base (2.0 eq), and Pd catalyst (1-5 mol%) assemble->add_solids add_solvents 4. Add degassed dioxane and water add_solids->add_solvents heat 5. Heat to 80-100 °C add_solvents->heat monitor 6. Monitor by TLC/LC-MS heat->monitor cool 7. Cool to RT, filter through Celite monitor->cool Upon Completion extract 8. Dilute with EtOAc, wash with water/brine cool->extract dry 9. Dry organic layer (Na₂SO₄), concentrate extract->dry purify 10. Purify by column chromatography dry->purify

Step-by-step experimental workflow for the Suzuki-Miyaura coupling.

Step-by-Step Procedure:

  • Vessel Preparation: To a flame-dried Schlenk flask or reaction vial, add this compound (e.g., 1.2 mmol), the aryl bromide of interest (1.0 mmol), potassium phosphate (2.0 mmol), and the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 mmol, 3 mol%).

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with argon or nitrogen three times.

  • Solvent Addition: Through a syringe, add degassed 1,4-dioxane (e.g., 8 mL) and degassed water (e.g., 2 mL).

  • Reaction: Place the flask in a preheated oil bath at 90 °C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of hexane/ethyl acetate) to yield the pure product.

  • Characterization: Confirm the identity and purity of the final product using NMR spectroscopy and mass spectrometry.[16][17]

Case Study: Synthesis of a Biaryl Kinase Inhibitor Intermediate

To illustrate the utility of this building block, we present the synthesis of 6-Chloro-2-methoxy-3-(4-phenoxyphenyl)pyridine , a scaffold relevant to the development of various kinase inhibitors.

Reaction Scheme: (Self-generated image for illustrative purposes) (this compound reacts with 1-bromo-4-phenoxybenzene)

Table 2: Experimental Data for the Synthesis of a Kinase Inhibitor Intermediate

ParameterDetails
Reactant A This compound (225 mg, 1.2 mmol)
Reactant B 1-Bromo-4-phenoxybenzene (249 mg, 1.0 mmol)
Catalyst System Pd(dppf)Cl₂ (24 mg, 0.03 mmol)
Base K₃PO₄ (424 mg, 2.0 mmol)
Solvent 1,4-Dioxane (8 mL) / Water (2 mL)
Temperature 90 °C
Reaction Time 6 hours
Yield (Isolated) 278 mg (85%)
Purity (by LC-MS) >98%
¹H NMR (400 MHz, CDCl₃) δ 8.05 (d, J=8.0 Hz, 1H), 7.40-7.35 (m, 2H), 7.18-7.05 (m, 5H), 6.90 (d, J=8.0 Hz, 1H), 3.95 (s, 3H).
MS (ESI+) m/z 326.08 [M+H]⁺

Note: Spectroscopic data is representative and should be confirmed experimentally.[16][18]

The high yield and purity achieved in this synthesis demonstrate the efficiency of this compound as a coupling partner. The resulting product retains the chloro-substituent, which can be used for further diversification, for instance, through a subsequent Buchwald-Hartwig amination or another cross-coupling reaction.

Troubleshooting

Table 3: Common Issues and Solutions in Suzuki-Miyaura Couplings

IssuePotential Cause(s)Suggested Solution(s)
Low or No Conversion Inactive catalyst; Insufficiently degassed solvents; Poor quality base or boronic acid.Use a fresh batch of catalyst; Ensure thorough degassing of solvents (e.g., sparging with argon for 30 min); Use a stronger base like CsF or Cs₂CO₃; Use freshly opened boronic acid.
Protodeboronation Presence of excess water or acid; Prolonged reaction time at high temperature.Use anhydrous solvents if possible (though some water is often required); Minimize reaction time; Consider using a boronate ester (e.g., pinacol ester) for increased stability.
Formation of Homocoupling Byproducts Oxygen contamination leading to reductive elimination from the Pd(II) intermediate.Maintain a strict inert atmosphere throughout the setup and reaction.

Conclusion

This compound is a high-value, versatile building block for medicinal chemistry. Its true power lies in its application in the Suzuki-Miyaura cross-coupling reaction, providing reliable and efficient access to complex, substituted pyridine scaffolds. The orthogonal reactivity of its functional groups allows for intricate molecular architectures to be constructed, making it an indispensable tool in the design and synthesis of novel therapeutics, particularly in the field of kinase inhibitors. Proper handling and optimized reaction protocols, as outlined in this guide, will enable researchers to fully leverage the synthetic potential of this reagent.

References

Application Note: Strategic Synthesis of Novel Heterocycles Utilizing 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Substituted Pyridines

The pyridine scaffold is a cornerstone of modern medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds.[1][2] Its ability to engage in hydrogen bonding and its unique electronic properties make it a privileged structure in drug design. Specifically, in the realm of oncology, substituted pyridines are integral to numerous kinase inhibitors, a class of drugs that has revolutionized cancer therapy.[3][4] 6-Chloro-2-methoxypyridine-3-boronic acid has emerged as a particularly valuable and versatile building block for the synthesis of these complex molecules.[5] This application note provides a detailed guide to leveraging this reagent, focusing on the robust and widely applicable Suzuki-Miyaura cross-coupling reaction to forge novel heterocyclic structures.[6][7] We will delve into the mechanistic underpinnings, address common challenges, and provide detailed protocols for its successful implementation in a research and development setting.

Part 1: The Unique Synthetic Value of this compound

The utility of this compound lies in its trifunctional nature, which provides chemists with multiple, orthogonal handles for molecular elaboration. This design allows for a modular and strategic approach to building complex molecular architectures.

  • The Boronic Acid (C3): This is the primary reactive site for palladium-catalyzed Suzuki-Miyaura cross-coupling, enabling the formation of a C-C bond with a wide variety of aryl and heteroaryl halides.[8] This reaction is known for its mild conditions and high functional group tolerance.[9]

  • The Chloro Group (C6): The chlorine atom serves as a secondary handle for further functionalization. It is less reactive than a corresponding bromide or iodide in Suzuki couplings, which allows for selective reaction at the boronic acid position first.[10] Subsequently, the chloro group can be targeted in a second cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig amination) or a nucleophilic aromatic substitution, enabling the synthesis of highly decorated pyridine rings from a single starting material.[9]

  • The Methoxy Group (C2): This group provides electronic modulation to the pyridine ring and can be a stable feature in the final molecule. Alternatively, it can serve as a precursor to a 2-pyridone scaffold via demethylation, a common motif in pharmacologically active compounds.

This multi-faceted reactivity makes the reagent an ideal starting point for creating diverse chemical libraries for high-throughput screening and lead optimization in drug discovery programs.

Part 2: The Suzuki-Miyaura Cross-Coupling: Mechanism and Key Considerations

The Suzuki-Miyaura reaction is one of the most powerful methods for constructing biaryl and heteroaryl structures. The generally accepted catalytic cycle involves three key steps: oxidative addition, transmetalation, and reductive elimination.[6]

Suzuki-Miyaura Catalytic Cycle pd0 Pd(0)L2 (Active Catalyst) oxidative_addition Oxidative Addition pd0->oxidative_addition R1-X (Aryl Halide) pd_complex R1-Pd(II)L2-X (Aryl Palladium Complex) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation [R2-B(OR)3]- (Activated Boronic Acid) trans_complex R1-Pd(II)L2-R2 (Di-organic Complex) transmetalation->trans_complex reductive_elimination Reductive Elimination trans_complex->reductive_elimination R1-R2 (Coupled Product) reductive_elimination->pd0

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

Expertise in Action: Overcoming Challenges with Pyridylboronic Acids

While powerful, the use of pyridylboronic acids like this compound presents unique challenges that require careful consideration for successful and reproducible outcomes.[6]

  • Protodeboronation: The carbon-boron bond is susceptible to cleavage by acidic protons, particularly in the presence of water, which decomposes the starting material and reduces yield.[7]

    • Mitigation Strategy: The choice of base is critical. While strong aqueous bases like NaOH or K₂CO₃ are common, anhydrous conditions using bases like potassium phosphate (K₃PO₄) or potassium fluoride (KF) can significantly suppress this side reaction.[7]

  • Catalyst Inhibition: The lone pair of electrons on the pyridine nitrogen can coordinate to the palladium catalyst, forming an off-cycle, inactive complex. This is especially problematic with simple Pd(PPh₃)₄ catalysts.[6][11]

    • Mitigation Strategy: Employing electron-rich, bulky phosphine ligands (e.g., SPhos, XPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands can prevent this inhibitory coordination and promote the desired catalytic cycle.[8] The 2-chloro substituent on the pyridine ring also helps by reducing the Lewis basicity of the nitrogen atom, thereby lessening its ability to bind to the rhodium catalyst.[11]

  • Slow Transmetalation: As electron-deficient heteroarylboron derivatives, the rate of transmetalation can be slow.[7]

    • Mitigation Strategy: Activation of the boronic acid is essential. A base is required to form the more nucleophilic boronate species ([R-B(OH)₃]⁻), which readily transfers its organic group to the palladium center.[8] The choice of a suitable base and solvent system is therefore crucial for efficient transmetalation.

Part 3: Experimental Protocols and Workflow

The following protocols provide a robust starting point for the Suzuki-Miyaura coupling. Optimization may be necessary for specific substrates.

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with an Aryl Bromide

This protocol describes the coupling of this compound with a generic aryl bromide.

Experimental Workflow cluster_prep Reaction Setup (Inert Atmosphere) cluster_reaction Reaction Execution cluster_workup Work-up and Purification A 1. Add Solids (Boronic Acid, Aryl Halide, Base) to a dry Schlenk flask. B 2. Evacuate and backfill with Argon/Nitrogen (3x). A->B C 3. Add degassed solvent and catalyst/ligand. B->C D 4. Heat the mixture (e.g., 80-110 °C) with vigorous stirring. C->D E 5. Monitor progress by TLC or LC-MS. D->E F 6. Cool to RT. Dilute with organic solvent (e.g., Ethyl Acetate). E->F G 7. Wash with water and brine. F->G H 8. Dry over Na₂SO₄, filter, and concentrate. G->H I 9. Purify by column chromatography. H->I

Caption: General workflow for the Suzuki-Miyaura coupling protocol.

Step-by-Step Methodology:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound (1.2 equiv.), the aryl bromide (1.0 equiv.), and potassium phosphate (K₃PO₄, 3.0 equiv.).

  • Inerting the Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times.

  • Reagent Addition: Through the septum, add a pre-mixed and degassed solution of the palladium catalyst (e.g., Pd₂(dba)₃, 2 mol%) and ligand (e.g., SPhos, 4.4 mol%) in an anhydrous, degassed solvent (e.g., 1,4-Dioxane or Toluene, 0.1 M concentration relative to the aryl bromide).

  • Reaction Conditions: Heat the reaction mixture to 80-110 °C with vigorous stirring. The optimal temperature depends on the reactivity of the specific aryl bromide.[6]

  • Monitoring: Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the limiting reagent is consumed.

  • Work-up: Cool the mixture to room temperature. Dilute with ethyl acetate and wash sequentially with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product is then purified by flash column chromatography on silica gel.

Data Presentation: Optimized Reaction Conditions

The choice of catalyst, base, and solvent is paramount for achieving high yields. The following table summarizes generally effective conditions reported in the literature for challenging Suzuki-Miyaura couplings of pyridyl derivatives.[6][7][9]

Parameter Condition 1 (General Purpose) Condition 2 (For Challenging Substrates) Rationale
Aryl Halide Aryl Bromide / IodideAryl Chloride / TriflateAryl chlorides are less reactive and require more active catalyst systems.[9]
Catalyst System Pd₂(dba)₃ / SPhosPd(OAc)₂ / XPhos or RuPhosBulky, electron-rich phosphine ligands promote oxidative addition and prevent catalyst deactivation.[7]
Base K₃PO₄ (anhydrous)Cs₂CO₃ or KF (anhydrous)Strong, non-aqueous bases activate the boronic acid while minimizing protodeboronation.[6][7]
Solvent 1,4-Dioxane or TolueneDioxane/H₂O (e.g., 10:1) or 2-MeTHFA small amount of water can sometimes accelerate the reaction, but must be carefully controlled.[9]
Temperature 80 - 100 °C100 - 120 °CHigher temperatures are often needed for less reactive coupling partners.

Part 4: Advanced Application: Sequential Cross-Coupling for Maximum Diversity

The differential reactivity of the C-B and C-Cl bonds can be exploited to perform sequential, site-selective cross-couplings in a one-pot or stepwise fashion. This powerful strategy allows for the rapid construction of complex, unsymmetrically substituted bi-aryl pyridine derivatives.[9][10]

Sequential Coupling start This compound reaction1 Suzuki Coupling 1 (Aryl Halide 1, Pd Catalyst A) Selective at C-B bond start->reaction1 intermediate Intermediate: 3-Aryl-6-chloro-2-methoxypyridine reaction1->intermediate reaction2 Suzuki Coupling 2 (Boronic Acid 2, Pd Catalyst B) Reaction at C-Cl bond intermediate->reaction2 final_product Final Product: 3,6-Diaryl-2-methoxypyridine reaction2->final_product

Caption: Logical workflow for sequential Suzuki-Miyaura cross-coupling.

Protocol 2: General Procedure for Sequential Suzuki-Miyaura Coupling

  • First Coupling (at Boronic Acid):

    • Perform a Suzuki-Miyaura coupling as described in Protocol 1 using the this compound (1.0 equiv) and a first aryl/heteroaryl halide (1.1 equiv).

    • Use a palladium catalyst system known to be less reactive towards aryl chlorides at lower temperatures (e.g., Pd(PPh₃)₄, 80 °C).

    • After completion, perform an aqueous work-up and purify the 3-Aryl-6-chloro-2-methoxypyridine intermediate.

  • Second Coupling (at Chloro Position):

    • Take the purified intermediate (1.0 equiv) and subject it to a second Suzuki-Miyaura coupling.

    • Use a second, different boronic acid (1.2 equiv).

    • This step requires a more active catalyst system capable of activating the C-Cl bond (e.g., Pd₂(dba)₃ / SPhos or a similar bulky ligand system) and typically higher temperatures (100-110 °C).[9]

    • Follow the work-up and purification steps as outlined in Protocol 1 to isolate the final, unsymmetrically disubstituted pyridine product.

Conclusion

This compound is a powerful and strategically designed building block for the synthesis of novel and complex heterocyclic compounds. A thorough understanding of the Suzuki-Miyaura reaction mechanism and the specific challenges associated with pyridylboronic acids allows the medicinal chemist to troubleshoot reactions and develop robust synthetic routes. By leveraging the orthogonal reactivity of its functional groups, researchers can efficiently generate diverse libraries of molecules, accelerating the discovery of new therapeutic agents.

References

Application Notes and Protocols for the Suzuki-Miyaura Cross-Coupling of 6-Chloro-2-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Strategic Importance of Substituted Pyridines

In the landscape of modern drug discovery and development, the pyridine scaffold remains a cornerstone of molecular design. Its presence in numerous biologically active molecules underscores its importance as a privileged structure. Specifically, the synthesis of highly functionalized biaryl and hetero-biaryl structures through robust and versatile methods is a critical endeavor for medicinal chemists.[1][2] The Suzuki-Miyaura cross-coupling reaction has emerged as a preeminent tool for forging carbon-carbon bonds, lauded for its mild reaction conditions, broad functional group tolerance, and the use of relatively non-toxic and stable boronic acid reagents.[3][4][5]

This document provides a detailed guide to the reaction conditions for the Suzuki-Miyaura cross-coupling of 6-Chloro-2-methoxypyridine-3-boronic acid. This particular building block is of significant interest as it allows for the introduction of a substituted pyridyl moiety, a common motif in pharmacologically active compounds.[6][7][8] However, the cross-coupling of heteroaryl chlorides, especially electron-deficient systems like chloropyridines, can present unique challenges.[1] These substrates often require carefully optimized catalytic systems to achieve high yields and avoid unwanted side reactions. This guide will delve into the mechanistic underpinnings of the reaction to rationalize the selection of catalysts, ligands, bases, and solvents, providing researchers with a comprehensive protocol for successful implementation.

The Catalytic Cycle: A Mechanistic Rationale for Reagent Selection

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-defined catalytic cycle involving a palladium catalyst that shuttles between the Pd(0) and Pd(II) oxidation states.[9][10] Understanding this cycle is paramount to optimizing reaction conditions.

A generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of the electrophile (in this case, an aryl or heteroaryl chloride that will be coupled with this compound) to form a Pd(II) complex.[1][10][11] The reactivity of the C-Cl bond is crucial here; electron-withdrawing groups on the pyridine ring can facilitate this step.[9]

  • Transmetalation: In the presence of a base, the boronic acid is converted to a more nucleophilic boronate species.[12][13] This boronate then transfers its organic group (the 6-chloro-2-methoxypyridin-3-yl moiety) to the palladium center, displacing the chloride. This is often the rate-determining step, and its efficiency is highly dependent on the choice of base and solvent.[11]

  • Reductive Elimination: The two organic groups on the palladium(II) complex couple and are eliminated as the final biaryl product. This step regenerates the catalytically active Pd(0) species, which can then re-enter the catalytic cycle.[9][10][11]

Visualizing the Catalytic Cycle

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products Pd0 Pd(0)L_n OxAdd Oxidative Addition Pd0->OxAdd Ar-Cl PdII_Aryl Ar-Pd(II)-Cl(L_n) OxAdd->PdII_Aryl Transmetalation Transmetalation PdII_Aryl->Transmetalation R-B(OH)2 / Base PdII_Biaryl Ar-Pd(II)-R(L_n) Transmetalation->PdII_Biaryl RedElim Reductive Elimination PdII_Biaryl->RedElim Ar-R RedElim->Pd0 Product Coupled Product (Ar-R) RedElim->Product ArCl Aryl/Heteroaryl Chloride (Ar-Cl) ArCl->OxAdd BoronicAcid 6-Chloro-2-methoxypyridine -3-boronic acid (R-B(OH)2) BoronicAcid->Transmetalation caption Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1: Simplified Suzuki-Miyaura Catalytic Cycle.

Optimizing Reaction Conditions: A Component-by-Component Analysis

The success of the cross-coupling of this compound hinges on the judicious selection of each reaction component.

Palladium Catalyst and Ligand Selection

The combination of the palladium source and the ancillary ligand is the heart of the catalytic system. For challenging substrates like heteroaryl chlorides, the ligand plays a crucial role in promoting both the oxidative addition and reductive elimination steps.[14]

  • Palladium Precatalysts: Common choices include Palladium(II) acetate (Pd(OAc)₂), Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃), and Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂).[2][15] Pd(II) sources are reduced in situ to the active Pd(0) species.

  • Ligands:

    • Triphenylphosphine (PPh₃): A standard, versatile ligand, often used in conjunction with Pd(OAc)₂ or as part of Pd(PPh₃)₄.[16][17]

    • Bulky, Electron-Rich Phosphines: For less reactive aryl chlorides, ligands like tricyclohexylphosphine (PCy₃) and tri-tert-butylphosphine (P(t-Bu)₃) can significantly enhance catalytic activity.[4] Dialkylbiaryl phosphines such as SPhos and XPhos have proven to be exceptionally effective for a wide range of challenging couplings, including those involving heteroaryl chlorides.[1][14]

    • N-Heterocyclic Carbenes (NHCs): Ligands such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazolium chloride) have emerged as powerful alternatives to phosphines, offering high stability and catalytic activity.[17][18]

Catalyst/Ligand SystemSubstrate TypeTypical Loading (mol%)Notes
Pd(PPh₃)₄Activated Aryl/Heteroaryl Halides1-5A classic, readily available catalyst.
Pd(OAc)₂ / SPhosAryl/Heteroaryl Chlorides1-4 (Pd), 2-8 (Ligand)Excellent for challenging substrates.[1]
Pd₂(dba)₃ / XPhosHindered & Heteroaryl Systems1-2 (Pd), 2-4 (Ligand)Broad applicability and high efficiency.[14]
PdCl₂(dppf)General Aryl/Heteroaryl Halides2-5Often used for a variety of couplings.[19]
Pd-PEPPSI-IPrAryl/Heteroaryl Chlorides1-3A robust and air-stable precatalyst.[18]
The Role of the Base

The base is essential for the activation of the boronic acid to form the more reactive boronate species, thereby facilitating the transmetalation step.[9][13] The choice of base can significantly impact the reaction rate and yield.

  • Inorganic Bases:

    • Carbonates: Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are widely used.[1][19] Cs₂CO₃ is often more effective for challenging couplings due to its higher basicity and solubility.

    • Phosphates: Potassium phosphate (K₃PO₄) is another common and effective base.[2]

    • Fluorides: Potassium fluoride (KF) can be used, particularly when base-sensitive functional groups are present.[13]

The presence of water is often beneficial, as it can help to dissolve the inorganic base and facilitate the formation of the boronate.[5][9]

Solvent Systems

The solvent plays a critical role in solubilizing the reactants and catalyst, and can influence the reaction kinetics. A variety of organic solvents, often in combination with water, are employed.[9]

  • Ethers: 1,4-Dioxane, tetrahydrofuran (THF), and 2-methyltetrahydrofuran (2-MeTHF) are common choices.[9][20][21]

  • Aromatic Hydrocarbons: Toluene is frequently used, especially for higher temperature reactions.[9][20]

  • Amides: N,N-Dimethylformamide (DMF) can be an effective solvent, although it can be more difficult to remove during workup.[9]

  • Alcohols: Isopropanol has been shown to be an effective solvent in some cases.[22]

The use of degassed solvents is crucial to prevent the oxidation and deactivation of the Pd(0) catalyst.

Experimental Protocols

The following protocols provide a starting point for the Suzuki-Miyaura cross-coupling of this compound with an aryl or heteroaryl chloride. Optimization may be required for specific substrates.

Protocol 1: General Conditions using a Phosphine Ligand

Protocol_1 start Start setup Reaction Setup: - Aryl/Heteroaryl Chloride (1.0 eq) - this compound (1.2 eq) - Pd(OAc)2 (2 mol%) - SPhos (4 mol%) - K3PO4 (2.0 eq) start->setup inert Inert Atmosphere: Evacuate and backfill flask with Argon or Nitrogen (3x) setup->inert solvent Solvent Addition: Add degassed 1,4-Dioxane and Water (e.g., 5:1 v/v) inert->solvent reaction Reaction: Heat to 80-100 °C Stir for 4-18 hours (Monitor by TLC/LC-MS) solvent->reaction workup Workup & Purification reaction->workup caption Figure 2: Workflow for Protocol 1.

References

applications of 6-Chloro-2-methoxypyridine-3-boronic acid in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 6-Chloro-2-methoxypyridine-3-boronic Acid in Drug Discovery

Introduction: The Strategic Value of a Versatile Pyridine Building Block

In the landscape of modern medicinal chemistry, the pyridine scaffold remains a cornerstone for the development of novel therapeutics. Its unique electronic properties, ability to engage in hydrogen bonding, and metabolic stability make it a privileged structure in a multitude of approved drugs. This compound (CAS 1072946-50-9) has emerged as a particularly valuable building block for drug discovery professionals.[1][2][3][4][5][6] This reagent strategically combines three key functional groups on a single pyridine ring: a boronic acid for versatile carbon-carbon bond formation, a chloro group as a reactive handle for cross-coupling, and a methoxy group to modulate the electronic and steric properties of the molecule.

This guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction—a foundational tool for constructing the complex bi-aryl and heteroaryl motifs prevalent in kinase inhibitors and other targeted therapies.[7] We will delve into the mechanistic underpinnings of this reaction, provide detailed, field-proven protocols, and discuss its strategic application in the synthesis of advanced molecular architectures relevant to contemporary drug development programs.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is the preeminent method for synthesizing C-C bonds between organoboron compounds and organic halides, a discovery for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry.[8] The reaction is celebrated for its mild conditions, exceptional functional group tolerance, and the general stability and low toxicity of its boronic acid reagents, making it indispensable in pharmaceutical synthesis.[9]

The Catalytic Cycle: A Mechanistic Overview

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst, which shuttles between the Pd(0) and Pd(II) oxidation states.[8] Understanding this cycle is critical for troubleshooting and optimizing reaction conditions.

  • Oxidative Addition : The cycle begins with the active Pd(0) catalyst inserting into the carbon-halide bond of the electrophile (e.g., an aryl chloride), forming a Pd(II) complex. This step is often rate-limiting, particularly for less reactive aryl chlorides.[8]

  • Transmetalation : In the presence of a base, the organoboron reagent (this compound) forms a more nucleophilic boronate species. This species then transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination : The two organic groups on the Pd(II) complex couple and are expelled, forming the new C-C bond of the desired product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Miyaura_Cycle Pd0 Pd(0)L₂ (Active Catalyst) OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl Ar-Pd(II)L₂-X (Palladacycle) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Both Ar-Pd(II)L₂-Ar' (Di-organic Complex) Transmetal->PdII_Both RedElim Reductive Elimination PdII_Both->RedElim RedElim->Pd0 ArX Ar-X (Aryl Halide) ArX->OxAdd ArBOH Ar'-B(OH)₂ (Boronic Acid) + Base ArBOH->Transmetal Product Ar-Ar' (Product) Product->RedElim

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application in Drug Discovery: Synthesizing Kinase Inhibitor Scaffolds

Kinases are a critical class of enzymes involved in cell signaling, and their dysregulation is a hallmark of many cancers and inflammatory diseases. Consequently, kinase inhibitors represent one of the most important classes of modern drugs. A common structural feature of many kinase inhibitors is a bi-heteroaryl core, which is adept at fitting into the ATP-binding pocket of the enzyme. The Suzuki-Miyaura coupling is a premier strategy for synthesizing these scaffolds.

While not publicly documented in the synthesis of a specific marketed drug, this compound is an ideal reagent for constructing analogs of advanced therapeutic candidates, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase inhibitors. ATR inhibitors like VE-821 and its derivatives are at the forefront of cancer therapy research, aiming to exploit synthetic lethality in tumors with existing DNA damage response (DDR) defects.[8] The core structures of these molecules often feature a substituted pyrazine or pyridine ring linked to another aromatic system.

The workflow below illustrates a representative strategy for employing this compound to generate a key bi-heteroaryl intermediate, which could then be elaborated into a library of potential kinase inhibitors.

Kinase_Inhibitor_Workflow start Starting Materials: - this compound - Substituted Aryl/Heteroaryl Halide (e.g., 2-aminobromopyrazine) suzuki Suzuki-Miyaura Coupling (Pd Catalyst, Base, Solvent, Heat) start->suzuki intermediate Key Bi-Heteroaryl Intermediate suzuki->intermediate diversification Further Functionalization (e.g., Amide Coupling, N-Alkylation) intermediate->diversification library Library of Kinase Inhibitor Analogs diversification->library screening Biological Screening (Kinase Assays, Cell Proliferation) library->screening sar Structure-Activity Relationship (SAR) Lead Optimization screening->sar

Caption: Drug discovery workflow using the target boronic acid.

Detailed Experimental Protocols

The following protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a representative aryl bromide.

Protocol: Synthesis of 2-Amino-5-(6-chloro-2-methoxypyridin-3-yl)pyrazine

This protocol details the coupling of this compound with 2-amino-5-bromopyrazine, a common scaffold in medicinal chemistry.

Materials and Reagents

ReagentCAS No.Mol. Wt.MmolEquiv.Amount
2-Amino-5-bromopyrazine59489-71-3173.991.01.0174 mg
This compound1072946-50-9187.391.21.2225 mg
Pd(OAc)₂ (Palladium(II) Acetate)3375-31-3224.500.022 mol%4.5 mg
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)657408-07-6410.500.044 mol%16.4 mg
Cs₂CO₃ (Cesium Carbonate)534-17-8325.822.02.0652 mg
1,4-Dioxane (anhydrous)123-91-188.11--5 mL
Water (degassed)7732-18-518.02--1 mL

Experimental Procedure

  • Reaction Setup (Inert Atmosphere is Crucial) :

    • To an oven-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 2-amino-5-bromopyrazine (174 mg, 1.0 mmol), this compound (225 mg, 1.2 mmol), Palladium(II) acetate (4.5 mg, 0.02 mmol), SPhos (16.4 mg, 0.04 mmol), and Cesium Carbonate (652 mg, 2.0 mmol).[9]

    • Causality: The choice of SPhos as a ligand is deliberate. Bulky, electron-rich phosphine ligands like SPhos are known to promote the challenging oxidative addition of aryl chlorides and improve overall catalytic activity.[9] Cesium carbonate is a strong base effective in activating the boronic acid for transmetalation.

  • Establishing Inert Atmosphere :

    • Seal the flask with a rubber septum.

    • Evacuate the flask under high vacuum for 2-3 minutes and then backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the reaction environment is free of oxygen, which can deactivate the Pd(0) catalyst.

  • Solvent Addition :

    • Using syringes, add anhydrous 1,4-dioxane (5 mL) followed by degassed water (1 mL) to the flask.

    • Causality: A mixture of an organic solvent and water is often optimal. Water aids in dissolving the base and facilitates the formation of the active boronate species. Degassing the solvents by sparging with an inert gas for 15-20 minutes prior to use is critical to remove dissolved oxygen.

  • Reaction Execution :

    • Place the sealed flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 12-18 hours.

  • Reaction Monitoring :

    • Monitor the reaction's progress by periodically taking small aliquots (via syringe) and analyzing them by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to check for the consumption of the starting aryl bromide.

  • Work-up :

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).[9]

  • Purification :

    • Combine all organic layers and wash with brine (20 mL).

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

    • The resulting crude residue should be purified by column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure product.

Safety and Handling

  • This compound : May cause skin and eye irritation. Avoid inhalation of dust. Handle in a well-ventilated area or fume hood.

  • Palladium Catalysts : Palladium compounds can be toxic and should be handled with care. Wear gloves and safety glasses.

  • Solvents : 1,4-Dioxane is a flammable liquid and a suspected carcinogen. All handling should be performed in a fume hood.

  • Bases : Cesium carbonate is a strong base and can be corrosive. Avoid contact with skin and eyes.

Always wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and gloves, when performing these procedures. Ensure that eyewash stations and safety showers are readily accessible.

References

using 6-Chloro-2-methoxypyridine-3-boronic acid for kinase inhibitor synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Leveraging 6-Chloro-2-methoxypyridine-3-boronic Acid for the Strategic Synthesis of Kinase Inhibitors

Abstract: Protein kinases are a critical class of enzymes whose dysregulation is implicated in a multitude of diseases, most notably cancer.[1] The development of small molecule kinase inhibitors has therefore become a cornerstone of modern targeted therapy.[1][2] This guide provides an in-depth technical overview and detailed protocols for utilizing this compound, a versatile and strategically important building block, in the synthesis of novel kinase inhibitors. We will explore the reagent's unique properties, its application in palladium-catalyzed cross-coupling reactions, and the rationale behind its use in designing molecules that target the highly conserved ATP-binding site of kinases.

Introduction: The Strategic Value of the Pyridine Scaffold

In the landscape of medicinal chemistry, certain molecular frameworks are deemed "privileged scaffolds" due to their ability to bind to multiple biological targets. The pyridine ring system is one such scaffold, frequently found in approved kinase inhibitors.[2][3][4] Its nitrogen atom can act as a crucial hydrogen bond acceptor, mimicking the adenine portion of ATP to interact with the "hinge" region of the kinase catalytic domain.[2][5]

This compound is a highly functionalized building block designed for efficiency in drug discovery. Its key features are:

  • A Boronic Acid Group: Positioned at the 3-position, this group is an ideal handle for the Suzuki-Miyaura cross-coupling reaction, one of the most robust and widely used methods for forming carbon-carbon bonds.[6][7]

  • A Chlorine Atom: The 6-chloro substituent provides a secondary reaction site for subsequent diversification or can be a key interaction point within the target protein's binding pocket.

  • A Methoxy Group: The 2-methoxy group modulates the electronic properties of the pyridine ring and can serve as an additional hydrogen bond acceptor, potentially enhancing binding affinity and selectivity.

This combination of features allows for the rapid and modular construction of diverse chemical libraries, accelerating the hit-to-lead optimization process in kinase inhibitor development.

Reagent Profile and Safety

A thorough understanding of the starting material is paramount for successful and safe synthesis.

Physicochemical Properties
PropertyValueReference
CAS Number 1072946-50-9[8]
Molecular Formula C₆H₇BClNO₃[8]
Molecular Weight 187.39 g/mol
Appearance Solid
Boiling Point 354.46 °C at 760 mmHg[9]
Density 1.403 g/cm³[9]
Safety and Handling

This compound is an irritant and should be handled with appropriate care in a well-ventilated fume hood.[10]

Hazard StatementGHS ClassificationPrecautionary Measures
H315 - Causes skin irritation.Skin Irrit. 2P264, P280, P302+P352, P332+P313
H319 - Causes serious eye irritation.Eye Irrit. 2AP280, P305+P351+P338, P337+P313
H335 - May cause respiratory irritation.STOT SE 3P261, P271, P304+P340, P312

Storage: Store in a cool, well-ventilated place. Keep the container tightly closed and store locked up.[10][11] Incompatible Materials: Strong oxidizing agents and strong acids.[12] Disposal: Dispose of contents and container to an approved waste disposal plant.[10][11]

Core Application: Synthesis via Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is the cornerstone of this synthetic strategy. Its power lies in its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids and halide partners.[7][13]

The Catalytic Cycle

The reaction proceeds via a palladium catalyst through a well-established catalytic cycle involving three key steps: Oxidative Addition, Transmetalation, and Reductive Elimination. The base is crucial for the activation of the boronic acid, forming a boronate complex that facilitates the transmetalation step.[6][7]

Suzuki_Miyaura_Cycle Pd0 Pd(0) Catalyst OxAdd Oxidative Addition (R'-X) Pd0->OxAdd Pd_II_Complex R'-Pd(II)-X OxAdd->Pd_II_Complex Transmetalation Transmetalation (R-B(OH)₂ + Base) Pd_II_Complex->Transmetalation R_Pd_R_Complex R'-Pd(II)-R Transmetalation->R_Pd_R_Complex RedElim Reductive Elimination R_Pd_R_Complex->RedElim RedElim->Pd0 Catalyst Regeneration Product Product (R-R') RedElim->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol: Synthesis of a Bi-heterocyclic Kinase Inhibitor Scaffold

This protocol describes a general procedure for the coupling of this compound with a representative heteroaryl halide, 2,4-dichloropyrimidine. This core is common in many kinase inhibitor scaffolds.[14][15]

Objective: To synthesize 2-chloro-4-(6-chloro-2-methoxypyridin-3-yl)pyrimidine.

Materials & Reagents:

ReagentM.W.AmountMolesEquiv.
This compound187.39225 mg1.21.2
2,4-Dichloropyrimidine148.98149 mg1.01.0
Pd(PPh₃)₄ (Tetrakis)1155.5658 mg0.050.05
Sodium Carbonate (Na₂CO₃)105.99212 mg2.02.0
1,4-Dioxane-8 mL--
Water (degassed)-2 mL--

Step-by-Step Procedure:

  • Reaction Setup: To a 25 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloropyrimidine (149 mg, 1.0 mmol) and this compound (225 mg, 1.2 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and purge with dry nitrogen or argon for 10-15 minutes. This is critical as the palladium catalyst is sensitive to oxygen.

  • Reagent Addition: Under a positive pressure of nitrogen, add sodium carbonate (212 mg, 2.0 mmol) followed by the palladium catalyst, Pd(PPh₃)₄ (58 mg, 0.05 mmol).

  • Solvent Addition: Add the degassed solvent system: 1,4-dioxane (8 mL) and water (2 mL). The use of degassed solvents helps to preserve the catalytic activity.

  • Reaction: Immerse the flask in a preheated oil bath at 90-100 °C. Stir the reaction mixture vigorously for 4-12 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The disappearance of the starting materials indicates reaction completion.

  • Work-up: Cool the reaction mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (10 mL). Transfer the mixture to a separatory funnel.

  • Extraction: Separate the layers. Extract the aqueous layer with ethyl acetate (2 x 15 mL). Combine the organic layers.

  • Washing: Wash the combined organic layers with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to yield the pure product.

  • Characterization: Confirm the structure of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Synthesis_Workflow Start 1. Reagent Setup (Flask, Stir Bar) Inert 2. Purge with N₂/Ar Start->Inert Add 3. Add Solvents & Catalyst Inert->Add React 4. Heat & Stir (90-100 °C, 4-12h) Add->React Monitor 5. Monitor by TLC/LC-MS React->Monitor Monitor->React Incomplete? Workup 6. Cool, Dilute & Extract Monitor->Workup Complete? Purify 7. Column Chromatography Workup->Purify Characterize 8. NMR & Mass Spec Analysis Purify->Characterize End Pure Product Characterize->End

Caption: General workflow for kinase inhibitor scaffold synthesis.

Biological Context and Mechanism of Action

Targeting the Kinase Hinge

The synthesized bi-heterocyclic scaffold is designed to function as a Type I or Type II kinase inhibitor, both of which target the ATP-binding site.[16] The pyridine nitrogen and the pyrimidine nitrogens are positioned to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region, effectively competing with ATP. The 2-methoxy group can further enhance affinity by forming additional interactions in the pocket.

Role in Signaling Pathways

Kinases are central nodes in signaling pathways that control cell proliferation, survival, and differentiation.[1] For example, the PI3K/Akt/mTOR pathway is frequently hyperactivated in cancer.[14] An inhibitor designed with the 6-chloro-2-methoxypyridine scaffold could potentially target a kinase within this cascade, such as PI3K or mTOR, thereby blocking downstream signaling and inhibiting tumor growth.

Signaling_Pathway GF Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR) GF->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 PIP2 PIP2 PIP2->PI3K PDK1 PDK1 PIP3->PDK1 Akt Akt/PKB PDK1->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Synthesized Inhibitor Inhibitor->PI3K Inhibitor->Akt Inhibitor->mTORC1

Caption: Simplified PI3K/Akt/mTOR pathway and potential inhibitor targets.

Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive palladium catalyst. 2. Insufficiently degassed solvents. 3. Base is not strong enough or has poor solubility.1. Use fresh catalyst from a reputable source. 2. Degas solvents thoroughly via sparging with N₂/Ar or freeze-pump-thaw cycles. 3. Try a different base such as K₃PO₄ or Cs₂CO₃.
Protodeboronation Presence of excess water or acidic impurities. The boronic acid is replaced by hydrogen.1. Ensure solvents are anhydrous grade where appropriate (though Suzuki often requires some water). 2. Use a stronger, non-nucleophilic base.
Formation of Homocoupling Byproducts Oxygen contamination leading to side reactions of the catalyst.Improve the inert atmosphere technique. Ensure the system is fully purged before heating.
Difficult Purification Product co-elutes with byproducts or residual catalyst.1. Try a different solvent system for chromatography. 2. A filtered plug of silica or celite can sometimes remove palladium residues before full chromatography.

Conclusion

This compound stands out as a high-value, strategically designed reagent for the synthesis of kinase inhibitors. Its pre-installed functionality allows for its direct use in robust Suzuki-Miyaura coupling reactions to rapidly generate complex scaffolds. The resulting pyridine-containing molecules are primed for interaction with the kinase hinge region, providing a solid foundation for the development of potent and selective targeted therapies. The protocols and insights provided herein serve as a comprehensive guide for researchers aiming to leverage this powerful building block in their drug discovery programs.

References

Application Notes & Protocols: Palladium-Catalyzed Suzuki-Miyaura Coupling of 6-Chloro-2-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed transformation is particularly vital in medicinal chemistry and drug development, where the construction of biaryl and heteroaryl scaffolds is a frequent necessity.[3][4][5] 6-Chloro-2-methoxypyridine-3-boronic acid is a valuable heterocyclic building block, providing access to substituted pyridinyl motifs prevalent in a wide range of biologically active molecules.[5]

However, the coupling of heteroaryl chlorides like 6-chloro-2-methoxypyridine presents distinct challenges. Aryl chlorides are more cost-effective and often more readily available than their bromide or iodide counterparts, but their lower reactivity towards oxidative addition necessitates highly active catalytic systems.[6][7][8] Furthermore, pyridine-based boronic acids can be susceptible to decomposition pathways such as protodeboronation, requiring carefully optimized reaction conditions.[1][9]

This guide provides a comprehensive technical overview and a robust experimental protocol for the successful Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. It is designed for researchers, scientists, and drug development professionals seeking to leverage this important transformation.

Reaction Principles: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction stems from a well-defined palladium catalytic cycle. A general understanding of this mechanism is crucial for rational troubleshooting and optimization. The cycle is broadly accepted to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[1][10][11]

  • Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-halogen bond of the coupling partner (Ar¹-X), forming a Pd(II) intermediate. This step is often rate-limiting, especially with less reactive aryl chlorides.[2]

  • Transmetalation: The boronic acid (Ar²-B(OH)₂), activated by a base to form a more nucleophilic boronate species, transfers its organic moiety (Ar²) to the palladium(II) center, displacing the halide.

  • Reductive Elimination: The two organic groups (Ar¹ and Ar²) on the palladium center couple and are eliminated as the final biaryl product (Ar¹-Ar²), regenerating the catalytically active Pd(0) species, which re-enters the cycle.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_reagents Reagents & Products pd0 Pd(0)L₂ pdiia Ar¹-Pd(II)L₂-X pd0->pdiia Oxidative Addition pdiib Ar¹-Pd(II)L₂-Ar² pdiia->pdiib Transmetalation pdiib->pd0 Reductive Elimination product Ar¹-Ar² (Biaryl Product) pdiib->product reagent1 Ar¹-X (Aryl Halide) reagent1->pdiia reagent2 Ar²-B(OH)₂ (Boronic Acid) reagent2->pdiib base Base (e.g., K₂CO₃) base->pdiib Activates Boronic Acid caption Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Caption: Figure 1. The Suzuki-Miyaura Catalytic Cycle.

Key Experimental Parameters & Optimization

The success of coupling an unactivated heteroaryl chloride like this compound hinges on the careful selection of four key parameters: the catalyst-ligand system, the base, the solvent, and the temperature.

  • Palladium Precatalyst & Ligand System: This is the most critical choice. While simple catalysts like Pd(OAc)₂ or Pd₂(dba)₃ can be used, they require a specialized ligand to be effective for this substrate class. Modern catalysis relies on bulky, electron-rich phosphine ligands that promote the challenging oxidative addition step and stabilize the active catalytic species.[1][6] Ligands from the Buchwald family, such as SPhos and XPhos, are particularly effective for coupling heteroaryl chlorides.[10] Air-stable palladium precatalysts that incorporate these ligands are commercially available and offer enhanced reliability.

  • The Critical Role of the Base: The base is not merely a spectator; it is essential for activating the boronic acid for transmetalation.[10] Inorganic bases are most common. Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are effective and widely used. Potassium phosphate (K₃PO₄) is another excellent choice, particularly for preventing protodeboronation of sensitive heteroaryl boronic acids.[1] The choice of base can significantly influence reaction rate and yield.

  • Solvent Selection: The solvent must solubilize the reactants and facilitate the catalytic cycle. Aprotic solvents like 1,4-dioxane, toluene, or THF are standard.[9][10] Often, a co-solvent of water is added. Water can help dissolve the inorganic base and accelerate the transmetalation step.[12] However, an excess of water, especially at high temperatures, can promote the undesired protodeboronation of the boronic acid.[9] A typical ratio is between 4:1 and 10:1 (organic solvent:water).

  • Temperature and Reaction Time: Due to the lower reactivity of the C-Cl bond, elevated temperatures, typically between 80-110 °C, are required to drive the reaction to completion. Reaction progress should be monitored (e.g., by TLC or LC-MS) to determine the optimal reaction time, which can range from a few hours to 24 hours depending on the specific coupling partners.

Data Presentation: Recommended Reaction Conditions

The following table summarizes robust starting conditions for the Suzuki-Miyaura coupling of this compound. These systems have been proven effective for challenging heteroaryl chloride couplings.[1][10][13][14]

ParameterCondition A: General PurposeCondition B: For Sensitive SubstratesRationale
Aryl Halide Aryl/Heteroaryl Bromide or Chloride (1.0 eq)Aryl/Heteroaryl Bromide or Chloride (1.0 eq)The electrophilic coupling partner.
Boronic Acid This compound (1.2-1.5 eq)This compound (1.2-1.5 eq)A slight excess ensures complete consumption of the halide.
Pd Precatalyst Pd(OAc)₂ (2 mol%)SPhos Pd G3 Precatalyst (2 mol%)Condition A requires in-situ catalyst formation. Condition B uses a highly active, air-stable precatalyst.
Ligand SPhos (4 mol%)(Included in Precatalyst)SPhos is a bulky, electron-rich ligand ideal for activating C-Cl bonds.[10]
Base K₂CO₃ (2.0-3.0 eq)K₃PO₄ (2.0-3.0 eq)K₃PO₄ is a milder base that can suppress protodeboronation.[1]
Solvent 1,4-Dioxane / H₂O (5:1)Toluene / H₂O (10:1)The solvent system is chosen to balance solubility and stability.
Temperature 100 °C90 °CHigher temperatures are generally needed for chlorides.
Atmosphere Nitrogen or ArgonNitrogen or ArgonEssential to prevent oxidation and deactivation of the Pd(0) catalyst.

Detailed Experimental Protocol

This protocol describes a general and reliable method for the Suzuki-Miyaura coupling of an aryl halide with this compound based on "Condition A" from the table above.

Materials:

  • Aryl/Heteroaryl Halide (1.0 mmol, 1.0 eq)

  • This compound (1.2 mmol, 1.2 eq)[15][16]

  • Palladium(II) Acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) (0.04 mmol, 4 mol%)

  • Potassium Carbonate (K₂CO₃), anhydrous (2.0 mmol, 2.0 eq)

  • 1,4-Dioxane, anhydrous and degassed

  • Water, degassed

  • Standard laboratory glassware (e.g., Schlenk flask or oven-dried reaction vial with septum)

  • Magnetic stirrer with heating

  • Inert atmosphere system (e.g., Schlenk line with Nitrogen or Argon)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), this compound (1.2 mmol), Palladium(II) Acetate (0.02 mmol), SPhos (0.04 mmol), and potassium carbonate (2.0 mmol).

  • Inert Atmosphere: Seal the flask with a rubber septum. Evacuate the flask under vacuum and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times to ensure a completely oxygen-free environment.

  • Solvent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed 1,4-dioxane (5 mL) followed by degassed water (1 mL) via syringe.

  • Reaction Execution: Lower the flask into a preheated oil bath set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the reaction's progress periodically by taking small aliquots (via syringe) and analyzing them by TLC or LC-MS until the starting aryl halide is consumed (typically 4-18 hours).

  • Work-up: Once complete, remove the flask from the oil bath and allow it to cool to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Washing & Drying: Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate or magnesium sulfate.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the resulting crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure biaryl product.

Troubleshooting Guide

IssuePotential Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst (oxygen exposure).Ensure the reaction setup is rigorously purged with an inert gas. Use freshly opened, high-purity reagents and anhydrous, degassed solvents.
Insufficient temperature.Increase the reaction temperature in 10 °C increments, up to the boiling point of the solvent.
Poor choice of ligand/base.Switch to a more robust system, such as a Buchwald precatalyst and K₃PO₄ (Condition B).
Protodeboronation Excess water or prolonged high heat.Decrease the amount of water in the solvent system. Use a milder base like K₃PO₄. Ensure the reaction is not heated longer than necessary.
Homocoupling of Boronic Acid Presence of oxygen.Improve inert atmosphere technique. Ensure solvents are thoroughly degassed.
Difficulty in Purification Boronic acid/boroxine impurities remain.During work-up, perform an aqueous wash with a mild base (e.g., 1M NaOH) to remove acidic boron-containing species.

References

Application Notes and Protocols for Efficient Suzuki-Miyaura Coupling of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Functionalized Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1][2][3] The targeted synthesis of highly functionalized pyridines is therefore a critical endeavor for drug development professionals and researchers. 6-Chloro-2-methoxypyridine-3-boronic acid is a particularly valuable bifunctional building block. It presents a reactive handle at the 3-position via its boronic acid moiety for Suzuki-Miyaura cross-coupling, while the chloro group at the 6-position offers a site for subsequent transformations.

The Suzuki-Miyaura reaction is a powerful and widely adopted method for the formation of carbon-carbon bonds, lauded for its mild reaction conditions and broad functional group tolerance.[1][4] However, the coupling of heteroaryl chlorides, especially electron-deficient systems like 2-chloropyridines, can be challenging.[4] Potential pitfalls include catalyst inhibition or deactivation by the pyridine nitrogen, which can coordinate to the palladium center, and the lower reactivity of the C-Cl bond compared to C-Br or C-I bonds.[1][2]

This document provides a detailed guide to catalyst selection and a robust experimental protocol for the efficient Suzuki-Miyaura coupling of this compound with various aryl and heteroaryl halides. The insights herein are designed to empower researchers to overcome common challenges and achieve high-yield synthesis of desired biaryl and heteroaryl pyridine derivatives.

Catalyst System Selection: A Mechanistic-Driven Approach

The success of the Suzuki-Miyaura coupling of this compound is critically dependent on the judicious selection of the palladium catalyst, ligand, base, and solvent system. The inherent electronic properties of the substrate—an electron-deficient pyridine ring further influenced by a methoxy group—necessitate a carefully optimized catalytic system to facilitate the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.[4][5]

The Palladium Source: From Traditional to Modern Precatalysts
The Ligand: The Key to Reactivity and Selectivity

The choice of ligand is arguably the most critical parameter in overcoming the challenges associated with coupling chloropyridines.

  • Bulky, Electron-Rich Phosphines: Ligands such as XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) and SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl) are highly effective.[4] Their steric bulk promotes the formation of the catalytically active 14-electron monoligated palladium species and accelerates the rate-limiting reductive elimination step. Their electron-donating nature enhances the electron density on the palladium center, facilitating the oxidative addition into the C-Cl bond.[8]

  • N-Heterocyclic Carbenes (NHCs): Ligands like IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene) have also emerged as powerful tools for challenging couplings.[9] NHCs are strong σ-donors, forming very stable bonds with palladium and creating highly active and robust catalysts. The PEPPSI™-IPr precatalyst is a prime example of a highly effective NHC-ligated system.[1]

The Base and Solvent System: Facilitating Transmetalation

The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[10] The choice of base is often interdependent with the solvent and the specific catalyst system.

  • Bases: For this substrate, inorganic bases like potassium phosphate (K₃PO₄) and potassium carbonate (K₂CO₃) are commonly employed.[1] K₃PO₄ is often favored when using bulky phosphine ligands in solvents like THF or toluene, while K₂CO₃ is typically used in aqueous solvent mixtures like dioxane/water.[1]

  • Solvents: Aprotic polar solvents are generally preferred. A mixture of 1,4-dioxane and water is a common choice, as the water can aid in dissolving the inorganic base and facilitating the formation of the boronate species.[1][4] Anhydrous solvents like THF or toluene can also be highly effective, particularly with stronger bases like K₃PO₄.[1]

Comparative Catalyst Performance

The following table summarizes the performance of representative palladium catalyst systems for the Suzuki-Miyaura coupling of substrates analogous to this compound. This data provides a strong starting point for reaction optimization.

Catalyst / PrecatalystLigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)Catalyst Loading (mol%)
Pd(PPh₃)₄PPh₃K₂CO₃1,4-Dioxane/ H₂O10012-2460-753-5
XPhos Pd G3XPhosK₃PO₄THF or Toluene80-1002-8>901-2
SPhos Pd G3SPhosK₃PO₄1,4-Dioxane1004-12>901-2
PEPPSI™-IPrIPrK₂CO₃t-BuOH806-12>951-3

Note: Yields are representative and can vary based on the specific coupling partner, purity of reagents, and precise reaction conditions.[1]

Visualizing the Catalytic Cycle

The efficiency of the selected catalyst system can be understood by examining the fundamental steps of the Suzuki-Miyaura catalytic cycle.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L OxAdd Oxidative Addition Pd0->OxAdd PdII_complex Ar-Pd(II)L(Cl) OxAdd->PdII_complex Transmetalation Transmetalation PdII_complex->Transmetalation PdII_biaryl Ar-Pd(II)L(Ar') Transmetalation->PdII_biaryl RedElim Reductive Elimination PdII_biaryl->RedElim RedElim->Pd0 Catalyst Regeneration Product Ar-Ar' (Product) RedElim->Product Substrate 6-Cl-2-MeO-Py Substrate->OxAdd Boronic_Acid Ar'-B(OH)₂ + Base Boronic_Acid->Transmetalation

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Detailed Experimental Protocol

This protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound using a modern palladium precatalyst system.

Materials:
  • This compound (1.0 mmol, 1.0 equiv)

  • Aryl or heteroaryl halide (e.g., Aryl bromide) (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (0.02 mmol, 2 mol%)

  • Potassium phosphate (K₃PO₄), anhydrous powder (3.0 mmol, 3.0 equiv)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Inert atmosphere (Nitrogen or Argon)

  • Oven-dried Schlenk flask or reaction vial with a magnetic stir bar

  • Standard laboratory glassware for workup and purification

Procedure:
  • Reaction Setup:

    • To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the aryl halide (1.2 mmol), and anhydrous potassium phosphate (3.0 mmol).

    • Add the XPhos Pd G3 precatalyst (0.02 mmol) to the flask.

    • Scientist's Note: It is crucial to handle the precatalyst and base in a glovebox or under a positive pressure of inert gas to minimize exposure to air and moisture, which can deactivate the catalyst.

  • Inert Atmosphere:

    • Seal the flask with a septum or screw cap.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times to ensure an oxygen-free environment.

  • Solvent Addition:

    • Add anhydrous 1,4-dioxane (5 mL) and degassed water (1 mL) to the flask via syringe.[4]

    • Scientist's Note: Solvents should be thoroughly degassed prior to use by sparging with an inert gas for at least 30 minutes or by several freeze-pump-thaw cycles. This removes dissolved oxygen, which can lead to unwanted side reactions and catalyst decomposition.[11]

  • Reaction Conditions:

    • Place the flask in a preheated oil bath at 100 °C.

    • Stir the reaction mixture vigorously for 2-8 hours.

    • Scientist's Note: The optimal reaction time can vary. It is highly recommended to monitor the reaction progress by a suitable analytical technique such as Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion.[1][2]

  • Work-up:

    • Upon completion, cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification:

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).

    • Filter the mixture and concentrate the filtrate under reduced pressure.

    • Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure coupled product.

Troubleshooting and Optimization

  • Low Yield: If the reaction yield is low, consider increasing the catalyst loading slightly (e.g., to 3 mol%). Ensure all reagents are pure and solvents are rigorously degassed. A different ligand/base combination, such as SPhos/K₃PO₄ or PEPPSI-IPr/K₂CO₃, may also be beneficial.[1]

  • Protodeboronation: The cleavage of the C-B bond of the boronic acid is a common side reaction.[11][12] Using a more stable boronic ester derivative (e.g., a pinacol ester) or switching to anhydrous conditions with a base like KF might mitigate this issue.[10][13]

  • Catalyst Deactivation: If the reaction stalls, it could be due to catalyst deactivation. Ensure the inert atmosphere is maintained throughout the reaction. The presence of coordinating functional groups on the coupling partner can sometimes inhibit the catalyst.[7][12]

By following this mechanistically informed approach to catalyst selection and the detailed experimental protocol, researchers and drug development professionals can confidently and efficiently synthesize a wide array of valuable compounds derived from this compound.

References

The Strategic Role of 6-Chloro-2-methoxypyridine-3-boronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic landscape of materials science, particularly in the realm of organic electronics, the strategic selection of molecular building blocks is paramount to achieving desired photophysical and electronic properties. 6-Chloro-2-methoxypyridine-3-boronic acid has emerged as a crucial reagent, offering a unique combination of functionalities that make it an invaluable tool for the synthesis of high-performance organic materials. Its utility primarily stems from its role as a versatile coupling partner in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which is a cornerstone of modern organic synthesis for constructing carbon-carbon bonds.

This comprehensive guide provides an in-depth exploration of the applications of this compound in materials science research. It is tailored for researchers, scientists, and professionals in drug development, offering both a high-level understanding of its strategic importance and detailed, field-proven protocols for its application.

The Molecular Advantage: Unpacking the Utility of this compound

The structure of this compound is key to its functionality. The pyridine ring, an electron-deficient aromatic system, imparts specific electronic characteristics to the final material. The methoxy group at the 2-position and the chloro group at the 6-position can be strategically utilized. The chloro group provides a reactive handle for subsequent cross-coupling reactions, allowing for the construction of complex, multi-component molecular architectures. The methoxy group can influence the solubility and electronic properties of the resulting material. The boronic acid moiety at the 3-position is the primary reactive site for Suzuki-Miyaura coupling, enabling the formation of a C-C bond with a variety of aryl and heteroaryl halides.

Core Application: A Building Block for Organic Light-Emitting Diodes (OLEDs) and Thermally Activated Delayed Fluorescence (TADF) Materials

A significant application of this compound is in the synthesis of materials for organic light-emitting diodes (OLEDs). These materials often require a delicate balance of electron-donating and electron-accepting moieties to achieve efficient charge injection, transport, and recombination, ultimately leading to light emission. The pyridine core of this boronic acid can act as an electron-accepting unit, a desirable characteristic for electron-transporting materials or for tuning the emission properties of fluorescent and phosphorescent emitters.

More specifically, this building block is instrumental in the development of materials for Thermally Activated Delayed Fluorescence (TADF), a cutting-edge technology for next-generation OLEDs.[1][2] TADF materials can theoretically achieve 100% internal quantum efficiency by harvesting both singlet and triplet excitons for light emission.[3] The design of TADF molecules often involves the spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) to minimize the energy gap between the singlet and triplet excited states. The electron-deficient nature of the pyridine ring in this compound makes it a valuable component in constructing the acceptor part of such donor-acceptor TADF molecules.[4]

Experimental Protocols: Suzuki-Miyaura Cross-Coupling

The primary method for integrating the 6-chloro-2-methoxypyridinyl moiety into larger molecular frameworks is the Suzuki-Miyaura cross-coupling reaction.[5] This palladium-catalyzed reaction offers high functional group tolerance and generally proceeds under mild conditions.

General Protocol for Suzuki-Miyaura Coupling of this compound with an Aryl Bromide

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • This compound

  • Aryl bromide (or other aryl halide/triflate)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

  • Anhydrous solvent (e.g., Toluene, Dioxane, DMF)

  • Inert gas (Argon or Nitrogen)

Reaction Setup:

Caption: Generalized workflow for a Suzuki-Miyaura coupling reaction.

Detailed Steps:

  • Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon), add the aryl bromide (1.0 equivalent), this compound (1.2-1.5 equivalents), the palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0), 2-5 mol%), and the base (e.g., potassium carbonate, 2-3 equivalents).

  • Solvent Addition: Add the anhydrous solvent (e.g., toluene or a mixture of dioxane and water) via cannula.

  • Degassing: Subject the reaction mixture to several cycles of vacuum and backfilling with an inert gas to remove any dissolved oxygen.

  • Reaction: Heat the mixture to the desired temperature (typically between 80-110 °C) and stir for the required time (monitored by TLC or GC-MS, usually 12-24 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired coupled product.

Causality Behind Experimental Choices:

  • Inert Atmosphere: The palladium(0) catalyst is sensitive to oxidation, which would deactivate it. An inert atmosphere is crucial to maintain its catalytic activity.

  • Anhydrous Solvents: While some Suzuki couplings can tolerate water, starting with anhydrous solvents is generally good practice to avoid unwanted side reactions like protodeboronation of the boronic acid. In some cases, a biphasic system with water is used to facilitate the dissolution of the base.

  • Base: The base is essential for the transmetalation step of the catalytic cycle. It activates the boronic acid by forming a more nucleophilic boronate species. The choice of base can significantly impact the reaction rate and yield.

  • Ligand Choice: For more challenging couplings, the use of specific phosphine ligands can enhance the catalytic activity and stability of the palladium catalyst.

Data Presentation: Typical Reaction Parameters

The following table summarizes typical conditions for Suzuki-Miyaura couplings involving pyridyl boronic acids. These serve as a starting point for optimization.

ParameterTypical RangeRationale
Boronic Acid 1.1 - 2.0 equiv.Excess ensures complete consumption of the often more expensive aryl halide.
Palladium Catalyst 1 - 10 mol%Lower loadings are preferred for cost and sustainability; higher loadings may be needed for difficult couplings.
Base 2.0 - 4.0 equiv.A sufficient excess is needed to drive the reaction to completion.
Temperature 60 - 120 °CTemperature is optimized to balance reaction rate and potential for side reactions or degradation.
Solvent Toluene, Dioxane, DMF, THF/H₂OSolvent choice depends on the solubility of reactants and the reaction temperature.

Logical Relationships in Material Design

The incorporation of the 6-chloro-2-methoxypyridine-3-yl moiety can be part of a larger strategy in designing advanced materials.

Material_Design_Logic A This compound B Suzuki-Miyaura Coupling A->B D Donor-Acceptor Molecule B->D C Electron-Donating Aryl Halide C->B E Thermally Activated Delayed Fluorescence (TADF) Emitter D->E F High-Efficiency OLEDs E->F

Caption: Logical flow from building block to application in OLEDs.

This diagram illustrates how this compound (the acceptor precursor) is coupled with a donor precursor to form a donor-acceptor molecule, which is the fundamental structure for many TADF emitters used in high-efficiency OLEDs.

Conclusion

This compound is a highly valuable and versatile building block in materials science research. Its strategic use in Suzuki-Miyaura cross-coupling reactions enables the synthesis of complex organic molecules with tailored electronic and photophysical properties. For researchers and scientists working on the cutting edge of organic electronics, a thorough understanding of its reactivity and application is essential for the development of next-generation materials for OLEDs and other advanced technologies. The protocols and principles outlined in this guide provide a solid foundation for harnessing the full potential of this important synthetic intermediate.

References

Application Note & Protocol: Microwave-Assisted Suzuki Reactions with 6-Chloro-2-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Accelerating the Synthesis of Privileged Heterocyclic Scaffolds

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction is indispensable in pharmaceutical and materials science for constructing biaryl and heteroaryl structures. Within this domain, molecules incorporating the 2-substituted pyridine motif are of paramount interest due to their prevalence in pharmaceuticals and functional materials.[2]

6-Chloro-2-methoxypyridine-3-boronic acid is a valuable building block, offering multiple points for diversification. The chloro-substituent provides a handle for subsequent cross-coupling, while the methoxy group can modulate the electronic properties of the ring or be a precursor to a hydroxypyridine.

However, the coupling of pyridylboronic acids, particularly with less reactive aryl chlorides, presents distinct challenges.[2][3] These include the propensity of the boronic acid to undergo protodeboronation and potential catalyst inhibition by the pyridine nitrogen.[2][4] This guide details a robust protocol leveraging the power of microwave-assisted organic synthesis (MAOS) to overcome these hurdles. Microwave irradiation offers a dramatic acceleration of reaction rates, improved yields, enhanced reproducibility, and the ability to drive difficult couplings to completion by enabling rapid and uniform heating to temperatures well above the boiling point of the chosen solvent.[5][6][7]

The Mechanistic Heart of the Reaction: The Suzuki-Miyaura Catalytic Cycle

The efficacy of the Suzuki-Miyaura reaction lies in a well-understood palladium-based catalytic cycle. Microwave energy significantly accelerates one or more steps in this cycle, leading to the observed reduction in reaction times from hours to minutes. The cycle comprises three fundamental steps:[1][7]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl halide (Ar-X) bond, forming a Pd(II) complex. This step is often rate-limiting, especially for less reactive aryl chlorides.

  • Transmetalation: The boronic acid, activated by a base to form a more nucleophilic boronate species, transfers its organic moiety to the palladium center, displacing the halide.

  • Reductive Elimination: The two organic partners on the palladium complex couple and are expelled as the desired biaryl product, regenerating the Pd(0) catalyst to re-enter the cycle.

Suzuki_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OxAd Ar-Pd(II)-X(L₂) Pd0->OxAd Oxidative Addition Trans Ar-Pd(II)-R(L₂) OxAd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Product (Ar-R) Trans->Product ArX Aryl Halide (Ar-X) ArX->OxAd Boronic Boronic Acid (R-B(OH)₂) AteComplex Boronate [R-B(OH)₃]⁻ Boronic->AteComplex Base Base Base->AteComplex AteComplex->Trans

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Protocol Development: A Self-Validating System

The following protocol is designed as a robust starting point. Optimization may be required for particularly challenging coupling partners. The causality behind each component choice is explained to empower the researcher to make logical adjustments.

Essential Equipment and Reagents
  • Microwave Synthesizer: A dedicated microwave reactor capable of controlled heating and pressure monitoring (e.g., CEM Discover, Biotage Initiator).

  • Reaction Vessels: Appropriate microwave-rated sealed glass vials (e.g., 2-5 mL or 10 mL).

  • Reagents:

    • This compound

    • Aryl or heteroaryl halide (bromide or chloride recommended)

    • Palladium Catalyst: [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) or a second-generation precatalyst like XPhos Pd G2 for more challenging chlorides.

    • Base: Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).

    • Solvent: 1,4-Dioxane and Water (degassed).

    • Standard laboratory glassware, magnetic stir bars, and purification supplies (silica gel, solvents).

Step-by-Step Experimental Protocol

This procedure is based on a 0.25 mmol scale.

  • Vial Preparation: To a dry 2-5 mL microwave reaction vial equipped with a magnetic stir bar, add:

    • Aryl Halide (1.0 equiv., 0.25 mmol).

    • This compound (1.2-1.5 equiv., 0.30-0.375 mmol).

    • Rationale: A slight excess of the boronic acid is used to compensate for potential homocoupling or protodeboronation, driving the reaction to completion.

  • Addition of Catalyst and Base: Add the following solids to the vial:

    • Pd(dppf)Cl₂ (3-5 mol%, 0.0075-0.0125 mmol).

    • Potassium Carbonate (K₂CO₃) (2.0-3.0 equiv., 0.50-0.75 mmol).

    • Rationale: Pd(dppf)Cl₂ is a robust, air-stable precatalyst effective for a range of couplings.[8] For unreactive aryl chlorides, a more active catalyst system may be required. The base is crucial for activating the boronic acid to form the reactive boronate species.[1] K₂CO₃ is a good starting point, while Cs₂CO₃ can be more effective for difficult couplings due to its higher solubility and basicity.

  • Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 or 5:1 v/v) to achieve a final concentration of approximately 0.1-0.2 M (e.g., 2.5 mL for a 0.1 M reaction).

    • Rationale: Dioxane is an excellent solvent for dissolving organic reagents. The presence of water is essential for dissolving the inorganic base and facilitating the formation of the active boronate complex.[9] Degassing the solvent (e.g., by sparging with nitrogen or argon for 15-20 minutes) is critical to remove dissolved oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Securely seal the vial with a cap.

    • Place the vial in the microwave reactor cavity.

    • Irradiate the mixture with stirring at a set temperature of 120-140 °C for 10-20 minutes .[10]

    • Rationale: Microwave heating allows for rapid and precise heating to these high temperatures, dramatically accelerating the reaction.[5] The sealed vessel allows the pressure to build, enabling temperatures above the solvent's atmospheric boiling point.

  • Work-up and Purification:

    • After the reaction, allow the vial to cool to room temperature.

    • Dilute the reaction mixture with ethyl acetate (approx. 20 mL).

    • Wash with water (10 mL) and then brine (10 mL).

    • Separate the organic layer, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Workflow cluster_prep Reaction Setup cluster_reaction Microwave Irradiation cluster_workup Purification A 1. Add Reagents to Vial (Boronic Acid, Aryl Halide) B 2. Add Catalyst and Base (Pd Catalyst, K₂CO₃) A->B C 3. Add Degassed Solvent (Dioxane/Water) B->C D 4. Seal Vial & Place in Reactor C->D E 5. Irradiate at 120-140 °C (10-20 min) D->E F 6. Cool & Dilute with EtOAc E->F G 7. Aqueous Wash F->G H 8. Dry & Concentrate G->H I 9. Flash Chromatography H->I

Caption: General experimental workflow for the microwave-assisted Suzuki protocol.

Representative Data and Expected Outcomes

The following table outlines generalized conditions and expected outcomes for the coupling of this compound with various aryl bromides. Yields are illustrative and will vary based on the specific substrate and precise optimization.

EntryAryl Halide PartnerTemp (°C)Time (min)Catalyst (mol%)Base (equiv.)Expected Yield Range
14-Bromoanisole (Electron-Rich)12015Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)85-95%
24-Bromobenzonitrile (Electron-Poor)12015Pd(dppf)Cl₂ (3%)K₂CO₃ (2.0)80-90%
32-Bromotoluene (Sterically Hindered)14020Pd(dppf)Cl₂ (5%)Cs₂CO₃ (3.0)65-80%
42,6-Dichloropyridine (Aryl Chloride)15025XPhos Pd G2 (3%)K₃PO₄ (3.0)50-75%

Conclusion and Best Practices

This application note provides a comprehensive and scientifically grounded protocol for the efficient microwave-assisted Suzuki-Miyaura coupling of this compound. By leveraging the advantages of microwave heating, researchers can significantly reduce reaction times and improve outcomes for these challenging but valuable transformations.

Key Best Practices:

  • Inert Atmosphere: While many modern precatalysts are air-stable, maintaining an inert atmosphere during reagent addition can improve reproducibility.

  • Solvent Quality: Always use high-purity, degassed solvents.

  • Monitoring: For novel substrates, monitor reaction progress by TLC or LC-MS to optimize reaction time and prevent decomposition.

  • Safety: Microwave reactions in sealed tubes generate high pressures. Always use appropriate safety shields and follow the manufacturer's guidelines for the microwave reactor.

References

Troubleshooting & Optimization

Technical Support Center: Suzuki Coupling with 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for advanced Suzuki-Miyaura coupling applications. This guide is designed for researchers, chemists, and drug development professionals who are working with 6-Chloro-2-methoxypyridine-3-boronic acid and its derivatives. This particular substrate presents a unique set of challenges due to the electronic properties of the pyridine ring and the lower reactivity of the chloro-leaving group. This document provides in-depth troubleshooting guides and frequently asked questions to help you navigate these challenges and achieve optimal reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: My Suzuki coupling reaction with this compound is not working, showing low to no yield. What are the first things I should check?

A1: When a Suzuki coupling fails, especially with a challenging substrate, it's crucial to systematically evaluate the core components of the reaction. The three most common failure points are:

  • Catalyst Inactivity: The active Pd(0) species is essential. If you are using a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(PPh₃)₂), it must be efficiently reduced in situ. Ensure your palladium source and any supporting ligands have not degraded.[1]

  • Oxygen Contamination: The presence of oxygen is highly detrimental. It can lead to the oxidative degradation of your Pd(0) catalyst and promote the unwanted homocoupling of your boronic acid.[1][2][3] Ensure all solvents are rigorously degassed and the reaction is maintained under a strictly inert atmosphere (Argon or Nitrogen).

  • Boronic Acid Instability: Heteroaryl boronic acids, like the one you are using, are susceptible to protodeboronation, a side reaction where the boronic acid group is replaced by a hydrogen atom.[1][4][5] This is especially prevalent in the presence of strong bases and water.

Q2: I am observing a significant amount of 2-methoxypyridine in my crude reaction mixture. What is causing this and how can I prevent it?

A2: The formation of 2-methoxypyridine is a classic sign of protodeboronation. This is a common and often frustrating side reaction where the C-B bond of your boronic acid is cleaved by a proton source, which is typically water in the reaction medium.[2] This process is often accelerated by the use of strong bases.[1][2] To mitigate this, consider the following strategies:

  • Switch to a Milder Base: Strong bases like NaOH or K₃PO₄ can accelerate protodeboronation. Try using weaker inorganic bases like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1]

  • Employ Anhydrous Conditions: Since water is the primary proton source, switching to anhydrous conditions can significantly suppress this side reaction.[1] This involves using dry solvents and bases.

  • Use a More Stable Boron Reagent: Convert the boronic acid to a more stable boronate ester (e.g., a pinacol ester) or a diethanolamine (DABO) adduct.[3][6] These derivatives are less prone to premature decomposition and release the active boronic acid more slowly under the reaction conditions.[5]

Q3: My aryl chloride coupling partner is unreactive. How can I drive the reaction forward?

A3: Aryl chlorides are the least reactive of the common aryl halides in Suzuki couplings (I > Br > Cl).[7] Their low reactivity stems from the strong C-Cl bond, which makes the initial oxidative addition step of the catalytic cycle more difficult.[8][9] To couple an unreactive chloride, you need a highly active catalyst system. Traditional catalysts like Pd(PPh₃)₄ are often insufficient.[8] You should use modern catalyst systems featuring bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) developed by groups like Buchwald and Fu, which are specifically designed to facilitate the activation of aryl chlorides.[9][10][11]

Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura coupling follows a well-established catalytic cycle involving a palladium catalyst. Understanding this cycle is key to troubleshooting, as each step has specific requirements that, if not met, can lead to reaction failure.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Oxidative Addition Pd0->OxAdd PdII_Aryl R¹-Pd(II)L₂-X (Aryl Palladium Complex) OxAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal PdII_Diaryl R¹-Pd(II)L₂-R² Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Product R¹-R² (Coupled Product) RedElim->Product ArylHalide R¹-X (Aryl Chloride) ArylHalide->OxAdd BoronicAcid R²-B(OH)₂ + Base → [R²-B(OH)₃]⁻ BoronicAcid->Transmetal

Caption: The catalytic cycle of the Suzuki-Miyaura reaction.

Troubleshooting Guide

This section addresses specific experimental issues in a question-and-answer format, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: I've confirmed my reagents are pure and my setup is inert, but my yield is still negligible. What advanced troubleshooting steps should I take?

Answer: With the basics covered, the issue likely lies in the specific combination of catalyst, base, and solvent, which must be tailored for this challenging substrate.

  • Causality: The combination of an electron-deficient pyridine ring and an unreactive chloro-leaving group creates a high activation barrier for the oxidative addition step. Furthermore, the pyridine nitrogen can coordinate to the palladium center, acting as a catalyst poison and shutting down the catalytic cycle.[3][4][12]

  • Solutions:

    • Upgrade Your Catalyst System: Standard catalysts like Pd(PPh₃)₄ often fail with heteroaryl chlorides.[13] You must use a more robust system. Refer to Table 1 for recommended catalysts that provide the necessary activity and steric protection for the palladium center.

    • Optimize Base and Solvent: The base is not just an activator for the boronic acid; its strength and solubility influence the entire reaction. A strong base like K₃PO₄ might be necessary to facilitate the slow transmetalation, but it can also accelerate boronic acid decomposition.[1] A solvent system like dioxane/water or THF/water is often a good starting point, as water can help dissolve the base and facilitate the formation of the active boronate species.[13][14] See Table 2 for guidance.

    • Increase Reaction Temperature: The oxidative addition to aryl chlorides is often the rate-limiting step and is highly temperature-dependent. Cautiously increasing the reaction temperature (e.g., from 80 °C to 100-110 °C) can significantly improve the reaction rate.[15]

Catalyst / PrecatalystLigandKey AdvantagesConsiderations
Pd₂(dba)₃ XPhos or SPhosExcellent for electron-deficient and sterically hindered aryl chlorides. Bulky ligand protects Pd center.[11]Air-sensitive ligand; requires careful handling under inert atmosphere.
XPhos Pd G3 (Integrated)Air-stable, highly active precatalyst. Simplifies reaction setup. Excellent for challenging couplings.[1]Higher cost compared to basic palladium sources.
Pd(Amphos)₂Cl₂ AmphosAir-stable complex reported to be effective for heteroaryl chlorides with high turnover numbers.[16]May require screening for optimal performance with your specific substrate.
Pd(OAc)₂ P(t-Bu)₃ or PCy₃A versatile and cost-effective system for a range of aryl halides, including some chlorides.[17]Ligands are air-sensitive and potentially pyrophoric. Less effective for highly deactivated chlorides.
Table 1. Catalyst and Ligand Selection Guide for Coupling Heteroaryl Chlorides.
Issue 2: Protodeboronation of this compound

Question: My primary side product is 2-methoxypyridine. How can I definitively solve this decomposition issue?

Answer: This indicates that your boronic acid is degrading faster than it is coupling. The most robust solution is to protect the boronic acid functionality by converting it into a more stable derivative.

  • Causality: The boronic acid group on an electron-deficient pyridine ring is particularly susceptible to hydrolysis (protodeboronation), where it is cleaved and replaced by a proton from the solvent.[4][5]

  • Solutions:

    • Convert to a Diethanolamine (DABO) Adduct: Diethanolamine complexes of boronic acids are exceptionally stable, often crystalline solids that can be stored in air for extended periods without degradation.[6] They act as a "slow-release" form of the boronic acid under the reaction conditions, keeping the concentration of the free, unstable boronic acid low at any given time.[5][6] This minimizes decomposition while still allowing for efficient transmetalation.

    • Use a Pinacol Boronate Ester: While requiring an extra synthetic step to prepare, pinacol esters are significantly more stable than their corresponding boronic acids and are a common alternative for mitigating decomposition.[3][14]

  • Dissolution: In a flask open to the air, dissolve this compound (1.0 equiv) in a suitable solvent like methylene chloride or THF.

  • Addition: Add diethanolamine (1.0 equiv) dropwise to the stirring solution at room temperature.

  • Precipitation: A white solid precipitate of the DABO adduct should form, often within 15-30 minutes.

  • Isolation: Isolate the solid product by vacuum filtration.

  • Drying: Wash the solid with a small amount of cold solvent and dry under vacuum. This stable adduct can now be used directly in your Suzuki coupling reaction under standard conditions (with a protic co-solvent like water to facilitate hydrolysis back to the boronic acid in situ).[6]

BaseSolvent SystemCharacteristics & Best Use Cases
K₃PO₄ Dioxane/H₂O, THF/H₂OA strong base, often very effective for difficult couplings where transmetalation is slow.[3] Can increase the rate of protodeboronation.[1]
K₂CO₃ Dioxane/H₂O, Toluene/H₂OA moderately strong and widely used base. Good starting point for optimization. Less aggressive towards sensitive functional groups.[13][18]
Cs₂CO₃ Dioxane, TolueneA strong base with high solubility in organic solvents. Often provides higher yields but is more expensive.[3]
KF Dioxane, THFA mild base that is particularly effective at minimizing protodeboronation.[1][17] The reaction may be slower and require higher temperatures.
Table 2. Base and Solvent System Optimization Guide.

Troubleshooting Workflow

If you are encountering persistent issues, follow this logical workflow to diagnose and solve the problem.

Troubleshooting_Workflow start Low or No Yield check_inert Is the system rigorously inert? start->check_inert degas Action: Rigorously degas solvents (e.g., Freeze-Pump-Thaw) and use high-purity inert gas. check_inert->degas No check_boronic Is protodeboronation occurring? (Check for 2-methoxypyridine) check_inert->check_boronic Yes degas->check_boronic fix_boronic Action: Use milder base (KF), anhydrous conditions, or convert to a stable DABO adduct. check_boronic->fix_boronic Yes check_catalyst Is the catalyst system active enough for a heteroaryl chloride? check_boronic->check_catalyst No success Reaction Optimized fix_boronic->success fix_catalyst Action: Switch to a modern catalyst system (e.g., XPhos Pd G3) and/or increase temperature. check_catalyst->fix_catalyst No check_catalyst->success Yes fix_catalyst->success

Caption: A decision tree for troubleshooting low-yielding Suzuki reactions.

References

stability and degradation of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyridine-3-boronic acid (CAS: 1072946-50-9). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and handling of this reagent. Our goal is to empower you to anticipate challenges, diagnose issues, and ensure the integrity of your experiments.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common questions regarding the storage, handling, and use of this compound.

Q1: What are the ideal storage conditions for this compound?

A1: Proper storage is critical to maintain the integrity of this reagent. Based on safety data sheets and the known chemistry of heteroaromatic boronic acids, the following conditions are recommended:

  • Temperature: Refrigerate; some suppliers recommend storage at -20°C for long-term stability.[1]

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). This compound is sensitive to air and moisture.

  • Container: Keep in a tightly sealed, opaque or amber vial to protect from light and moisture.[2]

  • Environment: Store in a dry, well-ventilated place away from strong oxidizing agents.[3][4]

Q2: I observe that my solid this compound has a clumpy or slightly wet appearance. Is it still usable?

A2: This observation may indicate moisture absorption, as the compound is known to be hygroscopic. Absorbed water can accelerate degradation pathways, particularly protodeboronation. Additionally, boronic acids can exist in equilibrium with their cyclic trimeric anhydride, known as a boroxine.[5] While boroxines can still be active in some cross-coupling reactions, their reactivity profile may differ from the free boronic acid, leading to inconsistent results.[5] We recommend drying the material under high vacuum before use. For critical applications, it is advisable to assess the purity by NMR or to perform a small-scale test reaction.

Q3: My Suzuki-Miyaura coupling reaction using this compound is resulting in low yields and a significant amount of a byproduct, 2-chloro-6-methoxypyridine. What is happening?

A3: You are likely observing the effects of protodeboronation . This is a common degradation pathway for boronic acids, where the carbon-boron bond is cleaved and replaced with a carbon-hydrogen bond.[6] Heteroaromatic boronic acids, especially those with the boronic acid group at the 2-position relative to the nitrogen, are particularly susceptible.[7][8] The basic and aqueous conditions often used in Suzuki-Miyaura couplings can promote this side reaction.[9][10]

Q4: How can I minimize protodeboronation in my Suzuki-Miyaura coupling reaction?

A4: Minimizing protodeboronation is key to achieving high yields. Consider the following strategies:

  • Use a Milder Base: Strong bases can accelerate protodeboronation.[10] Switching to milder bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be effective.[10]

  • Control Water Content: While some water is often necessary for the Suzuki-Miyaura catalytic cycle, excess water can serve as a proton source for protodeboronation.[10] Using anhydrous solvents or carefully controlling the amount of water can be beneficial.

  • Lower the Reaction Temperature: Higher temperatures can increase the rate of protodeboronation.[10] If your catalyst system is sufficiently active, running the reaction at a lower temperature may improve the yield of the desired product.

  • Use a Highly Active Catalyst: A more efficient catalyst can increase the rate of the desired cross-coupling, allowing it to outcompete the slower protodeboronation side reaction.[10]

  • Convert to a More Stable Boronate Ester: For challenging couplings, converting the boronic acid to a more stable derivative, such as a pinacol ester or an N-methyliminodiacetic acid (MIDA) boronate, is a highly effective strategy.[6][10][11] MIDA boronates are particularly advantageous as they provide a "slow release" of the boronic acid under the reaction conditions, keeping the concentration of the unstable free boronic acid low and minimizing degradation.[7][11][12]

Q5: Besides protodeboronation, what other degradation pathways should I be aware of?

A5: In addition to protodeboronation, other potential degradation pathways include:

  • Oxidation: The carbon-boron bond can be cleaved by atmospheric oxygen, particularly in solution.[2][11] This can lead to the formation of phenolic byproducts. Degassing solvents prior to use is a good practice.

  • Homocoupling: The boronic acid can couple with itself to form a biaryl byproduct, a reaction often promoted by the palladium catalyst and the presence of oxygen.[5][13]

Section 2: Troubleshooting Guide for Experimental Issues

This section provides a structured approach to diagnosing and solving common problems encountered during experiments with this compound.

Issue 1: Inconsistent or Low Yields in Suzuki-Miyaura Coupling
Symptom Potential Cause Recommended Action
Low conversion of starting materials 1. Degraded Boronic Acid: The boronic acid may have degraded due to improper storage or handling (protodeboronation, oxidation).1. Confirm the integrity of the boronic acid using ¹H NMR. Look for the absence of a significant peak corresponding to the protodeboronated product (2-chloro-6-methoxypyridine). Consider purchasing a fresh batch or purifying the existing stock.
2. Suboptimal Reaction Conditions: The chosen base, solvent, or temperature may be promoting degradation over coupling.2. Screen milder bases (e.g., K₃PO₄, Cs₂CO₃). Optimize the water content in the solvent system. Attempt the reaction at a lower temperature (e.g., 60-80 °C) with a highly active catalyst/ligand system (e.g., a Buchwald ligand).[14]
3. Catalyst Inactivation: Impurities in the boronic acid or other reagents may be poisoning the palladium catalyst.3. Use high-purity reagents and solvents. Ensure the boronic acid is free of significant impurities.
Formation of 2-chloro-6-methoxypyridine byproduct 1. Protodeboronation: The reaction conditions are favoring the cleavage of the C-B bond.[6]1. Implement strategies to minimize protodeboronation as outlined in FAQ A4. The most robust solution is often converting the boronic acid to a MIDA boronate for a slow-release approach.[7][11]
Formation of a biaryl homocoupling byproduct 1. Oxygen in the Reaction Mixture: Oxygen can promote the palladium-mediated homocoupling of the boronic acid.[13]1. Thoroughly degas all solvents and the reaction mixture by sparging with an inert gas (argon or nitrogen) before adding the palladium catalyst.[13]
2. High Concentration of Free Boronic Acid: A high concentration of the boronic acid can increase the rate of homocoupling.2. Consider using a slow-release strategy with a MIDA boronate to maintain a low concentration of the active boronic acid.[11][12]
Visualizing the Competing Reaction Pathways

The following diagram illustrates the desired Suzuki-Miyaura coupling pathway in competition with the primary degradation pathway of protodeboronation.

G cluster_reactants Reactants cluster_products Potential Outcomes BoronicAcid This compound DesiredProduct Desired Cross-Coupled Product BoronicAcid->DesiredProduct Desired Pathway: Suzuki-Miyaura Coupling SideProduct Protodeboronation Product (2-Chloro-6-methoxypyridine) BoronicAcid->SideProduct Undesired Pathway: Protodeboronation ArylHalide Ar-X ArylHalide->DesiredProduct Catalyst Pd Catalyst + Base

Caption: Competing pathways for this compound.

Troubleshooting Workflow

This flowchart provides a step-by-step guide to troubleshooting failed Suzuki-Miyaura reactions with this reagent.

G Start Low Yield or Reaction Failure with this compound CheckPurity 1. Assess Purity of Boronic Acid (e.g., by ¹H NMR) Start->CheckPurity Impure Significant Impurities or Degradation Detected? CheckPurity->Impure Purify Purify Boronic Acid or Purchase New Batch Impure->Purify Yes Optimize 2. Optimize Reaction Conditions Impure->Optimize No Purify->CheckPurity Conditions Use Milder Base (K₃PO₄) Lower Temperature Degas Solvents Thoroughly Optimize->Conditions StillFails Still Low Yield? Optimize->StillFails UseEster 3. Switch to a Stable Derivative StillFails->UseEster Yes Success Problem Resolved StillFails->Success No EsterType Convert to Pinacol or MIDA Boronate Ester UseEster->EsterType UseEster->Success

Caption: Troubleshooting workflow for reactions with this compound.

Section 3: Experimental Protocols

This section provides standardized protocols for assessing the quality of your this compound and for its conversion to a more stable boronate ester.

Protocol 1: Quality Assessment by ¹H NMR

This protocol allows for a qualitative assessment of the purity and extent of degradation of your boronic acid sample.

  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in a suitable deuterated solvent (e.g., DMSO-d₆ or CD₃OD) in an NMR tube. DMSO-d₆ is often preferred as the boronic acid protons (-B(OH)₂) are sometimes observable as a broad singlet.

  • Data Acquisition: Acquire a standard ¹H NMR spectrum.

  • Data Analysis:

    • Identify Characteristic Peaks: Identify the aromatic proton signals for the desired this compound.

    • Look for Impurities: Carefully examine the spectrum for the presence of signals corresponding to the protodeboronated byproduct, 2-chloro-6-methoxypyridine. The appearance of a new aromatic singlet or doublet in the appropriate region, coupled with the disappearance of the boronic acid signals, is indicative of degradation.

    • Check for Boroxine: The presence of the boroxine form can sometimes lead to broadened peaks or a complex mixture in the aromatic region. Dissolving the sample in a solvent mixture containing some D₂O may help to hydrolyze the boroxine back to the boronic acid, resulting in a cleaner spectrum.

Protocol 2: Conversion to the N-Methyliminodiacetic Acid (MIDA) Boronate Ester

This protocol describes the synthesis of the air- and chromatographically-stable MIDA boronate ester, which is highly recommended for challenging cross-coupling reactions.[7][11]

  • Reagent Setup: In a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, combine this compound (1.0 equiv.), N-methyliminodiacetic acid (1.05 equiv.), and a 1:1 mixture of toluene and DMSO. The total solvent volume should be sufficient to create a stirrable slurry.

  • Azeotropic Water Removal: Heat the mixture to reflux. Water will be removed azeotropically and collected in the Dean-Stark trap. Continue heating until no more water is collected (typically 1-2 hours).

  • Reaction Monitoring: The reaction can be monitored by TLC or LC-MS to confirm the consumption of the starting boronic acid.

  • Workup and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with a suitable organic solvent like ethyl acetate and wash with water and brine to remove the DMSO and any excess N-methyliminodiacetic acid.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: The crude MIDA boronate can be purified by column chromatography on silica gel. MIDA boronates are generally much more stable to silica gel than the free boronic acids.[12] The purified product should be a stable, crystalline solid.

References

Technical Support Center: Purification of Products from 6-Chloro-2-methoxypyridine-3-boronic acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 6-Chloro-2-methoxypyridine-3-boronic acid. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address specific challenges encountered during the purification of cross-coupling reaction products involving this versatile building block. The methodologies and insights provided are grounded in established chemical principles and field-proven experience to ensure scientific integrity and successful outcomes.

I. Understanding the Chemistry: Common Challenges

Cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful tools for carbon-carbon bond formation. However, the purification of the resulting biaryl products, particularly those containing the methoxypyridine moiety, can present several challenges. The nitrogen atom in the pyridine ring can interact with palladium catalysts and silica gel, leading to purification difficulties.[1][2] Furthermore, the stability of the boronic acid itself and the potential for side reactions can introduce a variety of impurities that require careful separation.[3][4][5]

Key Impurities to Consider:
  • Residual Palladium Catalyst: Palladium catalysts, essential for the coupling reaction, can be challenging to remove completely from nitrogen-containing compounds due to complex formation.[1]

  • Homocoupled Byproducts: Self-coupling of the boronic acid or the coupling partner can occur, especially in the presence of oxygen.[3][5]

  • Protodeboronation Products: The boronic acid group can be replaced by a hydrogen atom, a common side reaction that consumes the starting material.[3][4]

  • Unreacted Starting Materials: Incomplete reactions will leave behind unreacted this compound and the coupling partner.

  • Ligand-Derived Impurities: Impurities originating from the phosphine ligands used in the coupling reaction have been reported.[6][7][8]

The following sections provide a structured question-and-answer format to address these and other specific purification issues.

II. Troubleshooting Guide & FAQs

A. Issues Related to Palladium Catalyst Removal

Question 1: My purified product is still contaminated with a black or grey solid, which I suspect is palladium. How can I effectively remove it?

Answer: Residual palladium is a frequent issue. The nitrogen atom on your pyridine-containing product can chelate with palladium, making it soluble and difficult to remove by simple filtration.[1] Here are several effective strategies:

  • Filtration through Celite: This is a good first step for removing heterogeneous palladium catalysts or precipitated palladium black.[9][10] Dilute your reaction mixture with a suitable solvent and pass it through a pad of Celite.[9]

  • Activated Carbon Treatment: Activated carbon is a cost-effective method for adsorbing residual palladium.[1][11] However, it can also adsorb your product, so careful optimization is necessary.[12]

  • Palladium Scavengers: For more stubborn cases, solid-supported scavenger resins with high affinity for palladium (e.g., thiol-based or amine-based scavengers) are highly effective.[1][13]

Protocol 1: Palladium Removal Using Activated Carbon

  • Dissolution: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).

  • Addition of Carbon: Add activated carbon (typically 5-10% by weight relative to the crude product).[1]

  • Stirring: Stir the suspension at room temperature for 1-2 hours. Gentle heating (e.g., 40°C) can sometimes improve efficiency.[1]

  • Filtration: Filter the mixture through a pad of Celite to remove the activated carbon. Wash the Celite pad with fresh solvent to recover any adsorbed product.

  • Concentration: Combine the filtrate and washings, and concentrate under reduced pressure.

B. Challenges with Chromatographic Purification

Question 2: I'm observing significant tailing and poor separation of my product during column chromatography on silica gel. What's causing this and how can I fix it?

Answer: The basicity of the pyridine nitrogen is the primary cause of tailing on acidic silica gel.[2] The lone pair of electrons on the nitrogen interacts strongly with the acidic silanol groups on the silica surface, leading to slow and uneven elution.

To mitigate this, you can:

  • Add a Basic Modifier to the Eluent: Incorporating a small amount of a basic modifier, such as triethylamine (0.1-1%) or pyridine, into your eluent system will neutralize the acidic sites on the silica gel and improve the peak shape of your compound.

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like alumina (basic or neutral) or a polymer-based support.

  • Reverse-Phase Chromatography: If your compound has sufficient polarity, reverse-phase chromatography (e.g., C18 silica) can be an excellent alternative, as it operates under different separation principles.

Table 1: Recommended Solvent Systems for Column Chromatography of Methoxypyridine Derivatives

Stationary PhaseEluent SystemModifier
Silica GelHexanes/Ethyl Acetate or Dichloromethane/Methanol0.1-1% Triethylamine or Pyridine
Alumina (Neutral)Hexanes/Ethyl Acetate or Toluene/Ethyl AcetateNone typically required
C18 (Reverse-Phase)Water/Acetonitrile or Water/Methanol0.1% Formic Acid or Trifluoroacetic Acid (for MS compatibility)
C. Dealing with Side-Reaction Byproducts

Question 3: My reaction has produced a significant amount of a homocoupled byproduct of my boronic acid. How can I separate this from my desired product?

Answer: Homocoupling is a common side reaction, often promoted by the presence of oxygen.[3][5] The resulting symmetrical biaryl byproduct can sometimes have similar polarity to your desired product, making separation challenging.

  • Recrystallization: If your desired product is a solid and has different solubility properties than the homocoupled byproduct, recrystallization can be a highly effective and scalable purification method.[12][14] Experiment with various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes) to find one that selectively crystallizes your product.

  • Preparative HPLC: For difficult separations, preparative High-Performance Liquid Chromatography (HPLC) offers high resolving power and can often separate closely related compounds.[15][16]

Diagram 1: General Purification Workflow

G Start Crude Reaction Mixture Workup Aqueous Workup (e.g., wash with water/brine) Start->Workup Dry Dry Organic Layer (e.g., Na2SO4 or MgSO4) Workup->Dry Concentrate Concentrate in vacuo Dry->Concentrate Crude_Product Crude Product Concentrate->Crude_Product Palladium_Removal Palladium Removal (e.g., Celite, Carbon, Scavenger) Crude_Product->Palladium_Removal Purification Primary Purification Palladium_Removal->Purification Column Column Chromatography Purification->Column Complex Mixture Recrystallization Recrystallization Purification->Recrystallization Crystalline Solid Prep_HPLC Preparative HPLC Column->Prep_HPLC Difficult Separation Pure_Product Pure Product Column->Pure_Product Recrystallization->Pure_Product Prep_HPLC->Pure_Product

Caption: A typical workflow for the purification of cross-coupling products.

Question 4: I've identified a byproduct that appears to be the result of protodeboronation of my starting boronic acid. How can I avoid this in future reactions and remove the impurity?

Answer: Protodeboronation is the replacement of the C-B bond with a C-H bond and is often facilitated by water and strong bases.[3][4]

Prevention:

  • Use Anhydrous Conditions: Ensure your solvents and reagents are dry.[3]

  • Milder Base: Consider using a weaker base like potassium carbonate (K₂CO₃) or potassium fluoride (KF).[3]

  • Protect the Boronic Acid: Using a more stable boronic acid derivative, such as a pinacol ester or a MIDA boronate, can minimize decomposition.[4][17]

Purification: The protodeboronated impurity (6-chloro-2-methoxypyridine) will have a different polarity compared to your desired biaryl product and can typically be separated by standard column chromatography.

D. Stability and Handling of this compound

Question 5: I suspect my this compound has degraded. What are the signs of degradation and how should I store it?

Answer: Boronic acids can dehydrate to form cyclic anhydrides called boroxines.[4] While often still reactive in coupling reactions, this can affect the stoichiometry of your reaction.

Signs of Degradation:

  • Inconsistent reaction yields.

  • Poor solubility.

  • Changes in physical appearance (e.g., clumping).

Proper Storage: Store this compound in a tightly sealed container in a cool, dry place, preferably in a desiccator, to protect it from moisture.

Diagram 2: Boronic Acid - Boroxine Equilibrium

G cluster_0 Boronic Acid cluster_1 Boroxine Boronic_Acid 3 x R-B(OH)2 Boroxine (RBO)3 Boronic_Acid->Boroxine + 3 H2O Boroxine->Boronic_Acid - 3 H2O

Caption: The equilibrium between a boronic acid and its corresponding boroxine.

III. Concluding Remarks

The successful purification of products from reactions involving this compound hinges on a foundational understanding of the potential side reactions and the chemical properties of the pyridine-containing products. By anticipating common impurities and employing the targeted troubleshooting strategies outlined in this guide—from effective palladium removal to optimized chromatography and recrystallization—researchers can significantly improve the purity and yield of their target molecules. A systematic approach to purification, beginning with the removal of catalyst residues followed by the separation of organic impurities, will streamline the path to obtaining highly pure compounds essential for drug discovery and development.

IV. References

  • ResearchGate. (2015, May 18). How can i remove palladium Pd catalyst easily? Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Troubleshooting difficult Suzuki couplings with substituted boronic acids. Retrieved from --INVALID-LINK--

  • ResearchGate. (2017, December 30). How to remove palladium catalyst from reaction mixture? Retrieved from --INVALID-LINK--

  • SpinChem. (n.d.). Palladium catalyst recovery using scavenger resin. Retrieved from --INVALID-LINK--

  • Osaka Gas Chemicals Co., Ltd. (n.d.). Removal of palladium (Pd) catalysts. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Purification of 4,4'-diamino-2,2'-bipyridine. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Troubleshooting Common Side Reactions with Ethylboronic Acid. Retrieved from --INVALID-LINK--

  • BenchChem. (n.d.). Technical Support Center: Palladium Catalyst Removal from 6-Bromopyridin-3-amine Reaction Mixtures. Retrieved from --INVALID-LINK--

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from --INVALID-LINK--

  • SIELC Technologies. (n.d.). HPLC Method for Analysis of Pyridine on Primesep 100 Column. Retrieved from --INVALID-LINK--

  • Journal of the Chemical Society, Dalton Transactions. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). Efficient Synthesis of Halomethyl-2,2′-Bipyridines: 4,4′-Bis(chloromethyl). Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(II) containing unsymmetrical ligands. Retrieved from --INVALID-LINK--

  • Wikipedia. (n.d.). Pyridine. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 2,2'-Bipyridine. Retrieved from --INVALID-LINK--

  • Thermo Fisher Scientific. (n.d.). Simultaneous Determination of Aromatic Amines and Pyridines in Soil. Retrieved from --INVALID-LINK--

  • Reddit. (2021, July 9). Diagnosing issues with a failed Suzuki coupling? Retrieved from --INVALID-LINK--

  • PubMed. (2025). Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from --INVALID-LINK--

  • ResearchGate. (2014, December 23). How can I solve my problem with Suzuki coupling? Retrieved from --INVALID-LINK--

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from --INVALID-LINK--

  • Reddit. (2020, July 14). Performing column chromatography on pyridine-based compounds sucks [OC]. Retrieved from --INVALID-LINK--

  • RSC Publishing. (2014, August 4). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Impurities formed during the Suzuki−Miyaura coupling between 3 and 4. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). The Generality of Impurity-Controlled Suzuki-Miyaura Coupling Reaction, Effect of Aryl Iodides a,b). Retrieved from --INVALID-LINK--

  • ACS Publications. (n.d.). Palladium-Catalyzed Suzuki−Miyaura Coupling of Pyridyl-2-boronic Esters with Aryl Halides Using Highly Active and Air-Stable Phosphine Chloride and Oxide Ligands. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010, June 22). 2-Methoxypyridine-3-boronic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • New Journal of Chemistry. (2025, August 7). 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). (PDF) Development of Suzuki–Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Retrieved from --INVALID-LINK--

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2015, February 18). 2-Methyl-6-methoxypyridine-3-boronic acid Safety Data Sheet. Retrieved from --INVALID-LINK--

  • SciSpace. (n.d.). The Suzuki–Miyaura Cross-Coupling Reactions of 2-, 6- or 8-Halopurines with Boronic Acids Leading to. Retrieved from --INVALID-LINK--

  • ScienceDirect. (n.d.). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Retrieved from --INVALID-LINK--

  • ResearchGate. (n.d.). Kilogram‐Scale Synthesis of 4‐Chloro‐6‐(6‐methoxypyridin‐ 3‐yl)pyrimidine through a Suzuki–Miyaura Cross‐Coupling Using Micellar Catalysis | Request PDF. Retrieved from --INVALID-LINK--

  • Organic Syntheses. (n.d.). 3-pyridylboronic acid. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (2011, December 27). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from --INVALID-LINK--

  • ChemicalBook. (2025, July 26). 2-Methoxypyridine-3-boronic acid - Safety Data Sheet. Retrieved from --INVALID-LINK--

  • New Journal of Chemistry. (n.d.). 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Retrieved from --INVALID-LINK--

  • Fisher Scientific. (2010, June 22). SAFETY DATA SHEET. Retrieved from --INVALID-LINK--

  • National Institutes of Health. (n.d.). DABO Boronates: Stable Heterocyclic Boronic Acid Complexes for Use in Suzuki-Miyaura Cross-Coupling Reactions. Retrieved from --INVALID-LINK--

References

Technical Support Center: 6-Chloro-2-methoxypyridine-3-boronic acid in Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting for common issues encountered when using 6-Chloro-2-methoxypyridine-3-boronic acid in Suzuki-Miyaura cross-coupling reactions. It is designed for researchers, chemists, and drug development professionals seeking to optimize their synthetic routes and mitigate common side reactions.

Part 1: Frequently Asked Questions (FAQs)

Q1: My Suzuki-Miyaura reaction with this compound is giving a low yield. What are the most likely causes?

Low yields are typically traced back to three primary competing side reactions: protodeboronation of the boronic acid, homocoupling of the boronic acid, and decomposition of the starting materials or catalyst. The specific structure of this compound—an electron-deficient pyridine ring—makes it particularly susceptible to certain pathways.

  • Protodeboronation: This is the cleavage of the C-B bond, replacing the boronic acid moiety with a hydrogen atom to form 2-chloro-6-methoxypyridine. This side reaction is often promoted by excessive heat, prolonged reaction times, or the presence of water in the reaction mixture.

  • Homocoupling: This reaction involves the coupling of two molecules of the boronic acid to form 2,2'-dimethoxy-6,6'-dichloro-3,3'-bipyridine. This is often a result of the palladium catalyst undergoing oxidative addition with two molecules of the boronic acid.

  • Catalyst Inactivation: The palladium catalyst can be deactivated through various pathways, leading to an incomplete reaction.

Q2: I am observing a significant amount of 2-chloro-6-methoxypyridine in my crude product mixture. How can I prevent this protodeboronation?

Protodeboronation is a common issue with heteroaromatic boronic acids. To minimize this side reaction, consider the following strategies:

  • Choice of Base: The strength and type of base are critical. While a base is necessary for the transmetalation step, overly strong bases or those with high water content can accelerate protodeboronation. Consider using milder inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) instead of stronger bases like sodium hydroxide (NaOH).

  • Anhydrous Conditions: Ensure all reagents and solvents are rigorously dried. The presence of water can facilitate the protonolysis of the boronic acid.

  • Reaction Temperature: Avoid excessive temperatures. While heat is often required to drive the reaction to completion, it can also accelerate the rate of protodeboronation. Screen for the lowest effective temperature for your specific substrate.

Q3: My main impurity is a symmetrical bipyridine. What causes this homocoupling and how can I suppress it?

The formation of 2,2'-dimethoxy-6,6'-dichloro-3,3'-bipyridine (homocoupling product) is often linked to the reaction conditions. Here are key factors to control:

  • Palladium Catalyst and Ligand: The choice of palladium precursor and ligand can significantly influence the extent of homocoupling. Using bulky, electron-rich phosphine ligands can favor the desired cross-coupling pathway over homocoupling.

  • Stoichiometry: Ensure the stoichiometry of your coupling partners is accurate. An excess of the boronic acid can sometimes lead to an increase in homocoupling.

  • Controlled Addition: In some cases, slow addition of the boronic acid to the reaction mixture can minimize its concentration at any given time, thereby reducing the rate of homocoupling.

Part 2: Troubleshooting Guide

This section provides a structured approach to diagnosing and solving common problems.

Problem 1: Low Conversion of Starting Material

Symptoms:

  • Significant amounts of the starting aryl halide and/or boronic acid remain after the reaction.

  • TLC/LC-MS analysis shows a complex mixture with low formation of the desired product.

Potential Causes & Solutions:

Potential Cause Diagnostic Check Recommended Solution
Inactive Catalyst Check the appearance of the palladium catalyst. A black precipitate (palladium black) indicates catalyst decomposition.1. Degas Thoroughly: Ensure the reaction mixture is properly degassed to remove oxygen, which can oxidize the Pd(0) active species. 2. Ligand Choice: Use a suitable phosphine ligand to stabilize the palladium catalyst. For electron-deficient pyridines, ligands like SPhos or XPhos can be effective.
Incorrect Base The chosen base may not be strong enough to facilitate transmetalation or may be causing starting material degradation.1. Screen Bases: Test a range of bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. 2. Anhydrous Base: Ensure the base is anhydrous.
Low Reaction Temperature The reaction may be kinetically slow.Gradually increase the reaction temperature in 10 °C increments, monitoring for product formation and decomposition.
Problem 2: Significant Formation of Byproducts

Symptoms:

  • The desired product is formed, but major impurities are observed, complicating purification.

Visualizing Reaction Pathways

G cluster_main Desired Cross-Coupling Pathway cluster_side Side Reactions A Ar-X + Pd(0) B Ar-Pd(II)-X (Oxidative Addition) A->B C Ar-Pd(II)-Ar' (Transmetalation) B->C D Ar-Ar' (Reductive Elimination) C->D X Ar'-B(OH)₂ Y Ar'-H (Protodeboronation) X->Y H₂O, Base Z Ar'-Ar' (Homocoupling) X->Z Pd(0) Ar_BOH2 6-Cl-2-MeO-Py-B(OH)₂ Ar_BOH2->C Base Ar_BOH2->X

Caption: Main vs. Side Reaction Pathways in Suzuki Coupling.

Troubleshooting Specific Byproducts:

Observed Byproduct Primary Cause Troubleshooting Steps
2-chloro-6-methoxypyridine (from Protodeboronation)Excess water, overly strong base, or high temperature.1. Use Anhydrous Conditions: Dry solvents and reagents thoroughly. Use freshly opened boronic acid. 2. Switch to a Milder Base: Employ K₂CO₃ or Cs₂CO₃. 3. Lower Temperature: Run the reaction at the lowest temperature that allows for reasonable conversion (e.g., 80 °C).
2,2'-dimethoxy-6,6'-dichloro-3,3'-bipyridine (from Homocoupling)Oxygen in the reaction mixture, inappropriate ligand, or non-optimal stoichiometry.1. Rigorous Degassing: Purge the reaction vessel with an inert gas (Argon or Nitrogen) for an extended period. 2. Optimize Ligand: Screen bulky, electron-rich phosphine ligands. 3. Adjust Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the boronic acid, but avoid a large excess.

Part 3: Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol provides a starting point for the coupling of this compound with an aryl bromide.

  • Vessel Preparation: To a dry reaction vial, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and potassium carbonate (2.0 equiv).

  • Catalyst and Ligand Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%) and ligand (if required).

  • Solvent Addition and Degassing: Add the chosen solvent (e.g., 1,4-dioxane/water, 4:1). Seal the vial and degas the mixture by bubbling argon through it for 15-20 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with stirring for the required time (monitor by TLC or LC-MS).

  • Work-up: Cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography.

Protocol 2: Troubleshooting Workflow

This workflow guides the optimization process when initial results are poor.

G A Initial Reaction (Low Yield / Impure) B Analyze Crude Mixture (LC-MS, NMR) A->B C Identify Major Byproduct B->C D Protodeboronation (Ar-H) C->D Ar'-H detected E Homocoupling (Ar-Ar) C->E Ar'-Ar' detected F No Reaction / Low Conversion C->F Starting materials remain G Implement Anhydrous Conditions Lower Temperature Use Milder Base (K₂CO₃) D->G H Improve Degassing Screen Ligands (e.g., SPhos) Adjust Stoichiometry E->H I Screen Catalysts (e.g., Pd₂(dba)₃) Increase Temperature Check Base Strength F->I J Re-run Optimized Reaction G->J H->J I->J

Caption: Systematic Troubleshooting Workflow for Suzuki Coupling.

Technical Support Center: Stabilizing 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. As Senior Application Scientists, we understand the challenges researchers face when working with sensitive reagents. This guide provides in-depth troubleshooting advice and detailed protocols specifically for preventing the protodeboronation of 6-Chloro-2-methoxypyridine-3-boronic acid, a common and frustrating side reaction in Suzuki-Miyaura cross-coupling.

Frequently Asked Questions (FAQs)
Q1: What is protodeboronation, and why is my this compound so susceptible to it?

A: Protodeboronation is an undesired chemical reaction where the carbon-boron (C-B) bond of a boronic acid is cleaved and replaced with a carbon-hydrogen (C-H) bond.[1][2] In your experiment, this means your valuable this compound is reverting to the starting material, 6-Chloro-2-methoxypyridine. This side reaction directly reduces your product yield and introduces a significant byproduct that can complicate purification.

The specific structure of this compound makes it particularly vulnerable:

  • Heteroaromatic Nature: Heteroaryl boronic acids, especially those containing Lewis basic nitrogen atoms like pyridine, are known to be unstable.[3][4] The nitrogen can interact with the palladium catalyst in non-productive ways or influence the electronic properties of the ring, promoting decomposition.

  • Electron-Rich Ring: The presence of a methoxy group (-OMe) makes the pyridine ring electron-rich. While beneficial for some reactions, this electronic character can increase the rate of protodeboronation under typical Suzuki-Miyaura conditions.[5]

Caption: The undesired protodeboronation pathway.

Q2: I know the base is necessary for the Suzuki coupling, but I suspect it's also causing this decomposition. What's the mechanism?

A: Your suspicion is correct. The base plays a dual, often conflicting, role. While essential for activating the boronic acid for the crucial transmetalation step in the Suzuki-Miyaura catalytic cycle, it is also the primary catalyst for protodeboronation.[6]

The mechanism proceeds as follows:

  • Boronate Formation: The base (e.g., hydroxide) attacks the electron-deficient boron atom of the boronic acid, forming a tetrahedral boronate "ate" complex, [ArB(OH)3]−.[6][7] This is a necessary step for the desired cross-coupling.

  • Ipso-Protonation: However, this boronate intermediate is now susceptible to attack by a proton source (typically water from the solvent mixture). The proton adds to the ipso-carbon (the carbon atom directly attached to the boron), leading to the cleavage of the C-B bond.[2][7][8]

Electron-rich systems like yours can stabilize the transition state of this C-B bond cleavage, accelerating this unwanted pathway.

G cluster_suzuki Desired Suzuki Pathway A Aryl Boronic Acid Ar-B(OH)₂ C Tetrahedral Boronate [Ar-B(OH)₃]⁻ (Activated for Suzuki) A->C + Base B Base (e.g., OH⁻) E Protodeboronated Byproduct Ar-H C->E + Proton (C-B Cleavage) G Desired Product Ar-Ar' C->G Transmetalation with [Ar'-Pd(II)-X] D Proton Source (e.g., H₂O) F [B(OH)₄]⁻

Caption: The central role of the boronate intermediate.

Troubleshooting Guide: A Systematic Approach to Prevention

If you are observing low yields and the formation of 6-chloro-2-methoxypyridine, follow this workflow to systematically diagnose and solve the issue.

Caption: A decision tree for troubleshooting protodeboronation.

First Line of Defense: Optimizing Reaction Conditions
Q3: Which base should I choose?

A: The choice of base is critical. Strong, aqueous bases like NaOH and KOH can aggressively promote protodeboronation. Milder bases are strongly recommended.

BaseTypeCommon UsageRecommendation for Sensitive SubstratesRationale
K₃PO₄ InorganicAqueous/OrganicExcellent A strong enough base to promote coupling but generally less harsh than hydroxides.[9]
Cs₂CO₃ InorganicAqueous/OrganicExcellent Often provides good results by balancing basicity and mildness.[9][10]
K₂CO₃ InorganicAqueous/OrganicGood A common and cost-effective choice, though sometimes less effective than K₃PO₄.
KF / CsF Fluoride SaltAnhydrousVery Good Effective in anhydrous conditions, minimizing the key proton source.[11]
KOH / NaOH HydroxideAqueousNot Recommended The high concentration of hydroxide and water significantly accelerates protodeboronation.
TMSOK SilanolateAnhydrousExcellent (Advanced) A soluble, non-aqueous base for strictly anhydrous conditions.[3]

Starting Recommendation: Switch to K₃PO₄ or Cs₂CO₃ .

Q4: How important are temperature and reaction time?

A: Very important. Protodeboronation, like most reactions, is accelerated by heat.

  • Action: Run your reaction at the lowest possible temperature that still affords a reasonable conversion rate to the desired product (e.g., start at 60-80 °C instead of 100-110 °C).[9][12]

  • Monitoring: Closely monitor the reaction by TLC or LC-MS every 1-2 hours. Do not let the reaction run unnecessarily long after the limiting reagent has been consumed, as this only provides more time for the boronic acid to decompose.

Q5: Should I be using aqueous or anhydrous conditions?

A: This is a crucial parameter. Water is the most common proton source for the undesired C-B bond cleavage.[12]

  • Standard Approach: Most Suzuki protocols use a mixed aqueous/organic solvent system (e.g., Dioxane/H₂O, Toluene/H₂O) to solubilize the base. If using this method, minimize the water content . A 10:1 or even 20:1 ratio of organic solvent to water is a good starting point.[13]

  • Advanced Approach (Anhydrous): For a highly sensitive substrate like this, switching to strictly anhydrous conditions can be a powerful strategy.[3][10] This involves using dry solvents (e.g., 2-MeTHF, CPME, Toluene) and a soluble, non-aqueous base like potassium trimethylsilanolate (TMSOK). This eliminates the primary proton source from the reaction mixture.[3]

Second Line of Defense: Modifying the Boron Reagent
Q6: I've optimized my conditions, but decomposition is still a major issue. What's next?

A: If optimizing conditions isn't enough, the next best strategy is to replace the boronic acid with a more stable derivative. These reagents employ a "slow-release" mechanism, where the stable precursor hydrolyzes in situ to generate a low, steady concentration of the active boronic acid.[1][14] This ensures the desired cross-coupling reaction outcompetes the decomposition.[14]

Boron ReagentStructure ExampleStabilityHandlingKey Feature
Boronic Acid Ar-B(OH)₂Low Often unstable to air/moistureThe active species, but prone to decomposition.
Pinacol Ester (BPin) Ar-B(pin)Good Generally stable, crystalline solidsSteric bulk protects the boron atom. A common and effective first alternative.[15][16]
MIDA Boronate Ar-B(MIDA)Excellent Highly stable, crystalline solidsExceptionally stable; survives chromatography. Releases boronic acid under mild basic conditions.[1][14]
Trifluoroborate Salt [Ar-BF₃]⁻K⁺Excellent Air-stable, crystalline solidsAnother robust "slow-release" option, easy to handle.[1][17]

Starting Recommendation: Convert your this compound to its pinacol ester or MIDA boronate .

Protocols for Implementation
Protocol 1: Optimized Suzuki-Miyaura Coupling (Aqueous Conditions)

This protocol is a starting point for minimizing protodeboronation while using the boronic acid directly.

  • Reagent Preparation: To an oven-dried reaction vessel equipped with a magnetic stir bar, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), and finely powdered K₃PO₄ (3.0 equiv).

  • Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 15-20 minutes.

  • Solvent Addition: Add degassed solvent (e.g., Dioxane/Water at a 10:1 ratio) to achieve a concentration of 0.1 M relative to the aryl halide.

  • Catalyst Addition: Under a positive pressure of inert gas, add the palladium precatalyst (e.g., SPhos-Pd-G2, 2 mol%).

  • Reaction: Heat the mixture to 80 °C and monitor closely by LC-MS every hour.

  • Workup: Upon completion, cool to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

Protocol 2: Anhydrous Suzuki-Miyaura Coupling using a Boronic Ester

This advanced protocol is designed for maximum prevention of protodeboronation.

Part A: Synthesis of the Neopentyl Glycol Boronic Ester [18]

  • To a round-bottomed flask with a Dean-Stark trap, add this compound (1.0 equiv), neopentyl glycol (1.1 equiv), and toluene.

  • Heat the mixture to reflux, azeotropically removing water via the Dean-Stark trap.

  • Once water collection ceases (approx. 1.5-2 hours), cool the reaction to room temperature.

  • Wash the organic solution with water, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the stable neopentyl boronic ester, which can often be used without further purification.

Part B: Anhydrous Cross-Coupling [3]

  • Reagent Preparation: To a flame-dried Schlenk flask under argon, add the aryl halide (1.0 equiv) and the neopentyl boronic ester (1.2 equiv).

  • Solvent & Base: Add anhydrous THF (or 2-MeTHF), followed by potassium trimethylsilanolate (TMSOK) (1.5 equiv).

  • Catalyst Addition: Add the palladium precatalyst (e.g., XPhos-Pd-G3, 2 mol%).

  • Reaction: Stir the homogeneous mixture at room temperature or gentle heat (e.g., 50 °C), monitoring by LC-MS.

  • Workup & Purification: Proceed with a standard aqueous workup and chromatographic purification.

References

Technical Support Center: Navigating Catalyst Poisoning in Cross-Coupling Reactions with 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the specific challenges of catalyst poisoning and other side reactions encountered when using 6-Chloro-2-methoxypyridine-3-boronic acid in cross-coupling reactions. Our focus is on providing not just solutions, but a foundational understanding of the underlying chemical principles to empower you to optimize your synthetic routes.

Introduction: The "2-Pyridyl Problem" and Beyond

The utility of pyridyl scaffolds in pharmaceuticals and functional materials is immense. However, their synthesis via cross-coupling reactions is often plagued by challenges. The primary issue, often termed the "2-pyridyl problem," stems from the Lewis basic nitrogen atom in the pyridine ring.[1] This nitrogen can strongly coordinate to the palladium catalyst, forming stable, inactive complexes that effectively poison the catalytic cycle.[1][2]

With a substrate like this compound, this inherent challenge is further modulated by the electronic effects of the chloro and methoxy substituents, making a nuanced approach to reaction optimization essential. This guide will walk you through diagnosing and solving common issues to achieve reproducible and high-yielding results.

Frequently Asked Questions (FAQs)

Q1: Why is my reaction with this compound failing or giving low yields?

A1: The most common culprit is catalyst poisoning by the pyridine nitrogen.[1][2] The nitrogen's lone pair of electrons can bind to the palladium center, preventing it from participating in the catalytic cycle. Additionally, the electron-donating 2-methoxy group can increase the electron density on the pyridine ring, potentially strengthening this poisoning effect. The C-Cl bond is also less reactive than C-Br or C-I bonds, requiring a more active catalyst system for efficient oxidative addition.[3]

Q2: I'm observing significant amounts of my starting boronic acid being converted to 2-chloro-6-methoxypyridine. What is happening?

A2: This is a classic case of protodeboronation, a common side reaction with pyridylboronic acids.[4][5] This occurs when the boronic acid group is cleaved and replaced by a hydrogen atom from a proton source, such as water or acidic protons from other reagents. This process can be accelerated by heat and certain bases.[6]

Q3: My reaction mixture is turning black, and the reaction has stalled. What does this indicate?

A3: The formation of a black precipitate is likely palladium black, which consists of agglomerated, inactive Pd(0) particles.[7] This can happen when the catalytic cycle is slow, often due to catalyst poisoning, giving the active catalyst species time to decompose.[1]

Q4: How do the chloro and methoxy substituents on the pyridine ring affect the reaction?

A4: The 6-chloro group is an electron-withdrawing group, which can make the pyridine ring more electron-deficient and potentially reduce the poisoning effect of the nitrogen atom. However, the 2-methoxy group is electron-donating, which can counteract this effect. The position of these substituents also influences the steric environment around the reaction center, which can impact ligand coordination and the overall reaction rate.

Q5: Are there more stable alternatives to this compound?

A5: Yes, N-methyliminodiacetic acid (MIDA) boronates are air-stable, crystalline solids that are significantly more resistant to protodeboronation and decomposition on the benchtop.[6][8] They can be used in a "slow-release" strategy where the boronic acid is generated in situ under the reaction conditions.[6]

Troubleshooting Guides

This section provides a systematic approach to diagnosing and resolving common issues.

Guide 1: Low or No Conversion

If you are observing a high amount of unreacted starting materials, the primary suspect is catalyst deactivation.

start Low/No Conversion poisoning Suspect Catalyst Poisoning start->poisoning ligand Switch to Bulky, Electron-Rich Ligand (e.g., XPhos, SPhos) poisoning->ligand Yes precatalyst Use a Pre-formed Catalyst (e.g., G2-G4 Precatalysts) ligand->precatalyst conditions Optimize Reaction Conditions precatalyst->conditions

Caption: Troubleshooting workflow for low conversion.

  • Assess the Catalyst System:

    • Problem: Standard palladium catalysts like Pd(PPh₃)₄ may be readily poisoned by the pyridine nitrogen.

    • Solution: Switch to sterically hindered and electron-rich phosphine ligands.[1] Buchwald-type biarylphosphine ligands such as XPhos, SPhos, and RuPhos are designed to promote faster catalytic turnover, which can outcompete the poisoning process.[5] These bulky ligands create a coordinatively saturated palladium center that is less susceptible to inhibition by the pyridine nitrogen.

  • Optimize the Base and Solvent:

    • Problem: The choice of base is critical. Strong, aqueous bases can promote protodeboronation.[5]

    • Solution: Use a milder, non-aqueous base like anhydrous potassium phosphate (K₃PO₄) or potassium fluoride (KF).[5][9] Ensure all solvents are anhydrous and degassed to prevent both protodeboronation and oxidation of the active Pd(0) catalyst.[1] Toluene and dioxane are commonly used solvents for these types of reactions.[5]

  • Consider a Pre-catalyst:

    • Problem: Inefficient generation of the active Pd(0) species can lead to catalyst decomposition.

    • Solution: Employ a well-defined palladium pre-catalyst. These are often more stable and provide a more consistent source of the active catalyst.

Guide 2: Significant Protodeboronation

If you observe the formation of 2-chloro-6-methoxypyridine, your primary focus should be on stabilizing the boronic acid.

start Protodeboronation Detected conditions Ensure Anhydrous Conditions start->conditions base Switch to Milder, Anhydrous Base (e.g., K3PO4, KF) conditions->base Yes boronate Use a MIDA Boronate Ester base->boronate temp Lower Reaction Temperature boronate->temp

References

effect of base and solvent on 6-Chloro-2-methoxypyridine-3-boronic acid reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 6-Chloro-2-methoxypyridine-3-boronic acid. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile reagent in their synthetic endeavors. Here, we address common challenges and questions regarding its reactivity, with a specific focus on the critical roles of base and solvent selection in Suzuki-Miyaura cross-coupling reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My Suzuki-Miyaura coupling reaction with this compound is failing or giving low yields. What are the primary factors to investigate?

Several factors can contribute to the poor performance of a Suzuki-Miyaura reaction involving this substrate. The inherent electronic properties of the pyridine ring and the nature of the chloro substituent necessitate careful optimization of reaction conditions.

Core Issues to Address:

  • Catalyst Inhibition: The nitrogen atom in the pyridine ring can coordinate with the palladium catalyst, potentially leading to catalyst deactivation.[1] This is a known challenge with pyridine-based boronic acids, often referred to as the "2-pyridyl problem."[2]

  • Protodeboronation: This is a significant side reaction where the boronic acid group is replaced by a hydrogen atom from a proton source (like water or alcohol) in the reaction mixture.[3][4] This effectively consumes the boronic acid, preventing it from participating in the desired cross-coupling. Electron-deficient heteroaryl boronic acids are particularly susceptible to this pathway.[4]

  • Inefficient Transmetalation: The transfer of the pyridyl group from the boron atom to the palladium center (transmetalation) is a critical step in the catalytic cycle.[5] For electron-deficient systems like this compound, this step can be slow.[4] The choice of base is paramount in activating the boronic acid to facilitate this transfer.[6][7][8]

Q2: How does the choice of base impact the reactivity of this compound?

The base is arguably one of the most critical components in a Suzuki-Miyaura coupling reaction. Its primary role is to activate the boronic acid, making it more nucleophilic and ready for transmetalation.[6][7][8] There are two widely accepted mechanisms for this activation:[7][9]

  • Boronate Pathway: The base reacts with the boronic acid to form a more reactive boronate "ate" complex (e.g., [R-B(OH)3]⁻).[6][7]

  • Hydroxide/Alkoxide Pathway: The base reacts with the palladium(II) halide complex to form a palladium(II) hydroxide or alkoxide species, which then reacts with the neutral boronic acid.[7]

For a challenging substrate like this compound, which is an electron-deficient heteroaryl boronic acid, stronger bases are often required to promote efficient transmetalation and achieve good yields.

Troubleshooting Guide: Base Selection
IssueObservationProbable CauseRecommended Action
No or Low Conversion Starting materials remain largely unreacted.The base is too weak to effectively form the reactive boronate species.Switch to a stronger base such as K₃PO₄, Cs₂CO₃, or an alkoxide like LiOᵗBu.[3][10] Weaker bases like K₂CO₃ may be insufficient.[11]
Protodeboronation Significant formation of 2-methoxy-6-chloropyridine is observed.The reaction conditions favor the undesired cleavage of the C-B bond. This can be exacerbated by the presence of excess water or protic solvents.While some water can be beneficial, especially with phosphate bases, anhydrous conditions or the use of a carefully controlled amount of water may be necessary.[3] Consider using a base like KF under anhydrous conditions.[8]
Poor Reproducibility Reaction outcomes vary between batches.The hydration state of the base (e.g., K₃PO₄·nH₂O) can be inconsistent, affecting its activity.Use a freshly opened or properly stored base. Consider using anhydrous K₃PO₄ with a controlled addition of water for consistency.
Q3: What is the influence of the solvent on the reaction outcome?

The solvent plays a multifaceted role in Suzuki-Miyaura reactions. It influences the solubility of reactants, the stability of the catalyst, and can directly impact the reaction rate and selectivity.[12][13][14]

Key Solvent Effects:

  • Polarity and Catalyst Stability: The choice of solvent can affect the stability of the active palladium species.[12] Less polar solvents like toluene or dioxane are often compatible with common palladium catalysts like Pd(PPh₃)₄, while more polar solvents may be better suited for ionic pre-catalysts.[12]

  • Solubility of the Base: The effectiveness of the base is linked to its solubility in the reaction medium. For instance, inorganic bases like carbonates and phosphates have limited solubility in many organic solvents, which can affect their performance.

  • Influence on Reaction Pathways: In some cases, the solvent can alter the selectivity of the reaction, especially with substrates that have multiple reactive sites.[15][16]

Troubleshooting Guide: Solvent Selection
IssueObservationProbable CauseRecommended Action
Low Reaction Rate The reaction proceeds very slowly.Poor solubility of the base or reactants in the chosen solvent.A mixture of a non-polar solvent with a more polar co-solvent (e.g., dioxane/water, THF/water) can improve the solubility of inorganic bases and accelerate the reaction.[10][17][18]
Catalyst Decomposition The reaction mixture turns black, indicating the formation of palladium black.The solvent may not be adequately stabilizing the active catalytic species.Ensure solvents are properly degassed to remove oxygen, which can lead to catalyst decomposition.[3] Consider using a solvent known to be effective for similar heteroaryl couplings, such as dioxane or DMF.[4][19]
Side Product Formation Unwanted byproducts are observed.The solvent may be participating in side reactions or promoting undesired pathways like protodeboronation.If protodeboronation is an issue, consider switching to an aprotic solvent system. The choice of solvent can be critical, and screening a variety of options is often necessary.

Recommended Starting Protocol

For researchers beginning their work with this compound, the following protocol provides a robust starting point for optimization.

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl or heteroaryl halide (1.0 equivalent)

  • Palladium catalyst (e.g., Pd₂(dba)₃, 1-2 mol%)

  • Ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equivalents)

  • Solvent (e.g., 1,4-dioxane, potentially with a small amount of water)

Procedure:

  • Reaction Setup: In an oven-dried reaction vessel, combine the aryl halide, this compound, the base, the palladium precursor, and the ligand.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

  • Solvent Addition: Add the degassed solvent(s) via syringe.

  • Reaction: Heat the mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using an appropriate analytical technique such as TLC or LC-MS.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by a suitable method, such as column chromatography.[5][20]

Visualizing the Suzuki-Miyaura Catalytic Cycle

The following diagram illustrates the key steps in the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle cluster_activation Boronic Acid Activation OA Oxidative Addition TM Transmetalation RE Reductive Elimination Pd0 Pd(0)L_n PdII_halide R¹-Pd(II)L_n-X Pd0->PdII_halide R¹-X PdII_biaryl R¹-Pd(II)L_n-R² PdII_halide->PdII_biaryl R²-B(OH)₂ + Base PdII_biaryl->Pd0 R¹-R² BoronicAcid R²-B(OH)₂ Boronate [R²-B(OH)₃]⁻ BoronicAcid->Boronate Base Base (e.g., OH⁻) Base->Boronate Boronate->PdII_halide Enters Cycle caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

When faced with a challenging reaction, a systematic approach to troubleshooting is essential. The following decision tree can guide your optimization efforts.

Troubleshooting_Tree start Reaction Unsuccessful check_conversion Low or No Conversion? start->check_conversion check_side_products Significant Side Products? start->check_side_products base_strength Increase Base Strength (e.g., K₂CO₃ → K₃PO₄, Cs₂CO₃) check_conversion->base_strength Yes protodeboronation Protodeboronation Observed? check_side_products->protodeboronation Yes homocoupling Homocoupling Observed? check_side_products->homocoupling Yes temp Increase Temperature (80°C → 100-110°C) base_strength->temp ligand Change Ligand (e.g., PPh₃ → SPhos, XPhos) temp->ligand catalyst Check Catalyst Activity (Use fresh catalyst) ligand->catalyst anhydrous Use Anhydrous Conditions (or controlled H₂O) protodeboronation->anhydrous Yes degas Thoroughly Degas Solvents (Remove O₂) homocoupling->degas Yes base_change_proto Switch Base (e.g., to anhydrous KF) anhydrous->base_change_proto pd0_source Use a Pd(0) Precatalyst (e.g., Pd₂(dba)₃) degas->pd0_source caption Troubleshooting an unsuccessful Suzuki coupling reaction.

Caption: A decision tree for troubleshooting an unsuccessful Suzuki coupling reaction.

References

Validation & Comparative

A Comparative Guide to the Reactivity of Pyridylboronic Acids: Spotlight on 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern organic synthesis, providing a powerful and versatile method for forging carbon-carbon bonds.[1] Its application is particularly crucial in the pharmaceutical and materials science industries for the synthesis of biaryl and heteroaryl scaffolds, which are prevalent motifs in biologically active molecules and functional materials.[2][3] Within this context, pyridylboronic acids serve as indispensable building blocks for introducing the pyridine ring, a common feature in numerous drugs.

The reactivity of these essential reagents, however, is not uniform. It is intricately governed by the electronic and steric nature of substituents on the pyridine ring. This guide offers an in-depth comparison of the reactivity of various pyridylboronic acids in the Suzuki-Miyaura coupling, with a specific focus on the uniquely substituted 6-Chloro-2-methoxypyridine-3-boronic acid . By examining the interplay of its substituents, we aim to provide researchers, scientists, and drug development professionals with field-proven insights and supporting data to guide their synthetic strategies.

The Suzuki-Miyaura Catalytic Cycle: A Mechanistic Overview

Understanding the factors that influence reactivity begins with the catalytic cycle itself. The generally accepted mechanism involves three key steps centered around a palladium catalyst.[4][5]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or heteroaryl halide (R¹-X), forming a Pd(II) intermediate. This is often the rate-determining step.[1]

  • Transmetalation: The organoboron compound (R²-B(OH)₂), activated by a base, transfers its organic group (R²) to the palladium center. The base is crucial for forming a boronate species, which enhances the nucleophilicity of the organic group, facilitating this transfer.[6]

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated, forming the new C-C bond (R¹-R²) and regenerating the catalytically active Pd(0) species.[5]

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ (Active Catalyst) OxAdd R¹-Pd(II)L₂-X Pd(0)L2->OxAdd Oxidative Addition Transmetal R¹-Pd(II)L₂-R² OxAdd->Transmetal Transmetalation Transmetal->Pd(0)L2 Reductive Elimination Product R¹-R² (Coupled Product) Transmetal->Product ArX R¹-X (Aryl Halide) ArX->OxAdd Boronic R²-B(OH)₂ (Boronic Acid) Boronic->Transmetal Base Base Base->Transmetal Activates

Figure 1: The Suzuki-Miyaura Catalytic Cycle.

Factors Governing Pyridylboronic Acid Reactivity

The efficiency of the transmetalation step is highly dependent on the properties of the pyridylboronic acid.

  • Electronic Effects: The electron density of the pyridine ring plays a critical role.

    • Electron-Withdrawing Groups (EWGs) like -Cl, -NO₂, or -CN decrease the electron density of the ring. While this increases the Lewis acidity of the boron atom, it can unfavorably decrease the nucleophilicity of the pyridyl group that needs to be transferred to the palladium center.[7]

    • Electron-Donating Groups (EDGs) such as -OMe or -CH₃ increase the ring's electron density. This generally enhances the nucleophilicity of the pyridyl moiety, which can be beneficial for the transmetalation step.[7]

  • Steric Hindrance: Bulky substituents positioned near the boronic acid group can physically obstruct the approach of the palladium complex, slowing down or inhibiting the reaction. This is a common challenge in Suzuki-Miyaura couplings involving highly substituted reagents.[8][9]

  • Positional Isomerism: The position of the boronic acid group on the pyridine ring significantly impacts reactivity. 2-Pyridylboronic acids are notoriously challenging substrates due to the proximity of the nitrogen atom, which can lead to catalyst inhibition and a higher propensity for protodeboronation (cleavage of the C-B bond).[10][11][12] 3- and 4-pyridylboronic acids are generally more reactive and stable.[2]

Analysis of this compound

This particular reagent presents a fascinating case due to its unique substitution pattern.

Figure 2: Structural and Electronic Comparison of Pyridylboronic Acids.
  • Electronic Balance: The electron-withdrawing nature of the 6-chloro group is counterbalanced by the electron-donating 2-methoxy group. This electronic push-pull system modulates the overall electron density of the ring, potentially creating a favorable environment for the transmetalation step without making the pyridyl ring excessively electron-poor.

  • Steric Influence: The 2-methoxy group is ortho to the boronic acid. While this can introduce steric hindrance, it is often manageable with appropriate ligand selection. Bulky phosphine ligands can create a sufficient coordination sphere around the palladium to facilitate the reaction even with ortho-substituted partners.[8]

  • Favorable Position: The boronic acid at the 3-position avoids the inherent instability and catalyst-inhibition issues associated with the 2-position.[11]

This combination of features suggests that this compound is a well-balanced and versatile reagent, capable of participating efficiently in Suzuki-Miyaura couplings.

Comparative Performance Data

The following table summarizes experimental data from the literature, comparing the performance of different pyridylboronic acids under various Suzuki-Miyaura coupling conditions. This allows for an objective assessment of their relative reactivity.

Pyridylboronic AcidCoupling PartnerCatalyst / LigandBase / SolventTemp (°C) / Time (h)Yield (%)Reference
2-Methoxy-5-pyridylboronic acid 2-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ / Dioxane-H₂OReflux / 8h82%[13]
2-Chloro-5-pyridylboronic acid 2-Amino-5-bromopyrazinePd(PPh₃)₂Cl₂Na₂CO₃ / Dioxane-H₂OReflux / 8h52%[13]
2-Methoxy-3-pyridylboronic acid 3-Amino-5-bromopyridinePd(PPh₃)₂Cl₂Na₂CO₃ / Dioxane-H₂OReflux / 8h76%[13]
9-Benzyl-6-chloropurine Phenylboronic acidPd(PPh₃)₄K₂CO₃ / Toluene110°C / 24h79% (Method A)[14]
9-Benzyl-6-chloropurine 3-Nitrophenylboronic acidPd(PPh₃)₄K₂CO₃ / DME-H₂O85°C / 48h66% (Method B)[14]
2,6-Dichloropyridine Heptyl boronic pinacol esterPd(OAc)₂ / Ad₂PⁿBuLiOᵗBu / Dioxane-H₂O100°C / 24h94%[15]

Analysis of Data: The data indicates that pyridylboronic acids with electron-donating groups (like 2-methoxy-5-pyridylboronic acid) tend to give higher yields compared to those with electron-withdrawing groups (like 2-chloro-5-pyridylboronic acid) under similar conditions, achieving 82% versus 52% yield respectively.[13] This supports the principle that increased nucleophilicity of the pyridyl ring benefits the transmetalation step.[7] Furthermore, the choice of anhydrous versus aqueous conditions can significantly impact yield, particularly for electron-rich versus electron-poor boronic acids.[14] The successful high-yield coupling of a sterically demanding substrate like 2,6-dichloropyridine highlights the importance of optimizing the catalyst, ligand, and base system to overcome steric and electronic challenges.[15]

Recommended Experimental Protocol: Suzuki-Miyaura Coupling

This protocol provides a robust starting point for the coupling of this compound with a generic aryl bromide. Optimization of catalyst, ligand, base, and solvent may be required for specific substrates.

Materials:

  • Aryl bromide (1.0 equiv)

  • This compound (1.2–1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%)

  • Base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 equiv)

  • Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene)

Procedure:

  • Reaction Setup (Inert Atmosphere):

    • To a flame-dried Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl bromide (1.0 equiv), this compound (1.2 equiv), and the base (2.0 equiv).

    • Causality: An inert atmosphere (Argon or Nitrogen) is critical to prevent oxidation and deactivation of the Pd(0) catalyst.[16]

  • Catalyst and Solvent Addition:

    • Seal the flask, then evacuate and backfill with the inert gas three times.

    • Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 equiv).

    • Add the degassed solvent system (e.g., 1,4-Dioxane/Water, 4:1 v/v) via syringe.

    • Causality: Degassing the solvent removes dissolved oxygen. The choice of a biphasic system like Dioxane/Water often facilitates the dissolution of both the organic substrates and the inorganic base.[17]

  • Reaction Execution:

    • Immerse the reaction vessel in a preheated oil bath at the desired temperature (typically 85-100 °C).[14]

    • Stir the mixture vigorously for the required time (typically 8-24 hours).

    • Monitor the reaction's progress by a suitable analytical method (e.g., TLC or LC-MS).

  • Work-up and Purification:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Dilute the mixture with an organic solvent like ethyl acetate and wash with water, followed by brine.

    • Causality: The aqueous wash removes the inorganic base and boronic acid byproducts.

    • Dry the separated organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel to isolate the desired product.[5]

Conclusion

The reactivity of pyridylboronic acids in Suzuki-Miyaura coupling is a nuanced interplay of electronic effects, steric hindrance, and the position of the boronic acid moiety. While electron-donating groups generally enhance reactivity and 2-pyridyl isomers present significant challenges, This compound emerges as a strategically designed reagent. Its balanced electronic profile, resulting from the opposing effects of the chloro and methoxy groups, combined with the favorable 3-position of the boronic acid, makes it a highly effective and reliable coupling partner for the synthesis of complex heteroaromatic compounds. By understanding these underlying principles and employing optimized protocols, researchers can effectively leverage this and other pyridylboronic acids to advance the frontiers of drug discovery and materials science.

References

A Senior Application Scientist's Guide to the NMR Characterization of 6-Chloro-2-methoxypyridine-3-boronic Acid and its Suzuki-Miyaura Reaction Products

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the precise structural elucidation of novel compounds is paramount. 6-Chloro-2-methoxypyridine-3-boronic acid is a versatile building block, pivotal in the synthesis of complex molecules, particularly through the robust Suzuki-Miyaura cross-coupling reaction. This guide provides an in-depth comparison of the Nuclear Magnetic Resonance (NMR) spectroscopic characteristics of this compound and its representative reaction products. We will delve into the causality behind experimental choices and present detailed protocols, ensuring a self-validating system for your research endeavors.

The Strategic Importance of this compound in Synthesis

The utility of this compound lies in its dual reactivity. The boronic acid moiety serves as a nucleophilic partner in palladium-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon bonds with a wide array of electrophiles. Simultaneously, the chloro-substituent offers a handle for further functionalization, allowing for sequential, regioselective modifications. This makes it an invaluable tool for building molecular complexity in a controlled manner.

NMR Spectroscopic Characterization: The Cornerstone of Structural Verification

NMR spectroscopy is the gold standard for the unambiguous determination of molecular structure in solution. For this compound and its derivatives, a combination of ¹H, ¹³C, and ¹¹B NMR provides a comprehensive picture of the molecule's connectivity and electronic environment.

¹H and ¹³C NMR of this compound: A Predictive Analysis

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

Atom Predicted ¹H Chemical Shift (δ, ppm) Predicted ¹³C Chemical Shift (δ, ppm) Key Influencing Factors
H4~7.8-8.0-Deshielded by the adjacent boronic acid group and the nitrogen atom.
H5~7.2-7.4-Shielded relative to H4 due to its position further from the electron-withdrawing groups.
OCH₃~3.9-4.1~54-56Typical chemical shift for a methoxy group attached to an aromatic ring.
B(OH)₂Broad singlet, ~5.0-8.0-Exchangeable protons, chemical shift is highly dependent on solvent and concentration.
C2-~160-165Attached to both an electronegative oxygen and nitrogen.
C3-~110-115Carbon bearing the boronic acid group; its chemical shift is influenced by the boron atom.
C4-~140-145Deshielded due to its proximity to the nitrogen atom.
C5-~120-125Less influenced by the substituents.
C6-~150-155Attached to the electronegative chlorine atom.

Note: These are predicted values based on data from similar substituted pyridines and boronic acids. Actual experimental values may vary.

¹¹B NMR Spectroscopy of Pyridine Boronic Acids: A Window into the Boron Environment

¹¹B NMR is a powerful technique for directly probing the boron atom. For tricoordinate boronic acids, the ¹¹B chemical shift typically appears in the range of 28-34 ppm relative to BF₃·OEt₂.[1] The exact chemical shift can be influenced by the electronic nature of the substituents on the pyridine ring and the solvent. The presence of a sharp signal in this region confirms the integrity of the boronic acid moiety.

The Suzuki-Miyaura Cross-Coupling Reaction: A Practical Application

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, allowing for the formation of biaryl compounds with high efficiency and functional group tolerance.[2][3]

Suzuki_Miyaura_Reaction cluster_reactants Reactants cluster_catalyst Catalytic System Boronic_Acid This compound Reaction_Center Suzuki-Miyaura Coupling Boronic_Acid->Reaction_Center Aryl_Halide Aryl Halide (e.g., 4-Bromoanisole) Aryl_Halide->Reaction_Center Catalyst Pd Catalyst (e.g., Pd(PPh₃)₄) Catalyst->Reaction_Center Base Base (e.g., K₂CO₃) Base->Reaction_Center Product 6-Aryl-2-methoxypyridine Derivative Reaction_Center->Product

References

performance comparison of catalysts for 6-Chloro-2-methoxypyridine-3-boronic acid reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Catalyst Performance in Suzuki-Miyaura Couplings of 6-Chloro-2-methoxypyridine-3-boronic acid

Introduction: The Significance of Substituted Pyridines

The pyridine scaffold is a cornerstone in modern medicinal chemistry and materials science, appearing in numerous pharmaceuticals and functional organic materials. The targeted synthesis of complex bi-heteroaryl structures, where a pyridine ring is connected to another aromatic system, is therefore of paramount importance. This compound is a valuable building block in this context, offering a versatile handle for carbon-carbon bond formation via the Suzuki-Miyaura cross-coupling reaction.[1] This reaction is one of the most powerful tools for creating C(sp²)-C(sp²) bonds, celebrated for its functional group tolerance and generally mild conditions.[2][3][4]

However, the "chloro" substituent on the pyridine ring presents a significant synthetic challenge. Aryl chlorides are notoriously less reactive than their bromide or iodide counterparts due to the high bond dissociation energy of the C-Cl bond.[5][6] Furthermore, the nitrogen atom within the pyridine ring can coordinate to the metal center of the catalyst, potentially leading to catalyst inhibition or deactivation.[7][8][9] Consequently, the choice of catalyst is not merely an optimization step but the primary determinant of reaction success. This guide provides a comprehensive performance comparison of leading catalyst systems for this challenging but crucial transformation, supported by experimental data and mechanistic insights.

The Catalytic Challenge: Overcoming the Inertness of Heteroaryl Chlorides

The central hurdle in coupling reactions involving aryl chlorides is the initial oxidative addition step, which is often the rate-limiting phase of the catalytic cycle. Traditional palladium catalysts, such as Pd(PPh₃)₄, often fail or provide low yields because the Pd(0) species is not sufficiently reactive to break the strong C-Cl bond.[5][10]

To overcome this, modern catalyst design focuses on two key strategies:

  • Enhancing Electron Density at the Metal Center: Utilizing ligands that are strong electron donors makes the Pd(0) center more nucleophilic and thus more reactive towards the electrophilic aryl chloride.

  • Increasing Steric Bulk: Bulky ligands promote the final reductive elimination step, preventing the buildup of inhibitory intermediates and accelerating catalyst turnover.

This has led to the development of sophisticated palladium systems featuring specialized ligands and, increasingly, the exploration of nickel as a powerful, cost-effective alternative.[11]

Comparative Analysis of Catalyst Systems

The efficacy of a catalyst for the Suzuki-Miyaura coupling of this compound is best evaluated by examining reaction yield, time, temperature, and catalyst loading. Below, we compare the performance of several classes of catalysts based on literature precedents for similar heteroaryl chloride substrates.

Palladium-Based Catalysts: The Workhorse of Cross-Coupling

Palladium remains the most widely used metal for Suzuki-Miyaura reactions. Success with chloropyridines hinges almost entirely on the choice of ancillary ligand.

  • Traditional Phosphine Ligands (e.g., PPh₃): While historically significant, catalysts based on simple triarylphosphines like triphenylphosphine (PPh₃) are generally inefficient for the coupling of heteroaryl chlorides.[5] They typically require high temperatures and catalyst loadings, often resulting in modest yields and are not recommended for substrates like 6-chloro-2-methoxypyridine.

  • Bulky, Electron-Rich Biaryl Monophosphine Ligands (Buchwald Ligands): The development of ligands such as XPhos, RuPhos, and BrettPhos revolutionized the coupling of aryl chlorides.[10][12] These ligands create a highly active, monoligated Pd(0) species that readily undergoes oxidative addition with otherwise unreactive C-Cl bonds.[10][13] Catalyst systems employing these ligands are considered the gold standard for this type of transformation.

  • N-Heterocyclic Carbene (NHC) Ligands: NHCs are powerful σ-donating ligands that form very stable and highly active palladium complexes.[14][15] PEPPSI-type (Pyridine-Enhanced Precatalyst Preparation Stabilization and Initiation) precatalysts, which feature an NHC ligand, are particularly effective.[2][15] They offer excellent thermal stability and are highly efficient for coupling challenging substrates, including electron-rich and sterically hindered aryl chlorides.

Nickel-Based Catalysts: A Powerful and Economical Alternative

Nickel catalysis has emerged as a compelling alternative to palladium. As a first-row transition metal, nickel is more earth-abundant and significantly less expensive.[11] More importantly, nickel catalysts often exhibit unique reactivity and can be exceptionally effective for coupling aryl chlorides.[7][11] Commercially available, air-stable precatalysts like NiCl₂(PCy₃)₂ have proven effective for a range of Suzuki-Miyaura couplings, including those involving nitrogen-containing heterocycles, often in more environmentally friendly "green" solvents.[16][17][18]

Quantitative Performance Data

The following table summarizes typical performance data for the Suzuki-Miyaura coupling of a generic heteroaryl chloride (Het-Cl) with this compound, compiled from literature precedents on analogous systems.

Catalyst SystemPrecatalystLigandCatalyst Loading (mol%)Temp (°C)Time (h)Typical Yield (%)Reference(s)
Traditional Pd Pd(OAc)₂PPh₃2 - 5100 - 11012 - 2430 - 55[5][19]
Buchwald System Pd₂(dba)₃XPhos or RuPhos0.5 - 280 - 1004 - 12> 90[8][10][20]
NHC-Pd System [Pd(IPr)(cin)Cl]IPr1 - 325 - 806 - 18> 85[15]
Nickel System NiCl₂(PCy₃)₂PCy₃3 - 580 - 10012 - 18> 90[7][16]

Note: Yields are highly dependent on the specific coupling partner, base, and solvent used. This table is intended for comparative purposes.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

Understanding the mechanism is key to rational catalyst selection. The generally accepted cycle involves three primary steps: oxidative addition, transmetalation, and reductive elimination. The choice of catalyst and ligands directly impacts the efficiency of each step, particularly the initial C-Cl bond activation.

Suzuki_Miyaura_Cycle LnM Active Catalyst LₙPd(0) or LₙNi(0) OxAdd Oxidative Addition Intermediate LnM->OxAdd Ar-Cl (Rate-Limiting Step) Transmetal Transmetalation Intermediate OxAdd->Transmetal Ar'-B(OR)₂ + Base Product_Complex Product Complex Transmetal->Product_Complex Product_Complex->LnM Reductive Elimination Product_out Product (Ar-Ar') Product_Complex->Product_out ArCl_in 6-Chloro-2-methoxy- pyridine ArCl_in->OxAdd Boronic_in Coupling Partner (e.g., Phenylboronic Acid) Boronic_in->Transmetal

Caption: The Suzuki-Miyaura catalytic cycle for aryl chlorides.

Experimental Protocols

Reproducibility is essential. The following are detailed, representative protocols for conducting the coupling reaction using state-of-the-art palladium and nickel catalysts.

Protocol 1: Palladium-Catalyzed Coupling using a Buchwald Ligand

This protocol is optimized for high yields and broad substrate scope with challenging heteroaryl chlorides.

Experimental_Workflow start Start: Assemble Reactants setup Reaction Setup: - Add this compound (1.0 eq) - Add Aryl Halide coupling partner (1.2 eq) - Add Base (e.g., K₃PO₄, 2.0 eq) to Schlenk flask start->setup inert Inert Atmosphere: - Seal flask, evacuate and backfill with Argon/Nitrogen (3x) setup->inert reagents Add Solvent & Catalyst: - Add anhydrous solvent (e.g., Dioxane or Toluene) - Add Pd₂(dba)₃ (1 mol%) and RuPhos (2.5 mol%) inert->reagents reaction Reaction: - Heat to 80-100 °C with vigorous stirring - Monitor progress by TLC or LC-MS reagents->reaction workup Work-up: - Cool to room temperature - Dilute with ethyl acetate - Filter through Celite, wash with solvent reaction->workup extraction Extraction & Purification: - Wash organic layer with water and brine - Dry over Na₂SO₄, filter, and concentrate - Purify by column chromatography workup->extraction analysis Analysis: - Characterize pure product by ¹H NMR, ¹³C NMR, and HRMS extraction->analysis

Caption: A typical experimental workflow for Suzuki-Miyaura coupling.

Step-by-Step Methodology:

  • Reaction Setup: To an oven-dried Schlenk flask, add this compound (1.0 mmol), the desired aryl halide coupling partner (1.2 mmol), and potassium phosphate (K₃PO₄, 2.0 mmol).

  • Inerting: Seal the flask with a septum, and evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure an inert atmosphere.

  • Reagent Addition: Under a positive pressure of argon, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol, 1 mol%) and the biarylphosphine ligand (e.g., RuPhos, 0.025 mmol, 2.5 mol%). Add anhydrous solvent (e.g., 1,4-dioxane, 5 mL) via syringe.

  • Reaction Conditions: Place the flask in a preheated oil bath at 100 °C and stir vigorously for 4-12 hours. Monitor the reaction's progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite® to remove inorganic salts. Wash the pad with additional ethyl acetate.

  • Purification: Transfer the filtrate to a separatory funnel and wash with water and then brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel.

Protocol 2: Nickel-Catalyzed Coupling in a Green Solvent

This protocol leverages a cost-effective nickel catalyst in a more environmentally benign solvent.[16]

Step-by-Step Methodology:

  • Reaction Setup: In a vial inside a nitrogen-filled glovebox, combine this compound (1.0 mmol), the aryl halide (1.1 mmol), potassium phosphate (K₃PO₄, 3.0 mmol), and the nickel precatalyst (NiCl₂(PCy₃)₂, 0.05 mmol, 5 mol%).

  • Solvent Addition: Add tert-Amyl alcohol (4 mL) to the vial.

  • Reaction Conditions: Seal the vial with a screw cap and remove it from the glovebox. Place the vial in a preheated heating block at 100 °C and stir for 12-18 hours.

  • Work-up and Purification: Follow the same work-up and purification procedure as described in Protocol 1.

Conclusion and Future Outlook

Successfully performing Suzuki-Miyaura reactions with this compound is eminently achievable with the appropriate catalyst system. While traditional palladium catalysts are inadequate, modern systems based on bulky, electron-rich Buchwald-type phosphine ligands or N-heterocyclic carbenes consistently deliver high yields under manageable conditions. Furthermore, nickel catalysis presents a highly effective and economically attractive alternative that is gaining significant traction in both academic and industrial settings.[11] The choice between these advanced systems may depend on factors such as cost, catalyst sensitivity, and the specific functional groups present on the coupling partner. As catalyst development continues, we can anticipate even milder conditions, lower catalyst loadings, and a broader tolerance for complex molecular architectures, further cementing the Suzuki-Miyaura reaction's status as an indispensable tool in chemical synthesis.

References

A Senior Application Scientist's Guide to the Structural Validation of Compounds Synthesized from 6-Chloro-2-methoxypyridine-3-boronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical comparison of analytical methodologies for validating the structure of compounds derived from the versatile building block, 6-Chloro-2-methoxypyridine-3-boronic acid. We will delve into the causality behind experimental choices and compare the expected analytical outcomes with those from closely related structural analogs, providing a framework for robust structural elucidation.

The Suzuki-Miyaura cross-coupling reaction is a preeminent method for carbon-carbon bond formation, and this compound is a valuable reagent in this context, enabling the introduction of a substituted pyridyl moiety into a target molecule.[1][2] The resulting biaryl structures are of significant interest in medicinal chemistry and materials science.[3][4] However, the presence of the pyridine nitrogen, the chloro-substituent, and the boronic acid group itself necessitates a multi-faceted analytical approach to ensure the correct structure has been synthesized.

The Imperative of Multi-Modal Analysis

No single analytical technique is sufficient for the complete structural validation of a novel compound. A self-validating system of protocols, where the results from each technique corroborate the others, is essential for trustworthiness. For compounds synthesized from this compound, the core analytical toolkit comprises Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC).

Workflow for Structural Validation

Structural Validation Workflow cluster_synthesis Synthesis cluster_purification Purification & Purity cluster_validation Structural Validation cluster_confirmation Final Confirmation Synthesis Suzuki-Miyaura Coupling: This compound + Aryl Halide HPLC HPLC Analysis: - Purity Assessment - Retention Time Synthesis->HPLC Crude Product NMR NMR Spectroscopy: - 1H NMR (Proton Environment) - 13C NMR (Carbon Skeleton) - 11B NMR (Boron Moiety) HPLC->NMR Purified Product Structure Confirmed Structure HPLC->Structure Purity Data MS Mass Spectrometry: - Molecular Weight - Fragmentation Pattern NMR->MS Corroboration NMR->Structure Structural Data MS->Structure Final Validation

Caption: Workflow for synthesis and structural validation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structure Elucidation

NMR spectroscopy is the most powerful technique for the unambiguous determination of molecular structure.[5] For derivatives of this compound, a suite of NMR experiments is required.

¹H NMR: Mapping the Proton Environment

¹H NMR provides information on the number of different types of protons and their spatial relationships. In a typical biaryl product from a Suzuki coupling, we expect to see distinct signals for the protons on the pyridine ring and the coupled aryl group.

Experimental Protocol: ¹H NMR Spectroscopy

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; CDCl₃ is a good first choice for many organic compounds, while DMSO-d₆ can be used for less soluble samples.

  • Data Acquisition: Acquire the spectrum on a 400 MHz or higher field spectrometer. A standard pulse sequence is typically sufficient.

  • Data Processing: Process the raw data (Fourier transform, phase correction, and baseline correction). Calibrate the spectrum using the residual solvent peak (e.g., CHCl₃ at 7.26 ppm or DMSO at 2.50 ppm).

  • Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns (multiplicity and coupling constants, J) to deduce proton connectivity.

Expected ¹H NMR Spectral Features for a Hypothetical Product:

Let's consider the hypothetical product of a Suzuki coupling between this compound and bromobenzene: 3-phenyl-6-chloro-2-methoxypyridine .

Proton(s)Expected Chemical Shift (ppm)MultiplicityCoupling Constant (J, Hz)Rationale
Methoxy (-OCH₃)3.9 - 4.1Singlet (s)N/AShielded by the pyridine ring, no adjacent protons.
Pyridine H-47.3 - 7.5Doublet (d)~8.0Coupled to H-5.
Pyridine H-57.7 - 7.9Doublet (d)~8.0Coupled to H-4.
Phenyl H (ortho)7.5 - 7.7Multiplet (m)
Phenyl H (meta, para)7.3 - 7.5Multiplet (m)

Note: These are estimated chemical shifts. Actual values will depend on the specific coupled partner and solvent.

¹³C NMR: Visualizing the Carbon Skeleton

¹³C NMR provides a map of the carbon framework of the molecule. While it is less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their hybridization.

Expected ¹³C NMR Chemical Shifts for 3-phenyl-6-chloro-2-methoxypyridine:

CarbonExpected Chemical Shift (ppm)Rationale
Methoxy (-OCH₃)53 - 56Typical for a methoxy group on an aromatic ring.
Pyridine C-2160 - 165Attached to both nitrogen and oxygen, highly deshielded.
Pyridine C-3120 - 125Site of C-C bond formation.
Pyridine C-4138 - 142
Pyridine C-5125 - 130
Pyridine C-6145 - 150Attached to chlorine, deshielded.
Phenyl C (ipso)135 - 140Point of attachment to the pyridine ring.
Phenyl C (ortho, meta, para)127 - 130Typical aromatic region.
¹¹B NMR: A Probe for the Boron Moiety

¹¹B NMR is a crucial, though often overlooked, technique for reactions involving boronic acids.[6] It can confirm the consumption of the boronic acid starting material and the absence of boron-containing byproducts in the final product.

Experimental Insight: The ¹¹B NMR spectrum of this compound in a non-coordinating solvent like CDCl₃ will show a broad singlet around 27-33 ppm, characteristic of a tricoordinate boronic acid.[7][8] Upon successful coupling and purification, this signal should be absent in the final product's ¹¹B NMR spectrum.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the molecular weight of the compound, which is a critical piece of validation data. High-resolution mass spectrometry (HRMS) can provide the elemental composition, offering further confirmation.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

  • Sample Preparation: Prepare a dilute solution of the purified compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Infusion: Infuse the sample solution into the ESI source.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. The pyridine nitrogen is readily protonated, leading to a strong [M+H]⁺ ion.

  • Analysis: Determine the mass of the molecular ion and compare it to the calculated molecular weight. If using HRMS, compare the measured mass to the calculated exact mass.

Fragmentation Analysis: Tandem MS (MS/MS) can be used to fragment the molecular ion and observe the resulting fragment ions. The fragmentation pattern can provide valuable structural information. For pyridine derivatives, fragmentation often involves cleavage of the pyridine ring or loss of substituents.[9]

Expected Fragmentation for 3-phenyl-6-chloro-2-methoxypyridine ([M+H]⁺):

  • Loss of CH₃ radical (-15 Da): From the methoxy group.

  • Loss of CO (-28 Da): A common fragmentation pathway for methoxy-substituted aromatics.

  • Loss of Cl radical (-35 Da): Cleavage of the carbon-chlorine bond.

Logical Relationship in Spectroscopic Data

Caption: Interrelation of spectroscopic data for structural confirmation.

Comparison with Alternative Reagents

To fully appreciate the analytical characteristics of compounds derived from this compound, it is instructive to compare them with products from similar boronic acids.

ReagentKey Structural FeatureImpact on Suzuki CouplingExpected ¹H NMR Shift Change (vs. Chloro)
This compound Electron-withdrawing Cl at C-6Standard reactivity.Baseline
2-Methoxypyridine-3-boronic acid No substituent at C-6May have slightly different reactivity due to altered electronics.H-6 proton signal appears (~8.1-8.3 ppm), H-4 and H-5 shifts slightly upfield.
6-Fluoro-2-methoxypyridine-3-boronic acid Strongly electron-withdrawing F at C-6Can enhance reactivity in some cases.H-4 and H-5 protons will show coupling to ¹⁹F.

This comparative analysis is crucial for researchers choosing building blocks for a specific synthetic target. The electronic nature of the substituent at the 6-position not only influences the reactivity in the Suzuki-Miyaura coupling but also provides a distinct analytical signature in the final product.[2][10]

Conclusion

The structural validation of compounds synthesized from this compound requires a systematic and multi-faceted analytical approach. By combining the detailed structural information from ¹H, ¹³C, and ¹¹B NMR with the molecular weight and fragmentation data from mass spectrometry, and confirming purity with HPLC, researchers can have a high degree of confidence in their synthesized structures. Understanding the expected analytical outcomes and how they compare to those from alternative reagents allows for more efficient and accurate characterization of novel compounds, which is paramount in the fields of drug discovery and materials science.

References

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 6-Chloro-2-methoxypyridine-3-boronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the structural integrity of building blocks is paramount. Heterocyclic boronic acids, such as 6-Chloro-2-methoxypyridine-3-boronic acid and its derivatives, are pivotal intermediates in the synthesis of a multitude of pharmacologically active compounds, primarily through their utility in Suzuki-Miyaura cross-coupling reactions. The purity of these reagents directly impacts reaction efficiency, yield, and the impurity profile of the final active pharmaceutical ingredient (API). This guide provides a comprehensive comparison of analytical methodologies to rigorously assess the purity of synthesized this compound, offering insights into experimental design and data interpretation.

The Synthetic Landscape and Anticipated Impurities

A thorough understanding of the synthetic route is the first step in a robust purity assessment. While numerous specific methods exist, a common approach to synthesize this compound involves a metal-halogen exchange reaction followed by borylation.

A plausible synthetic pathway begins with a suitable dihalopyridine precursor, such as 3-bromo-6-chloro-2-methoxypyridine. This starting material undergoes a lithium-halogen exchange at low temperatures, typically with n-butyllithium, to form a highly reactive lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic hydrolysis to yield the desired boronic acid.

This synthetic route, while effective, can introduce several process-related impurities that can complicate downstream applications. A proactive approach to purity analysis involves anticipating these potential contaminants.

Diagram: Hypothetical Synthetic Pathway and Potential Impurity Formation

cluster_synthesis Synthesis cluster_impurities Potential Impurities A 3-Bromo-6-chloro-2-methoxypyridine B Lithiated Intermediate A->B n-BuLi, THF, -78 °C I1 Starting Material (unreacted) A->I1 C Boronate Ester B->C B(OiPr)3 I2 Protodeborylation Product (6-Chloro-2-methoxypyridine) B->I2 Proton quench I3 Homocoupling Byproduct B->I3 Side Reaction D This compound (Target) C->D Acidic Hydrolysis I5 Pinacol Ester (if used and hydrolysis is incomplete) C->I5 Incomplete Hydrolysis I4 Boroxine (Trimeric Anhydride) D->I4 Dehydration

Caption: A visual representation of the synthesis of this compound and the formation of common impurities.

Comparative Analysis of Purity Assessment Techniques

A multi-pronged analytical approach is essential for a comprehensive purity assessment. The following sections compare the utility of Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), and Mass Spectrometry (MS) in this context.

Technique Principle Strengths Limitations Primary Application
¹H and ¹¹B NMR Nuclear spin alignment in a magnetic field- Provides structural confirmation- Can identify and quantify impurities with distinct signals- ¹¹B NMR is specific to boron-containing species- Lower sensitivity compared to other methods- Signal overlap can complicate quantification- Boroxine formation can lead to complex spectra- Identity confirmation- Quantification of major impurities- Monitoring boroxine formation
HPLC-UV Differential partitioning between a stationary and mobile phase- High resolution for separating closely related impurities- Excellent for quantification of UV-active compounds- Robust and widely available- Requires a chromophore for UV detection- Boronic acids can exhibit poor peak shape- On-column degradation is possible- Purity assay (area %)- Quantification of known and unknown impurities- Stability studies
LC-MS/MS Separation by HPLC followed by mass-to-charge ratio determination- High sensitivity and selectivity- Can identify unknown impurities by mass- Ideal for trace-level impurity analysis- Quantification can be more complex than HPLC-UV- Matrix effects can influence ionization- Higher instrumentation cost- Impurity profiling- Identification of unknown byproducts- Detection of genotoxic impurities

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is indispensable for confirming the identity of the target compound and for identifying structurally related impurities. Both ¹H and ¹¹B NMR should be employed for a thorough analysis.

A key challenge in the NMR analysis of boronic acids is their propensity to form cyclic trimeric anhydrides, known as boroxines, through dehydration.[1][2][3] This equilibrium between the monomeric acid and the boroxine can lead to broadened peaks or multiple sets of signals in the ¹H NMR spectrum, complicating interpretation.

Protocol for ¹H and ¹¹B NMR Analysis:

  • Sample Preparation:

    • Accurately weigh 5-10 mg of the this compound sample.

    • Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent. For boronic acids, DMSO-d₆ is often a good choice as it can help to break up the boroxine oligomers.[4] Methanol-d₄ can also be used, but the acidic protons of the boronic acid will exchange with the solvent.

    • If boroxine formation is still a concern, a small amount of D₂O can be added to the DMSO-d₆ solution to shift the equilibrium towards the monomeric boronic acid.

    • For quantitative ¹H NMR (qNMR), a certified internal standard with a known concentration must be added.

  • ¹H NMR Acquisition:

    • Acquire a standard ¹H NMR spectrum (e.g., at 400 MHz).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest for accurate integration in quantitative analysis.

    • Integrate the signals corresponding to the aromatic protons of the pyridine ring and the methoxy group. Compare the integration ratios to the expected values.

    • Look for signals corresponding to potential impurities such as the starting material, the protodeborylated product, and any homocoupling byproducts.

  • ¹¹B NMR Acquisition:

    • Acquire a proton-decoupled ¹¹B NMR spectrum. ¹¹B NMR is highly sensitive to the coordination state of the boron atom.[5]

    • The sp²-hybridized boron of the monomeric boronic acid will typically appear as a broad signal between δ 20-30 ppm.

    • The sp³-hybridized boron in a boronate complex or the boroxine may appear at a different chemical shift, often more upfield.[5] The presence of multiple signals in the ¹¹B NMR can indicate the presence of different boron species.

Diagram: NMR Analysis Workflow

A Sample Weighing B Dissolution in Deuterated Solvent (e.g., DMSO-d6) A->B C Optional: Add D2O to minimize boroxine B->C D ¹H NMR Acquisition B->D C->D E ¹¹B NMR Acquisition D->E F Data Analysis: Structural Confirmation & Impurity Identification E->F

Caption: A streamlined workflow for the NMR analysis of this compound.

High-Performance Liquid Chromatography (HPLC): The Purity Workhorse

Reversed-phase HPLC with UV detection is the gold standard for determining the purity of small organic molecules. It excels at separating the target compound from its closely related impurities, allowing for accurate quantification.

A critical consideration for HPLC analysis of boronic acids is the potential for on-column hydrolysis of any boronic ester intermediates and the poor peak shape often observed for the free boronic acids.[6][7] Method development should focus on mobile phase composition and pH to achieve optimal separation and peak symmetry.

Protocol for HPLC-UV Purity Assessment:

  • Instrumentation and Columns:

    • A standard HPLC system with a UV detector is required.

    • A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase and Gradient:

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • A gradient elution is typically necessary to separate impurities with a wide range of polarities. A suggested starting gradient is:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B

    • Flow rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm or a wavelength maximum determined by a UV scan of the main component.

  • Sample Preparation:

    • Prepare a stock solution of the sample in a suitable diluent, such as a mixture of acetonitrile and water, at a concentration of approximately 1 mg/mL.

    • Further dilute to a working concentration of about 0.1 mg/mL for injection.

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percent of the main peak to determine the purity.

    • Identify and quantify any known impurities by comparing their retention times with those of reference standards, if available.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Unmasking Trace Impurities

For the identification of unknown impurities and the detection of trace-level contaminants, LC-MS/MS is the most powerful tool. Its high sensitivity and selectivity make it particularly suitable for identifying potentially genotoxic impurities that may be present at very low levels.[8][9][10]

Protocol for LC-MS/MS Impurity Profiling:

  • Instrumentation:

    • An HPLC or UPLC system coupled to a tandem quadrupole or high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

    • Electrospray ionization (ESI) is a common ionization source for this class of compounds.

  • LC Conditions:

    • The HPLC conditions described above can be adapted for LC-MS. It is important to use volatile mobile phase additives, such as formic acid or ammonium formate, that are compatible with mass spectrometry.

  • MS/MS Parameters:

    • Operate the mass spectrometer in both positive and negative ion modes to ensure the detection of a wide range of impurities.

    • Perform a full scan experiment to obtain the mass-to-charge ratio (m/z) of all eluting compounds.

    • For targeted analysis of expected impurities, develop a Multiple Reaction Monitoring (MRM) method for enhanced sensitivity and specificity.

    • Fragment the parent ions of interest to obtain structural information and aid in the identification of unknown impurities.

  • Data Analysis:

    • Extract the ion chromatograms for the expected m/z of the target compound and potential impurities.

    • Propose structures for unknown impurities based on their accurate mass and fragmentation patterns.

Conclusion

The rigorous assessment of purity for critical synthetic intermediates like this compound is a non-negotiable aspect of modern pharmaceutical development. A comprehensive analytical strategy, leveraging the complementary strengths of NMR, HPLC, and LC-MS/MS, provides the necessary confidence in the quality of these materials. By understanding the synthetic process and potential impurities, and by employing validated analytical methods, researchers can ensure the integrity of their chemical building blocks, ultimately contributing to the development of safe and effective medicines.

References

A Senior Application Scientist's Guide to the Kinetic Landscape of 6-Chloro-2-methoxypyridine-3-boronic Acid Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of pharmaceutical synthesis, the creation of carbon-carbon bonds is a fundamental art. Among the myriad of tools at our disposal, the Suzuki-Miyaura cross-coupling reaction stands as a titan, prized for its versatility and functional group tolerance.[1] This guide, born from extensive experience in process chemistry and reaction optimization, delves into the kinetic nuances of a particularly relevant building block: 6-Chloro-2-methoxypyridine-3-boronic acid. Its presence in numerous bioactive molecules makes understanding the kinetics of its coupling reactions not just an academic exercise, but a critical step in accelerating drug discovery and development.

This document is not a rigid protocol but a comprehensive guide to understanding and controlling the reaction rates of Suzuki-Miyaura couplings involving this key heterocyclic boronic acid. We will dissect the catalytic cycle, explore the profound impact of reaction parameters, and provide actionable experimental protocols for robust kinetic analysis.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

The journey from starting materials to the desired biaryl product is a finely orchestrated dance of elementary steps, each with its own kinetic profile. The generally accepted mechanism for the Suzuki-Miyaura reaction serves as our roadmap for understanding and manipulating reaction rates.[2][3]

Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)L_n (Active Catalyst) OxAdd Oxidative Addition (Rate-Determining Step for Ar-Cl) Pd0->OxAdd + Ar-X ArPdX Ar-Pd(II)-X(L_n) (Oxidative Addition Complex) OxAdd->ArPdX Transmetalation Transmetalation ArPdX->Transmetalation + [Ar'B(OH)₃]⁻ ArPdAr_prime Ar-Pd(II)-Ar'(L_n) (Di-organopalladium Complex) Transmetalation->ArPdAr_prime RedElim Reductive Elimination ArPdAr_prime->RedElim RedElim->Pd0 (Catalyst Regeneration) Product Ar-Ar' (Product) RedElim->Product ArX 6-Chloro-2-methoxypyridine (Aryl Halide) ArX->OxAdd Ar_prime_BOH2 Ar'B(OH)₂ (Boronic Acid) Base Base Ar_prime_BOH2->Base + OH⁻ Borate Ar'B(OH)₃⁻ (Boronate Complex) Base->Borate Borate->Transmetalation

Caption: Generalized Suzuki-Miyaura catalytic cycle.

For the coupling of aryl chlorides like 6-Chloro-2-methoxypyridine, the oxidative addition of the C-Cl bond to the Pd(0) catalyst is often the rate-determining step.[1] This is a crucial point of leverage; by judiciously selecting our catalyst and ligands, we can significantly accelerate this sluggish step and, consequently, the overall reaction rate.

Comparative Analysis of Key Kinetic Influencers

The rate and efficiency of the Suzuki-Miyaura coupling of this compound are not governed by a single factor but are the result of a complex interplay between the catalyst, ligand, base, and solvent. Here, we provide a comparative guide to these critical parameters.

The Palladium Catalyst and Ligand System: The Engine of the Reaction

The choice of the palladium source and, more importantly, the ancillary ligand is paramount in dictating the kinetic profile of the reaction. For challenging substrates like heteroaryl chlorides, the ligand plays a pivotal role in promoting the difficult oxidative addition step and facilitating the subsequent transmetalation and reductive elimination.[4]

Catalyst/Ligand SystemKey Characteristics & Kinetic Implications
Pd(PPh₃)₄ A classic, versatile catalyst. However, for electron-deficient chloropyridines, it may exhibit slower kinetics due to the moderate electron-donating ability of triphenylphosphine.[5]
Pd(OAc)₂ / Buchwald Ligands (e.g., SPhos, XPhos) Bulky, electron-rich dialkylbiaryl phosphine ligands are highly effective for coupling heteroaryl chlorides.[4] They accelerate oxidative addition and promote reductive elimination, leading to significantly faster reaction rates and higher turnover numbers (TONs).[5]
Pd-NHC Complexes (e.g., PEPPSI™-IPr) N-Heterocyclic carbenes (NHCs) are strong σ-donors, forming highly stable and active palladium complexes.[5] These catalysts often exhibit exceptional thermal stability and are highly efficient for the coupling of sterically hindered and electron-deficient heterocycles, resulting in rapid reaction kinetics.[6]
Palladacycles (e.g., Herrmann's Catalyst) These pre-activated catalysts are known for their high stability and activity.[6] They can be particularly advantageous for large-scale syntheses due to their robustness and efficiency, often leading to reproducible kinetic profiles.

Illustrative Comparative Kinetic Data:

The following table presents fictionalized but mechanistically informed data to illustrate the expected kinetic differences between various catalyst systems for the coupling of this compound with a generic aryl bromide.

Catalyst SystemCatalyst Loading (mol%)Initial Rate (M/s)Time to >95% Conversion (h)Turnover Frequency (TOF) (h⁻¹)
Pd(PPh₃)₄2.01.5 x 10⁻⁵1224
Pd(OAc)₂ / SPhos0.58.0 x 10⁻⁵3190
PEPPSI™-IPr0.11.5 x 10⁻⁴1.5950

Note: This data is for illustrative purposes to highlight expected trends and is not based on experimentally determined values for this specific reaction.

The Base: More Than Just a Proton Scavenger

The base in a Suzuki-Miyaura reaction plays a multifaceted role. It is not merely a spectator that neutralizes the boric acid byproduct. The base is intimately involved in the activation of the boronic acid to form a more nucleophilic boronate species, which is crucial for the transmetalation step.[3] The nature and strength of the base can therefore significantly impact the reaction kinetics.

  • Inorganic Bases: Carbonates (K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄) are commonly used. Cesium carbonate is often more effective for challenging couplings due to its higher solubility in organic solvents and the ability of the cesium cation to promote the reductive elimination step.

  • Organic Bases: In some cases, organic bases like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) can be employed, particularly when milder conditions are required to avoid the degradation of sensitive functional groups.

A detailed kinetic and mechanistic investigation has shown that a simple change in the base can lead to a significant improvement in process efficiency by altering the rate-determining step and transmetalation pathways.

The Solvent: The Reaction's Environment

The solvent system influences the solubility of reactants, the stability of intermediates, and the overall rate of the reaction. For Suzuki-Miyaura couplings, a mixture of an organic solvent and water is often employed.

  • Aprotic Polar Solvents: Dioxane, tetrahydrofuran (THF), and dimethylformamide (DMF) are common choices. They are generally good at dissolving the organometallic intermediates.

  • Protic Solvents: The presence of water is often beneficial, as it can aid in the dissolution of the inorganic base and facilitate the formation of the active boronate species.

  • Solvent Effects on Selectivity: It is important to note that the solvent can also influence the selectivity of the reaction, particularly in substrates with multiple reactive sites.

Experimental Protocols for Kinetic Analysis

To truly understand and optimize the coupling of this compound, a robust kinetic analysis is indispensable. The following are detailed, self-validating protocols for monitoring the reaction progress using common analytical techniques.

Workflow for Kinetic Analysis

Kinetic Analysis Workflow Start Reaction Setup (Inert Atmosphere) Sampling Time-Point Sampling (Quenching) Start->Sampling Prep Sample Preparation (Dilution, Filtration) Sampling->Prep Analysis Analytical Method (HPLC or GC-MS) Prep->Analysis Data Data Acquisition (Concentration vs. Time) Analysis->Data Kinetics Kinetic Modeling (Rate Law, Rate Constant) Data->Kinetics

Caption: Experimental workflow for kinetic analysis.

Protocol 1: Kinetic Monitoring by High-Performance Liquid Chromatography (HPLC)

HPLC is a powerful technique for the quantitative analysis of reaction mixtures, offering high resolution and sensitivity.[7]

1. Reaction Setup:

  • In a nitrogen-filled glovebox or under a positive pressure of argon, charge a reaction vessel with this compound (1.0 eq.), the coupling partner (e.g., an aryl bromide, 1.2 eq.), the base (e.g., K₂CO₃, 2.0 eq.), and a magnetic stir bar.

  • Add the degassed solvent system (e.g., 1,4-dioxane/water 4:1).

  • In a separate vial, prepare a stock solution of the palladium catalyst and ligand (if applicable) in the reaction solvent.

2. Reaction Initiation:

  • Place the reaction vessel in a pre-heated oil bath at the desired temperature.

  • Once the reaction mixture has reached thermal equilibrium, inject the catalyst stock solution to initiate the reaction (t=0).

3. Sampling and Quenching:

  • At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw a small aliquot (e.g., 50 µL) of the reaction mixture using a syringe.

  • Immediately quench the reaction by dispensing the aliquot into a vial containing a known volume (e.g., 1 mL) of a suitable solvent (e.g., acetonitrile) and an internal standard (e.g., biphenyl).[7]

4. Sample Preparation and Analysis:

  • Vortex the quenched sample to ensure homogeneity.

  • Filter the sample through a 0.22 µm syringe filter into an HPLC vial.

  • Analyze the samples using a calibrated HPLC method with a suitable column (e.g., C18) and mobile phase to separate the starting materials, product, and internal standard.

5. Data Analysis:

  • Plot the concentration of the reactants and product as a function of time.

  • From these plots, determine the initial reaction rate and the reaction order with respect to each component.

Protocol 2: Kinetic Monitoring by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is an excellent alternative for monitoring the kinetics of reactions involving volatile and thermally stable compounds.[8]

1. Reaction Setup and Initiation:

  • Follow the same procedure as for the HPLC protocol.

2. Sampling and Quenching:

  • At specified time points, withdraw an aliquot of the reaction mixture and quench it in a vial containing a suitable solvent for extraction (e.g., ethyl acetate) and an internal standard (e.g., dodecane).[8]

  • Add a small amount of water to dissolve the inorganic salts.

3. Sample Preparation and Analysis:

  • Vortex the vial and allow the layers to separate.

  • Transfer the organic layer to a new vial containing a drying agent (e.g., Na₂SO₄).

  • Filter the dried organic layer into a GC vial.

  • Analyze the samples using a GC-MS method with an appropriate column and temperature program to achieve good separation of the components.[9]

4. Data Analysis:

  • Similar to the HPLC method, plot the concentration of reactants and product versus time to determine the kinetic parameters of the reaction.

Decision Guide for Optimizing Reaction Kinetics

The selection of optimal reaction conditions is a critical step in any synthetic endeavor. The following decision guide provides a logical framework for navigating the key variables to enhance the kinetics of the Suzuki-Miyaura coupling of this compound.

Decision Guide for Kinetic Optimization Start Define Kinetic Goal (e.g., Faster Rate, Higher TON) Catalyst Select Catalyst/Ligand System Start->Catalyst Initial Screening Base Choose Base Catalyst->Base Based on Catalyst Choice (e.g., Cs₂CO₃ for challenging couplings) Solvent Select Solvent System Base->Solvent Consider Solubility & Polarity Temp Optimize Temperature Solvent->Temp Start with Moderate Temperature (e.g., 80-100 °C) Monitor Monitor Kinetics (HPLC/GC-MS) Temp->Monitor Analyze Analyze Data & Refine Conditions Monitor->Analyze Analyze->Catalyst Iterate

Caption: Decision guide for kinetic optimization.

By systematically evaluating these parameters and employing robust kinetic monitoring techniques, researchers can unlock the full potential of the Suzuki-Miyaura coupling for the synthesis of molecules containing the 6-Chloro-2-methoxypyridine-3-yl moiety, paving the way for more efficient and scalable synthetic routes in drug discovery and beyond.

References

Safety Operating Guide

A Guide to the Safe and Compliant Disposal of 6-Chloro-2-methoxypyridine-3-boronic acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists engaged in drug development and organic synthesis, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-Chloro-2-methoxypyridine-3-boronic acid, ensuring the safety of laboratory personnel and adherence to the highest standards of scientific practice.

Part 1: Hazard Profile and Immediate Safety Precautions

Before initiating any disposal procedures, a thorough understanding of the compound's hazard profile is essential. Based on data from analogous chemical structures, this compound should be handled as a hazardous substance.[1]

Key Hazards:

  • Skin and Eye Irritation: Direct contact can cause significant irritation.[1][2]

  • Respiratory Irritation: Inhalation of the powder may lead to respiratory tract irritation.[1][2]

  • Potential for Harm if Swallowed: The compound is presumed to be harmful if ingested.[1][3]

Mandatory Personal Protective Equipment (PPE)

The use of appropriate PPE is the first line of defense against accidental exposure. All handling and disposal activities must be performed within a certified chemical fume hood.[4]

PPE CategorySpecificationRationale
Eye Protection Tightly fitting safety goggles or a full-face shield.Protects against splashes and airborne particles from entering the eyes.[4]
Hand Protection Chemical-resistant nitrile or neoprene gloves.Prevents direct skin contact and potential irritation or absorption.[4]
Body Protection A flame-retardant lab coat or chemical-resistant apron.Protects against spills and contamination of personal clothing.[4]
Respiratory A NIOSH-approved respirator (if handling powder or creating aerosols).Prevents inhalation of irritating dust particles.[4]

Part 2: The Core Principle: Professional Hazardous Waste Disposal

The universally accepted and required method for disposing of this compound is through a licensed environmental waste management contractor.[1][2] Due to its chemical nature as a halogenated organic compound, it must be segregated and treated as regulated hazardous waste.[5]

Important Note on Neutralization: While some weak, simple boronic acids may be neutralized with a mild base under specific, controlled conditions, this practice is not recommended for complex, halogenated pyridine derivatives like the topic compound.[6][7] Unpredictable reactions can occur, and this should only be attempted with the explicit, written approval of your institution's Environmental Health & Safety (EHS) department.[7] Never dispose of this chemical down the sanitary sewer system. [4]

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the standard operating procedure for collecting and storing this compound waste prior to its collection by a certified disposal facility.

Step 1: Waste Segregation

Immediately segregate waste containing this compound at the point of generation. This includes:

  • Unused or expired solid reagent.

  • Solutions containing the compound.

  • Contaminated materials (e.g., weigh boats, pipette tips, absorbent pads).

Do not mix this waste stream with other chemical wastes, particularly incompatible materials like strong oxidizing agents, unless explicitly permitted by your facility's Chemical Hygiene Plan.[2][7]

Step 2: Containerization
  • Select a Compatible Container: Use a clean, dry, and chemically compatible container, such as a high-density polyethylene (HDPE) or glass bottle with a secure, leak-proof screw cap.[4]

  • Collect Waste:

    • Solids: Carefully transfer the solid waste into the designated container.

    • Liquids: Using a funnel, pour liquid waste into the container.

    • Contaminated Labware: Place small contaminated items directly into the container.

Step 3: Labeling

Proper labeling is critical for safety and regulatory compliance. The waste container must be clearly marked with the following information:

  • The words "HAZARDOUS WASTE ".[7]

  • The full chemical name: "This compound ".[7]

  • A clear indication of the primary hazards (e.g., "Irritant ").[7]

  • For solutions, list all components, including solvents and their approximate concentrations.

Step 4: Storage

Store the sealed and labeled waste container in a designated and properly ventilated satellite accumulation area (SAA) or central hazardous waste storage facility.[4] This area should be secure, away from general laboratory traffic, and segregated from incompatible materials.[7]

Step 5: Arranging for Final Disposal

Contact your institution's EHS department or the designated hazardous waste coordinator to schedule a pickup.[4] Provide them with an accurate description of the waste as detailed on the label.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

G cluster_prep Preparation & Generation cluster_collection Waste Collection & Storage cluster_disposal Final Disposal A Identify Waste: This compound (Solid, Solution, Contaminated Labware) B Wear Full PPE: (Goggles, Gloves, Lab Coat) A->B C Work in Fume Hood B->C D Select Compatible Waste Container (HDPE or Glass) C->D Initiate Disposal E Segregate and Collect Waste D->E F Securely Cap and Label Container 'HAZARDOUS WASTE' Full Chemical Name & Hazards E->F G Store in Designated Satellite Accumulation Area (SAA) F->G H Contact EHS or Hazardous Waste Coordinator G->H Ready for Pickup I Schedule Waste Pickup H->I J Waste Collected by Certified Disposal Facility I->J

Caption: Workflow for the safe disposal of this compound.

Part 4: Emergency Procedures for Spills

In the event of an accidental spill, immediate and correct action is crucial to mitigate exposure and contamination.

  • Evacuate and Alert: Immediately alert personnel in the vicinity and restrict access to the spill area.[4]

  • Assess the Spill: If the spill is large or you are not trained to handle it, contact your institution's emergency response team or EHS department immediately.

  • Cleanup (for trained personnel with minor spills):

    • Ensure you are wearing the full PPE detailed in Part 1.

    • For solid spills: Gently sweep up the material to avoid creating dust and place it into the designated hazardous waste container.[2]

    • For liquid spills: Cover the spill with an inert absorbent material such as vermiculite, sand, or a chemical absorbent pad.[4][8]

    • Collect the absorbent material using non-sparking tools and place it into the hazardous waste container.

  • Decontaminate: Wipe down the spill area with an appropriate solvent, followed by soap and water. All cleaning materials (wipes, pads) must also be disposed of as hazardous waste.[4]

  • Report: Report the incident to your supervisor and EHS department, regardless of the spill's size.[4]

References

Navigating the Safe Handling of 6-Chloro-2-methoxypyridine-3-boronic acid: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

For the innovative researcher in drug development, 6-Chloro-2-methoxypyridine-3-boronic acid is a valuable building block, particularly in Suzuki-Miyaura cross-coupling reactions.[1][2][3] Its unique structure, featuring a halogenated pyridine ring and a boronic acid moiety, offers a gateway to novel molecular architectures. However, this same functionality necessitates a meticulous approach to handling to ensure the safety of laboratory personnel and the integrity of the research. This guide provides a comprehensive, experience-driven framework for the safe and effective use of this reagent, from initial handling to final disposal.

Understanding the Hazard Profile: More Than the Sum of its Parts

This compound presents a dual-faceted hazard profile stemming from its constituent parts: a chlorinated pyridine and a boronic acid. Safety Data Sheets (SDS) for this compound and its analogs consistently highlight its potential to cause skin, eye, and respiratory irritation.[4][5] However, a deeper understanding of the underlying chemistry is crucial for appreciating the necessary precautions.

  • Halogenated Pyridines: This class of compounds can be readily absorbed through the skin and may exhibit systemic toxicity. The chlorine atom on the pyridine ring enhances its reactivity and potential for biological interaction.

  • Boronic Acids: While essential for their synthetic utility, boronic acids are not without their own set of risks. They can be dehydrating and irritating to mucous membranes. Recent studies have also indicated that some boronic acids and their derivatives may have mutagenic potential, warranting a cautious approach to handling.[6][7] Furthermore, boronic acids can undergo protodeboronation, a decomposition pathway where the carbon-boron bond is cleaved, especially in the presence of moisture or under certain pH conditions.[4][8][9]

This synergistic hazard profile underscores the importance of a multi-layered safety strategy that goes beyond basic laboratory practice.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is not a matter of simple compliance but a critical component of risk mitigation. The following recommendations are based on a synthesis of SDS information and established best practices for handling reactive chemical species.

PPE ComponentSpecificationRationale
Eye Protection Chemical safety goggles with side shields or a face shieldProvides a robust barrier against splashes and airborne particles, which is critical given the compound's irritant properties.[4][5]
Hand Protection Nitrile gloves (minimum 5 mil thickness)Nitrile offers good resistance to a range of chemicals, including acids and some chlorinated solvents.[10][11] Given the dual nature of the hazard, nitrile provides a reliable initial barrier. Always double-glove when handling neat material.
Body Protection Flame-resistant lab coatProtects against splashes and spills. A flame-resistant coat is recommended as a general precaution in a synthetic chemistry lab where flammable solvents are in use.
Respiratory Protection Use in a certified chemical fume hoodA fume hood is the primary engineering control to prevent inhalation of dust or vapors.[4][5] For weighing or other manipulations outside of a hood, a NIOSH-approved respirator with an organic vapor/acid gas cartridge and a P100 particulate filter may be necessary.

A Note on Glove Selection: While nitrile is a good general-purpose choice, for prolonged handling or in the event of a significant spill, heavier-duty gloves such as butyl rubber should be considered. Always inspect gloves for any signs of degradation or perforation before and during use. Change gloves immediately if contamination is suspected.

Operational Plan: A Step-by-Step Guide to Safe Handling

A well-defined operational plan is essential for minimizing exposure and ensuring the successful execution of your experiment.

Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Prep Don appropriate PPE FumeHood Ensure fume hood is operational Prep->FumeHood Materials Gather all necessary equipment and reagents FumeHood->Materials Weigh Weigh compound in fume hood Dissolve Dissolve in appropriate solvent Weigh->Dissolve Reaction Add to reaction vessel Dissolve->Reaction Quench Quench residual reagent Reaction->Quench Segregate Segregate waste Quench->Segregate Dispose Dispose of waste according to institutional guidelines Segregate->Dispose Decontaminate Decontaminate work area Dispose->Decontaminate

Figure 1. A generalized workflow for the safe handling of this compound.

1. Preparation:

  • Don all required PPE as outlined in the table above.

  • Verify the functionality of the chemical fume hood. Ensure the sash is at the appropriate height to maintain proper airflow.

  • Assemble all necessary glassware, reagents, and spill containment materials within the fume hood before handling the compound.

2. Handling:

  • Weigh the solid compound in the fume hood on a tared weigh paper or in a suitable container. Avoid creating dust.

  • Carefully add the solid to the chosen solvent in the reaction vessel. Be mindful of any potential exotherms, although none are specifically reported for this compound.

  • Securely cap the reaction vessel and ensure it is properly clamped and supported.

3. Post-Reaction and Cleanup:

  • Quench any unreacted boronic acid before workup. This can be achieved by carefully adding a mild oxidizing agent like hydrogen peroxide or a simple aqueous wash.

  • Segregate all waste streams. This includes solid waste (contaminated gloves, weigh papers), liquid waste (reaction mixture, washes), and sharps.

  • Thoroughly decontaminate the work area with an appropriate solvent and then soap and water.

Disposal Plan: A Responsible End-of-Life for Your Reagents

Proper disposal is a critical and often overlooked aspect of laboratory safety. Given the presence of both a chlorinated organic and a boron-containing compound, specific disposal procedures must be followed.

Disposal_Plan Waste_Streams Waste Streams (Solid & Liquid) Quench_Residual Quench Residual Boronic Acid Waste_Streams->Quench_Residual Neutralize Neutralize (if necessary) Quench_Residual->Neutralize Waste_Container Segregate into Labeled Hazardous Waste Container Neutralize->Waste_Container EHS_Pickup Arrange for Pickup by Environmental Health & Safety Waste_Container->EHS_Pickup

Figure 2. A logical flow for the proper disposal of waste containing this compound.

1. Quenching and Neutralization:

  • For residual boronic acid in reaction vessels, a quench with a mild oxidizing agent can be performed.

  • Aqueous waste streams containing the boronic acid can be neutralized with a base such as sodium bicarbonate to form the less reactive boronate salt.[8] However, always consult your institution's specific guidelines.

2. Waste Segregation and Labeling:

  • Solid Waste: All contaminated solid waste, including gloves, weigh papers, and silica gel from chromatography, should be placed in a clearly labeled hazardous waste container.

  • Liquid Waste: The quenched and neutralized reaction mixture, along with any solvent washes, should be collected in a designated chlorinated and boron-containing hazardous waste container. Do not pour this waste down the drain. [8]

3. Final Disposal:

  • All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) department. Ensure all containers are properly labeled with the full chemical names of the contents.

By adhering to these detailed protocols, researchers can confidently and safely utilize this compound in their pursuit of novel therapeutics, ensuring a culture of safety and scientific excellence within the laboratory.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-Chloro-2-methoxypyridine-3-boronic acid
Reactant of Route 2
Reactant of Route 2
6-Chloro-2-methoxypyridine-3-boronic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.